molecular formula C26H40O9 B15592303 Paniculoside II

Paniculoside II

Cat. No.: B15592303
M. Wt: 496.6 g/mol
InChI Key: OHCCJDCXGVSWSO-AXKWGOCMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Paniculoside II is a useful research compound. Its molecular formula is C26H40O9 and its molecular weight is 496.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H40O9

Molecular Weight

496.6 g/mol

IUPAC Name

[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9R,10S,11S,13S,15R)-11,15-dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

InChI

InChI=1S/C26H40O9/c1-12-13-9-14(28)20-24(2)6-4-7-25(3,16(24)5-8-26(20,10-13)21(12)32)23(33)35-22-19(31)18(30)17(29)15(11-27)34-22/h13-22,27-32H,1,4-11H2,2-3H3/t13-,14+,15-,16+,17-,18-,19-,20+,21-,22+,24-,25-,26-/m1/s1

InChI Key

OHCCJDCXGVSWSO-AXKWGOCMSA-N

Origin of Product

United States

Foundational & Exploratory

Paniculoside II: A Technical Guide to Its Natural Sources, Discovery, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paniculoside II, an iridoid glycoside, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of its primary natural source, the history of its discovery, and its molecular interactions. Detailed experimental protocols for its isolation and quantification are provided, alongside a comprehensive summary of its quantitative data. Furthermore, this guide elucidates the compound's influence on key cellular signaling pathways, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources and Discovery

This compound is predominantly isolated from Picrorhiza kurroa Royle ex Benth, a perennial herb belonging to the Plantaginaceae family.[1][2] This plant is native to the high-altitude regions of the Himalayas, including parts of India, Pakistan, Nepal, and Bhutan. Traditionally used in Ayurvedic medicine, Picrorhiza kurroa, commonly known as "Kutki," is recognized for its hepatoprotective properties, which are largely attributed to its content of iridoid glycosides, including this compound.[1][2]

While the extensive traditional use of Picrorhiza kurroa has been documented for centuries, the specific discovery and isolation of this compound is less clearly detailed in readily available literature. Early phytochemical investigations of Picrorhiza kurroa focused on a mixture of iridoid glycosides collectively known as "kutkin" or "picroliv." Subsequent chromatographic advancements allowed for the separation and characterization of individual components, leading to the identification of this compound. A 1972 publication in Justus Liebigs Annalen der Chemie titled "[Natural products from medicinal plants. XVII. Picroside-II, a new 6-vanilloyl-catapol from Picrorhiza kurooa Royle and Benth.]" appears to be one of the earliest reports on the characterization of this compound.[3]

Quantitative Data

The concentration of this compound in Picrorhiza kurroa varies depending on the plant part, geographical location, and extraction method. The following tables summarize key quantitative data from various studies.

Table 1: this compound Content in Picrorhiza kurroa

Plant PartGeographic OriginThis compound Content (%)Reference
RhizomesWestern Himalayas0.481 - 5.291[4]
Callus CultureIn vitro0.634 (mg/g dry weight)[1][5]

Table 2: Comparison of Extraction Methods for this compound from Picrorhiza kurroa Rhizomes

Extraction MethodSolventThis compound Yield (%)Reference
Sonication Assisted Extraction (36 min)Methanol (B129727)5.291[4]
SoxhletMethanol5.212[4]
RefluxMethanol5.120[4]
Microwave AssistedMethanol4.987[4]

Experimental Protocols

Isolation of this compound from Picrorhiza kurroa

This protocol is based on methods described for the isolation of iridoid glycosides from Picrorhiza kurroa.

Objective: To isolate this compound from the dried rhizomes of Picrorhiza kurroa.

Materials:

  • Dried and powdered rhizomes of Picrorhiza kurroa

  • Methanol (analytical grade)

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Solvents for column chromatography: Chloroform (B151607), Methanol

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Extraction:

    • Macerate 100 g of dried, powdered rhizomes of Picrorhiza kurroa with 500 mL of methanol at room temperature for 48 hours with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.

  • Column Chromatography:

    • Prepare a silica gel slurry (60-120 mesh) in chloroform and pack it into a glass chromatography column.

    • Adsorb the crude methanol extract onto a small amount of silica gel to create a dry powder.

    • Carefully load the powdered extract onto the top of the prepared silica gel column.

    • Elute the column sequentially with solvent systems of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol.

    • Collect fractions of 50 mL each and monitor the separation by TLC.

  • TLC Monitoring:

    • Spot the collected fractions on a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., Chloroform:Methanol, 9:1 v/v).

    • Visualize the spots under UV light (254 nm) or by spraying with a suitable visualizing agent (e.g., 10% sulfuric acid in ethanol (B145695) followed by heating).

    • Pool the fractions containing the compound corresponding to the Rf value of a this compound standard.

  • Purification:

    • Concentrate the pooled fractions to dryness.

    • The resulting residue can be further purified by recrystallization from a suitable solvent (e.g., methanol-chloroform) to obtain pure this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of this compound in plant extracts.

Objective: To quantify the amount of this compound in a sample using HPLC.

Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound standard (of known purity)

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh about 10 mg of this compound standard and dissolve it in 10 mL of methanol to prepare a stock solution of 1 mg/mL.

    • Prepare a series of working standard solutions of different concentrations (e.g., 10, 20, 50, 100, 200 µg/mL) by diluting the stock solution with methanol.

  • Preparation of Sample Solution:

    • Accurately weigh a known amount of the dried plant extract (e.g., 10 mg) and dissolve it in 10 mL of methanol.

    • Sonicate the solution for 15 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a linear gradient from 10% to 40% acetonitrile over 30 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 270 nm

    • Injection Volume: 20 µL

  • Analysis:

    • Inject the standard solutions into the HPLC system to construct a calibration curve by plotting peak area against concentration.

    • Inject the sample solution into the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Calculate the concentration of this compound in the sample using the calibration curve.

Spectroscopic Data

  • UV-Vis Spectroscopy: The presence of the vanilloyl moiety would result in characteristic absorption maxima around 260 nm and 290 nm.

  • Infrared (IR) Spectroscopy: Expected characteristic peaks would include those for hydroxyl groups (~3400 cm⁻¹), ester carbonyl groups (~1710 cm⁻¹), aromatic C=C stretching (~1600 and 1515 cm⁻¹), and C-O stretching vibrations.

  • ¹H NMR Spectroscopy: The proton NMR spectrum would be complex, showing signals for the iridoid core, the glucose unit, and the vanilloyl group. Characteristic signals would include those for the aromatic protons of the vanilloyl group, the anomeric proton of the glucose, and various protons of the catalpol (B1668604) skeleton.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would show signals corresponding to all the carbon atoms in the molecule, including the ester carbonyl, aromatic carbons, and the carbons of the sugar and iridoid moieties.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (C₂₃H₂₈O₁₁), along with characteristic fragmentation patterns resulting from the loss of the vanilloyl group and the sugar moiety.

Signaling Pathway Modulation

Recent studies have begun to elucidate the molecular mechanisms underlying the pharmacological effects of this compound, revealing its ability to modulate key cellular signaling pathways.

MAPK/NF-κB/NLRP3 Signaling Pathway

This compound has been shown to suppress inflammation by inhibiting the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and NOD-like receptor protein 3 (NLRP3) inflammasome signaling pathway.[4] This pathway is crucial in the inflammatory response. This compound can inhibit the phosphorylation of key proteins in the MAPK pathway (p38, ERK, JNK) and the phosphorylation of p65, a subunit of NF-κB.[4] This, in turn, downregulates the expression of NLRP3 and subsequent activation of caspase-1, leading to a reduction in the production of pro-inflammatory cytokines like IL-1β and IL-18.[4]

MAPK_NFkB_NLRP3_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB (p65) TLR4->NFkB MAPK->NFkB NLRP3 NLRP3 Inflammasome Activation NFkB->NLRP3 Transcription IL1b Pro-IL-1β/IL-18 NFkB->IL1b Transcription Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b_active IL-1β / IL-18 (Active) Casp1->IL1b_active Cleavage Inflammation Inflammation IL1b_active->Inflammation PaniculosideII This compound PaniculosideII->MAPK PaniculosideII->NFkB PaniculosideII->NLRP3

This compound inhibits the MAPK/NF-κB/NLRP3 signaling pathway.
JAK2/STAT3 Signaling Pathway

This compound has also been reported to modulate the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This pathway is involved in various cellular processes, including inflammation and cell survival. By inhibiting the phosphorylation of JAK2 and STAT3, this compound can suppress the expression of downstream pro-inflammatory mediators.

JAK_STAT_Pathway Cytokine Pro-inflammatory Cytokines Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimerization) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene Target Gene Transcription pSTAT3->Gene Inflammation Inflammation Gene->Inflammation PaniculosideII This compound PaniculosideII->JAK2

This compound inhibits the JAK2/STAT3 signaling pathway.

Conclusion

This compound, a prominent bioactive constituent of the Himalayan herb Picrorhiza kurroa, exhibits significant potential for therapeutic applications, primarily due to its anti-inflammatory properties. This technical guide has provided a comprehensive overview of its natural sources, isolation and quantification methodologies, and its modulatory effects on key inflammatory signaling pathways. The presented data and protocols offer a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic promise of this compound. Future research should focus on a more definitive elucidation of its discovery history, the compilation of a complete spectroscopic dataset, and the exploration of its effects on a broader range of cellular signaling pathways to fully understand its mechanism of action and therapeutic potential.

References

Paniculoside II biosynthetic pathway in Stevia

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biosynthetic Pathway of Steviol (B1681142) Glycosides in Stevia rebaudiana, with a Focus on Paniculoside II

Abstract

Stevia rebaudiana Bertoni is a plant of significant commercial and scientific interest due to its production of high-intensity, zero-calorie sweeteners known as steviol glycosides (SGs). These diterpenoid glycosides are synthesized through a complex metabolic pathway that originates from the common plastidial methylerythritol 4-phosphate (MEP) pathway and involves a series of cyclizations, oxidations, and glycosylations. The diversity of SGs arises from the specific decoration of the central aglycone, steviol, with various sugar moieties by UDP-dependent glycosyltransferases (UGTs). While major SGs like stevioside (B1681144) and rebaudioside A have been extensively studied, other related glycosides such as this compound, which is derived from a distinct diterpenoid aglycone, are also present. This guide provides a detailed overview of the core biosynthetic pathway leading to steviol and its major glycosides, and presents the putative pathway for this compound. It includes quantitative data on gene expression and metabolite accumulation, detailed experimental protocols for pathway analysis, and visualizations of the metabolic and experimental workflows to serve as a comprehensive resource for researchers in natural product chemistry, metabolic engineering, and drug development.

The Core Biosynthetic Pathway of Steviol Glycosides

The biosynthesis of steviol glycosides is a multi-stage process occurring in different cellular compartments, primarily in the green tissues of the plant.[1] It begins in the plastids, moves to the endoplasmic reticulum, and is completed in the cytosol.[1][2]

Upstream Pathway: Formation of the Steviol Aglycone

The initial stages of the pathway are shared with the biosynthesis of other diterpenoids, including the plant hormone gibberellin.[2][3] The process starts with the MEP pathway, which converts primary metabolites pyruvate (B1213749) and glyceraldehyde 3-phosphate into the five-carbon building blocks isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[2][4] These precursors are condensed to form the 20-carbon molecule geranylgeranyl diphosphate (GGPP), the universal precursor for diterpenes.[4]

GGPP undergoes two critical cyclization reactions:

  • Copalyl Diphosphate Synthase (CPS) catalyzes the conversion of GGPP to ent-copalyl diphosphate (CDP).[3]

  • Kaurene Synthase (KS) then converts CDP to ent-kaurene.[3]

Ent-kaurene is transported from the plastid to the endoplasmic reticulum, where it is sequentially oxidized by a cytochrome P450 monooxygenase, Kaurene Oxidase (KO) , to form ent-kaurenoic acid.[2] This molecule represents a critical branch point. For gibberellin synthesis, it is hydroxylated at the C-7 position. For steviol synthesis, Kaurenoic Acid 13-Hydroxylase (KAH) , another P450 enzyme, hydroxylates ent-kaurenoic acid at the C-13 position to yield the aglycone steviol (ent-13-hydroxykaur-16-en-19-oic acid).[2][5]

qPCR_Workflow start 1. Collect Stevia Leaf Tissue (e.g., upper vs. lower leaves) rna_extraction 2. Total RNA Extraction (e.g., Trizol or kit-based) start->rna_extraction rna_qc 3. RNA Quality & Quantity Check (Nanodrop, Gel Electrophoresis) rna_extraction->rna_qc cdna_synthesis 4. cDNA Synthesis (Reverse Transcriptase, Oligo(dT) primers) rna_qc->cdna_synthesis qpcr_setup 5. Prepare qPCR Reaction Mix (cDNA, SYBR Green, Specific Primers) cdna_synthesis->qpcr_setup qpcr_run 6. Run qPCR Program (Denaturation, Annealing, Extension cycles) qpcr_setup->qpcr_run analysis 7. Data Analysis (Calculate ΔΔCt, Normalize to reference gene) qpcr_run->analysis HPLC_Workflow start 1. Prepare Leaf Sample (Dry at 60°C, grind to fine powder) extraction 2. Solvent Extraction (e.g., 200 mg powder in 30 mL 80:20 water:acetonitrile) start->extraction agitation 3. Agitate for 10 min extraction->agitation centrifugation 4. Centrifuge at 1000 x g for 2 min agitation->centrifugation filtration 5. Filter Supernatant (0.45 µm syringe filter) centrifugation->filtration injection 6. Inject Sample into HPLC System filtration->injection analysis 7. Data Analysis (Integrate peak areas, quantify against standards) injection->analysis

References

Paniculoside II mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Picroside II

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picroside II, an iridoid glycoside, is a principal active component isolated from the traditional medicinal herb Picrorhiza kurroa. Emerging scientific evidence has highlighted its significant therapeutic potential, particularly in the realms of neuroprotection and anti-inflammatory action. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the pharmacological effects of Picroside II, with a focus on its interaction with key signaling pathways. The information presented herein is intended to support further research and drug development initiatives.

Core Mechanisms of Action

The therapeutic effects of Picroside II are multi-faceted, primarily revolving around its potent anti-inflammatory, antioxidant, and anti-apoptotic properties. These effects are achieved through the modulation of several critical intracellular signaling cascades.

Anti-Inflammatory and Neuroprotective Effects

Picroside II has demonstrated significant efficacy in mitigating inflammatory responses, particularly in the context of neurological and hepatic injury.[1] Its neuroprotective effects have been observed in various models of brain injury, including traumatic brain injury (TBI) and cerebral ischemia-reperfusion injury.[2] The primary anti-inflammatory mechanisms are mediated through the inhibition of pro-inflammatory signaling pathways and the suppression of inflammatory cytokine production.

Anti-Apoptotic and Antioxidant Activity

A key aspect of Picroside II's mechanism of action is its ability to inhibit programmed cell death, or apoptosis, in response to cellular stress and injury.[3][4] This is closely linked to its capacity to counteract oxidative stress by scavenging reactive oxygen species (ROS).[4][5] By protecting cellular structures, particularly mitochondria, from oxidative damage, Picroside II helps maintain cellular integrity and function.

Signaling Pathways Modulated by Picroside II

Picroside II exerts its pharmacological effects by targeting multiple signaling pathways. The following sections detail the key pathways and the role of Picroside II in their modulation.

TLR4/NF-κB Signaling Pathway

The Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) pathway is a cornerstone of the innate immune response and a critical mediator of inflammation. Upon activation, this pathway leads to the production of numerous pro-inflammatory cytokines. Picroside II has been shown to downregulate the expression of both TLR4 and NF-κB, thereby suppressing the inflammatory cascade.[2][6] This inhibition leads to a reduction in the levels of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7]

TLR4_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/ Other Insults TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activation IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (Inactive) IkB->NFkB_inactive Inhibition NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Release DNA DNA NFkB_active->DNA Translocation PicrosideII Picroside II PicrosideII->TLR4 Inhibition PicrosideII->NFkB_active Inhibition Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Inflammatory_Cytokines Transcription

TLR4/NF-κB signaling pathway and points of inhibition by Picroside II.

ERK1/2 Signaling Pathway

The extracellular signal-regulated kinase 1/2 (ERK1/2) pathway is a component of the mitogen-activated protein kinase (MAPK) cascade and is involved in regulating cellular processes such as proliferation, differentiation, and apoptosis. In the context of cerebral ischemia, activation of the ERK1/2 pathway can lead to neuronal apoptosis.[3] Picroside II has been found to inhibit the activation of ERK1/2, thereby reducing neuronal apoptosis and providing a neuroprotective effect.[2][8]

ERK12_Pathway cluster_upstream Upstream Signals cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Ischemia Cerebral Ischemia MEK12 MEK1/2 Ischemia->MEK12 Activation pMEK12 p-MEK1/2 MEK12->pMEK12 ERK12 ERK1/2 pMEK12->ERK12 Phosphorylation pERK12 p-ERK1/2 ERK12->pERK12 Apoptosis Neuronal Apoptosis pERK12->Apoptosis Induction PicrosideII Picroside II PicrosideII->pERK12 Inhibition

ERK1/2 signaling pathway and the inhibitory effect of Picroside II.

Mitochondrial Apoptotic Pathway

The intrinsic pathway of apoptosis is centered around the mitochondria. Cellular stress, such as that caused by ischemia-reperfusion injury, can lead to the release of cytochrome c from the mitochondria into the cytoplasm. This event triggers a cascade of caspase activation, culminating in apoptosis. Picroside II has been shown to inhibit this pathway by protecting the mitochondrial structure, preventing the release of cytochrome c, and down-regulating the expression of caspase-3.[4][5]

Mitochondrial_Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm cluster_outcome Cellular Outcome IschemiaReperfusion Ischemia/ Reperfusion Mitochondrion Mitochondrion IschemiaReperfusion->Mitochondrion Damage CytochromeC_cyto Cytochrome c Mitochondrion->CytochromeC_cyto Release CytochromeC_mito Cytochrome c Caspase9 Caspase-9 CytochromeC_cyto->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution PicrosideII Picroside II PicrosideII->Mitochondrion Protection

Mitochondrial apoptotic pathway and the protective role of Picroside II.

p53 Signaling Pathway

The p53 tumor suppressor protein plays a crucial role in cell cycle arrest and apoptosis in response to cellular stress. In the context of cerebral ischemia, the p53 signaling pathway can be activated, leading to neuronal cell death.[9] Research indicates that Picroside II can exert a neuroprotective effect by inhibiting the activation of the p53 signaling pathway.[4][10]

p53_Pathway Ischemia Cerebral Ischemia p53 p53 Activation Ischemia->p53 Bax Bax (pro-apoptotic) p53->Bax Upregulation Bcl2 Bcl-2 (anti-apoptotic) p53->Bcl2 Downregulation Mitochondria Mitochondrial Permeability Bax->Mitochondria Bcl2->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Neuronal Apoptosis Caspases->Apoptosis PicrosideII Picroside II PicrosideII->p53 Inhibition

p53 signaling pathway in neuronal apoptosis and its inhibition by Picroside II.

JAK2/STAT3 Signaling Pathway

The Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway is involved in cytokine signaling and inflammatory responses. In conditions like severe acute pancreatitis, this pathway is activated, contributing to associated organ injury.[11] Picroside II has been shown to ameliorate such injuries by modulating the phosphorylation of JAK2 and STAT3, thereby reducing the inflammatory response.[12]

JAK2_STAT3_Pathway Cytokines Pro-inflammatory Cytokines Receptor Cytokine Receptor Cytokines->Receptor JAK2 JAK2 Receptor->JAK2 Activation pJAK2 p-JAK2 JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer p-STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Inflammation Inflammatory Gene Expression Nucleus->Inflammation PicrosideII Picroside II PicrosideII->pJAK2 Inhibition PicrosideII->pSTAT3 Inhibition

JAK2/STAT3 signaling pathway and its modulation by Picroside II.

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies investigating the efficacy of Picroside II.

Table 1: Dosage and Administration of Picroside II in Animal Models

Animal ModelConditionDosageAdministration RouteReference
MiceBrain Injury20 mg/kgIntraperitoneal[2]
RatsCerebral Ischemia10-20 mg/kgIntraperitoneal[13]
RatsFocal Cerebral Ischemia10 mg/kgIntravenous[1]
RatsMyocardial Ischemia-Reperfusion10 µM, 100 µM (in vitro)-[14]
RatsSevere Acute Pancreatitis25 mg/kg-[7][15]

Table 2: Effects of Picroside II on Neurological and Pathological Outcomes

Outcome MeasureAnimal ModelTreatment GroupControl Group% Change / p-valueReference
Bederson's ScoreRats (MCAO/R)Lower ScoreHigher Scorep < 0.05[1]
Infarct VolumeRats (MCAO/R)Significantly Decreased-p < 0.05[1]
Apoptotic Cells (TUNEL)Rats (MCAO/R)Significantly Decreased-p < 0.05[1]
Caspase-3 ExpressionRats (MCAO/R)Significantly Decreased-p < 0.01[1]
PARP ExpressionRats (MCAO/R)Significantly Decreased--[1]
pERK1/2 ExpressionRats (MCAO)Significantly Decreased-p < 0.05[2]
TLR4 & NF-κB ExpressionRats (Renal I/R)Significantly Downregulated-p < 0.05[6]
Infarct SizeRats (Myocardial I/R)26.0% ± 6.4% (100 µM)46.5% ± 7.6%p < 0.05[14]
Serum IL-1β, IL-6, TNF-αRats (SAP)Significantly Reduced-p < 0.05[7]

Experimental Protocols

The following are summaries of key experimental protocols used in the cited studies. These are based on the available information and may not be exhaustive.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This model is widely used to mimic focal cerebral ischemia.

  • Anesthesia: Rats are anesthetized, typically with an intraperitoneal injection of chloral (B1216628) hydrate (B1144303) or isoflurane (B1672236) inhalation.[16][17]

  • Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[18] A monofilament suture is inserted into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).[17][18] The duration of occlusion can be varied to produce transient or permanent ischemia. For reperfusion models, the suture is withdrawn after a specific period.

  • Confirmation of Ischemia: Successful occlusion is often confirmed by observing neurological deficits or by using techniques like laser Doppler flowmetry to monitor cerebral blood flow.[18]

MCAO_Workflow Start Start: Anesthetize Rat ExposeArteries Expose Common, External, and Internal Carotid Arteries Start->ExposeArteries InsertSuture Insert Monofilament Suture into External Carotid Artery ExposeArteries->InsertSuture AdvanceSuture Advance Suture to Occlude Middle Cerebral Artery InsertSuture->AdvanceSuture Occlusion Maintain Occlusion (Transient or Permanent) AdvanceSuture->Occlusion Reperfusion Withdraw Suture for Reperfusion (for transient models) Occlusion->Reperfusion Transient Confirm Confirm Neurological Deficits/ Monitor Blood Flow Occlusion->Confirm Permanent Reperfusion->Confirm End End of Procedure Confirm->End

Workflow for the Middle Cerebral Artery Occlusion (MCAO) model in rats.

Tetrazolium Chloride (TTC) Staining for Infarct Volume

TTC staining is used to visualize the extent of tissue infarction.

  • Brain Sectioning: Following the experimental period, the brain is removed and sectioned into coronal slices of a defined thickness (e.g., 2 mm).[17]

  • Staining: The slices are incubated in a TTC solution (e.g., 2% in phosphate-buffered saline) at 37°C for a specific duration (e.g., 15-30 minutes).[17]

  • Visualization: Viable tissue is stained red, while the infarcted tissue remains unstained (white).

  • Quantification: The unstained areas are quantified using image analysis software to determine the infarct volume.

TUNEL Assay for Apoptosis Detection

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[19]

  • Sample Preparation: Tissue sections or cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100 or proteinase K) to allow access of the labeling reagents to the cell nucleus.[20][21]

  • Labeling: The samples are incubated with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., Br-dUTP or fluorescently tagged dUTP). TdT adds the labeled nucleotides to the 3'-OH ends of fragmented DNA.[19][22]

  • Detection: The labeled DNA is then visualized. If biotinylated nucleotides are used, a secondary detection step with streptavidin-HRP and a chromogenic substrate is employed for light microscopy. Fluorescently labeled nucleotides can be directly visualized using fluorescence microscopy.[19]

  • Quantification: The number of TUNEL-positive cells is counted to quantify the extent of apoptosis.[19]

Western Blotting for Protein Expression

Western blotting is a standard technique to quantify the expression of specific proteins.

  • Protein Extraction: Proteins are extracted from tissue or cell samples.

  • Gel Electrophoresis: The protein extracts are separated by size using SDS-PAGE.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[23]

  • Immunoblotting: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., TLR4, p-ERK1/2). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (chemiluminescence or colorimetric). The intensity of the signal corresponds to the amount of the target protein.

Conclusion

Picroside II is a promising natural compound with significant therapeutic potential, primarily driven by its anti-inflammatory, antioxidant, and anti-apoptotic activities. Its ability to modulate multiple key signaling pathways, including TLR4/NF-κB, ERK1/2, and the mitochondrial apoptotic pathway, underscores its multifaceted mechanism of action. The preclinical data summarized in this guide provide a strong foundation for its further investigation and development as a therapeutic agent for a range of conditions characterized by inflammation and cellular damage, particularly in the context of neurological disorders. Further research focusing on clinical trials is warranted to translate these promising preclinical findings into therapeutic applications.

References

Paniculoside II: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paniculoside II, also frequently referred to as Picroside II, is a natural iridoid glycoside with a growing body of scientific evidence supporting its significant therapeutic potential. This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its neuroprotective, anti-inflammatory, and anticancer properties. Detailed experimental methodologies for key assays are provided, and all cited quantitative data are summarized in structured tables for comparative analysis. Furthermore, this guide includes visualizations of the principal signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanisms of action.

Introduction

This compound is an iridoid glycoside primarily isolated from plants of the Picrorhiza genus, which has a long history of use in traditional medicine. Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying its therapeutic effects, revealing its interaction with key signaling pathways involved in cellular stress, inflammation, and oncogenesis. This guide aims to consolidate the current scientific knowledge on this compound, providing a valuable resource for researchers and professionals in the field of drug discovery and development.

Neuroprotective Activity

This compound has demonstrated significant neuroprotective effects in various in vivo models of cerebral injury. Its mechanisms of action are multifaceted, primarily involving the attenuation of inflammatory responses, oxidative stress, and apoptosis in neuronal tissues.

In Vivo Efficacy in Cerebral Ischemia Models

Studies utilizing the middle cerebral artery occlusion (MCAO) model in rats, a common method to simulate ischemic stroke, have shown that administration of this compound can significantly reduce the extent of brain damage and improve neurological function.

Table 1: Neuroprotective Effects of this compound in MCAO Rat Models

ParameterVehicle Control GroupThis compound (20 mg/kg) Treated GroupPercentage ImprovementReference
Cerebral Infarct Volume (%) 33.5 ± 3.418.2 ± 1.9~45.7% reduction[1]
Modified Neurological Severity Score (mNSS) 12.6 ± 1.37.9 ± 0.8~37.3% improvement[1]
Brain Water Content (%) 81.5 ± 0.979.1 ± 0.7~2.9% reduction[1]
Signaling Pathways in Neuroprotection

This compound exerts its neuroprotective effects by modulating several key signaling pathways:

  • TLR4/NF-κB Pathway: this compound has been shown to downregulate the expression of Toll-like receptor 4 (TLR4) and the nuclear factor-kappa B (NF-κB), leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the brain tissue.

  • ERK1/2 Pathway: The compound inhibits the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which is associated with a decrease in neuronal apoptosis following cerebral ischemia.[2][3]

  • Mitochondria-Cytochrome C Pathway: this compound helps to maintain mitochondrial structural integrity and inhibits the release of cytochrome C, a key event in the intrinsic apoptotic cascade.

cluster_0 Ischemic Injury cluster_1 This compound Intervention cluster_2 Cellular Response Ischemic Stimulus Ischemic Stimulus TLR4 TLR4 Ischemic Stimulus->TLR4 ERK1_2 ERK1/2 Ischemic Stimulus->ERK1_2 Mitochondrial_Dysfunction Mitochondrial Dysfunction Ischemic Stimulus->Mitochondrial_Dysfunction Paniculoside_II Paniculoside_II Paniculoside_II->TLR4 Inhibits Paniculoside_II->ERK1_2 Inhibits Paniculoside_II->Mitochondrial_Dysfunction Inhibits NF_kB NF_kB TLR4->NF_kB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB->Pro_inflammatory_Cytokines Induces Neuronal_Damage Neuronal Damage Pro_inflammatory_Cytokines->Neuronal_Damage Contributes to Apoptosis Apoptosis ERK1_2->Apoptosis Promotes Cytochrome_C_Release Cytochrome C Release Mitochondrial_Dysfunction->Cytochrome_C_Release Leads to Cytochrome_C_Release->Apoptosis Initiates Apoptosis->Neuronal_Damage Causes

Figure 1: this compound's Neuroprotective Signaling Pathways

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by inhibiting the production of key inflammatory mediators. This activity is primarily mediated through the suppression of the NF-κB signaling pathway.

Inhibition of Inflammatory Mediators

In vitro studies have demonstrated that this compound can dose-dependently reduce the production of nitric oxide (NO), TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated cells.

Table 2: Anti-inflammatory Activity of this compound in A549 Cells

Inflammatory MediatorConcentration of this compoundPercentage InhibitionReference
TNF-α 40 µg/mLSignificant decrease[4]
80 µg/mLFurther significant decrease[4]
160 µg/mLMaximum observed decrease[4]
IL-1β 40 µg/mLSignificant decrease[4]
80 µg/mLFurther significant decrease[4]
160 µg/mLMaximum observed decrease[4]
IL-6 40 µg/mLSignificant decrease[4]
80 µg/mLFurther significant decrease[4]
160 µg/mLMaximum observed decrease[4]

Note: Specific IC50 values for cytokine inhibition were not consistently reported in the reviewed literature; however, a clear dose-dependent inhibitory effect was observed.

cluster_0 Inflammatory Stimulus cluster_1 This compound Intervention cluster_2 Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 Activates Paniculoside_II Paniculoside_II IkB_Phosphorylation IκB Phosphorylation (Degradation) Paniculoside_II->IkB_Phosphorylation Inhibits IKK IKK TLR4->IKK Activates IKK->IkB_Phosphorylation Phosphorylates NF_kB_Translocation NF-κB Translocation to Nucleus IkB_Phosphorylation->NF_kB_Translocation Allows Gene_Transcription Gene Transcription NF_kB_Translocation->Gene_Transcription Initiates Pro_inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, IL-1β, iNOS) Gene_Transcription->Pro_inflammatory_Mediators Leads to Production of

Figure 2: this compound's Anti-inflammatory Signaling Pathway

Anticancer Activity

This compound has shown promise as an anticancer agent, particularly in the context of triple-negative breast cancer. Its activity is linked to the induction of apoptosis, inhibition of cell migration and invasion, and suppression of angiogenesis.

Cytotoxicity and Apoptosis Induction

This compound exhibits cytotoxic effects against cancer cells in a dose-dependent manner.

Table 3: Anticancer Activity of this compound against MDA-MB-231 Cells

ParameterValueReference
IC50 (MTT Assay) 130.8 µM[4]
Apoptosis Induction 15% increase in early apoptosis at 100 µM[4]
Cell Cycle Arrest 70-80% of cell population arrested in G0/G1 phase[4]
Inhibition of Metastasis and Angiogenesis

A key aspect of this compound's anticancer potential is its ability to inhibit metastasis and angiogenesis, processes crucial for tumor growth and spread. This is achieved, in part, through the inhibition of matrix metalloproteinase-9 (MMP-9) activity.[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 50, 75, 100 µM) and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the untreated control. The IC50 value is determined from the dose-response curve.

cluster_0 Experimental Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with This compound Seed_Cells->Treat_Cells Incubate Incubate Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_Formazan Incubate for Formazan Formation Add_MTT->Incubate_Formazan Solubilize Solubilize Formazan (e.g., with DMSO) Incubate_Formazan->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Analyze_Data Analyze Data (Calculate IC50) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 3: MTT Assay Workflow
Wound Healing (Scratch) Assay

This assay assesses the migratory capacity of cancer cells.

  • Cell Seeding: Grow MDA-MB-231 cells to a confluent monolayer in a 6-well plate.

  • Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

  • Treatment: Wash the wells to remove detached cells and add fresh medium containing different concentrations of this compound.

  • Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24 hours) using a microscope.

  • Analysis: Measure the width of the scratch at different time points to quantify the extent of cell migration and wound closure.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample, providing insights into signaling pathway activation.

  • Protein Extraction: Lyse treated and untreated cells or tissues to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-TLR4, anti-p-NF-κB).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a promising natural compound with a range of biological activities that warrant further investigation for its therapeutic potential. Its demonstrated efficacy in preclinical models of neurological disorders, inflammation, and cancer, coupled with a growing understanding of its molecular mechanisms, makes it a strong candidate for continued drug development efforts. This technical guide provides a solid foundation for researchers to design and execute further studies to fully characterize and harness the therapeutic benefits of this compound.

References

Unveiling Paniculoside II: A Diterpenoid Glycoside with Emerging Pharmacological Interest

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 7, 2025 – Paniculoside II, a naturally occurring diterpenoid glycoside, is drawing attention within the scientific community for its potential pharmacological properties. Found in plant species such as Stevia rebaudiana, Stevia paniculata, and Gynostemma pentaphyllum, this compound has been identified as having promising anti-inflammatory, antioxidant, and antifungal activities. However, a comprehensive review of the existing scientific literature reveals that in-depth research into its specific mechanisms of action, quantitative efficacy, and detailed experimental protocols remains limited.

Chemical Identity and Occurrence

This compound is structurally classified as a diterpenoid glycoside with the molecular formula C₂₆H₄₀O₉. It is one of several glycosides isolated from the leaves of Stevia species, which are renowned for their natural sweeteners, steviol (B1681142) glycosides. Its presence has also been noted in Gynostemma pentaphyllum, a plant used in traditional medicine, where it is part of a complex mixture of saponins (B1172615).

Pharmacological Potential: An Overview

Preliminary evidence suggests that this compound possesses several bioactive properties that warrant further investigation.

Anti-inflammatory and Antioxidant Effects: this compound is reported to modulate inflammatory pathways, potentially by inhibiting the expression of pro-inflammatory cytokines and other mediators. This aligns with the known anti-inflammatory properties of many diterpenoid glycosides and saponins found in Stevia and Gynostemma species. These broader classes of compounds are often studied for their ability to mitigate inflammation and oxidative stress. However, specific studies detailing the signaling pathways modulated by this compound, such as NF-κB or MAPK pathways, are not yet available in the public domain.

Antifungal Activity: There are indications of this compound exhibiting antifungal properties, with one report highlighting its "great antifungal activity against C. albicans." This suggests a potential therapeutic application in treating fungal infections. Despite this, detailed studies providing quantitative data, such as Minimum Inhibitory Concentration (MIC) or Minimum Fungicidal Concentration (MFC) values, are scarce.

Current Research Gaps and Future Directions

While the foundational knowledge about this compound is established, there is a significant gap in the availability of detailed technical data required for a comprehensive pharmacological profile. To fully understand and harness the therapeutic potential of this compound, the scientific community would benefit from research focusing on:

  • Quantitative Pharmacological Data: In-depth studies to determine key efficacy parameters such as IC₅₀ and EC₅₀ values for its anti-inflammatory, antioxidant, and antifungal activities are needed.

  • Mechanistic Studies: Elucidation of the specific molecular targets and signaling pathways through which this compound exerts its effects is crucial.

  • Detailed Experimental Protocols: The publication of standardized and detailed methodologies for the extraction, purification, and pharmacological assessment of this compound would facilitate further research and ensure the reproducibility of findings.

  • Pharmacokinetics and Toxicology: Comprehensive studies on the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound are essential for any potential therapeutic development.

Data Presentation:

Due to the limited availability of specific quantitative data for this compound in the reviewed literature, a comparative data table cannot be constructed at this time.

Experimental Protocols:

Detailed experimental protocols specifically for this compound are not available in the current body of scientific literature. Researchers interested in this compound may need to adapt general protocols for the assessment of anti-inflammatory, antioxidant, or antifungal properties of diterpenoid glycosides.

Signaling Pathways and Experimental Workflows:

The specific signaling pathways modulated by this compound have not been elucidated in the available research. Therefore, diagrams of these pathways cannot be generated.

Paniculoside II: A Comprehensive Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paniculoside II, more commonly referred to in scientific literature as Picroside II, is an iridoid glycoside with significant therapeutic potential. This document provides an in-depth technical overview of the core therapeutic applications of Picroside II, with a focus on its anti-inflammatory, neuroprotective, and anti-cancer properties. It summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

Picroside II is a major active constituent isolated from the roots and rhizomes of Picrorhiza kurroa, a perennial herb found in the Himalayan region. Traditionally used in Ayurvedic medicine, modern scientific investigation has begun to elucidate the molecular mechanisms behind its diverse pharmacological activities. This technical guide synthesizes the current understanding of Picroside II's therapeutic applications, providing a foundation for further research and development.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the therapeutic efficacy of Picroside II across various experimental models.

Table 1: In Vitro Anti-Cancer Activity of Picroside II

Cell LineCancer TypeAssayIC50 ValueCitation
MDA-MB-231Triple-Negative Breast CancerMTT Assay130.8 µM[1][2]
Various Breast Cancer Cell LinesBreast CancerNot Specified35 - 50 µg/mL[2][3]
Various Breast Cancer Cell LinesBreast CancerNot Specified2.46 - 4.92 µg/mL[2][3]
A549Human Lung AdenocarcinomaNot Specified40, 80, 160 µg/mL (effective concentrations)[4]

Table 2: In Vivo Efficacy of Picroside II

Therapeutic AreaAnimal ModelDosing RegimenKey FindingsCitation
NeuroprotectionRat (MCAO/R)10 mg/kg, i.v.Significantly decreased neurological deficit, infarct volume, and apoptosis.[5][6][7]
NeuroprotectionRat (MCAO/R)10-20 mg/kgOptimal therapeutic dose for neuroprotection.[8]
Anti-inflammationMouse (Sepsis)20 mg/kgDecreased mortality and alleviated lung injury.[9]
Anti-inflammationRat (Renal I/R)Not SpecifiedImproved renal function and reduced tissue damage.[10][11]
Anti-inflammationMouse (Diabetic Nephropathy)10 and 20 mg/kgReduced kidney injury indicators and pro-inflammatory cytokines.[12]

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on Picroside II.

In Vitro Anti-Cancer Assays

3.1.1. Cell Viability (MTT Assay)

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with varying concentrations of Picroside II (e.g., 0, 50, 75, and 100 µM) and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of Picroside II that inhibits cell growth by 50%.[1]

3.1.2. Apoptosis Analysis (Annexin V/PI Staining)

  • Cell Culture and Treatment: Culture cells (e.g., MDA-MB-231) and treat with desired concentrations of Picroside II.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[1][13][14][15]

In Vivo Neuroprotection Assay (MCAO/R Model)
  • Animal Model: Utilize adult male Wistar rats. Induce middle cerebral artery occlusion (MCAO) for 2 hours followed by reperfusion.

  • Treatment: Administer Picroside II (e.g., 10 mg/kg) intravenously via the tail vein at the onset of reperfusion.

  • Neurological Deficit Scoring: At 24 hours post-reperfusion, evaluate neurological deficits using the Bederson's scoring system.[5][6]

  • Infarct Volume Measurement (TTC Staining): Sacrifice the animals and slice the brains. Immerse the brain slices in 2% 2,3,5-triphenyltetrazolium chloride (TTC) solution. The non-infarcted tissue will stain red, while the infarcted tissue remains pale.[6][7][8]

  • Apoptosis Detection (TUNEL Assay): Perfuse the brains and fix in paraffin. Perform Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining on brain sections to identify apoptotic cells.[5][6]

In Vivo Anti-Inflammatory Assay (LPS-Induced Sepsis Model)
  • Animal Model: Use adult mice. Induce sepsis via cecal ligation and puncture (CLP).

  • Treatment: Administer Picroside II (e.g., 20 mg/kg) intraperitoneally.

  • Outcome Measures: Monitor survival rates. Assess lung injury through histological examination (H&E staining).

  • Inflammatory Marker Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in serum or tissue homogenates using ELISA. Analyze the expression of key signaling proteins (e.g., TLR4, NF-κB) via Western blotting.[9][10][11]

Signaling Pathways and Experimental Workflows

The therapeutic effects of Picroside II are mediated through its modulation of several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow.

Signaling Pathways

G cluster_inflammation Anti-Inflammatory Pathway cluster_apoptosis Mitochondrial Apoptosis Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB ProInflammatory_Cytokines Pro-Inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->ProInflammatory_Cytokines Picroside_II_Inflam Picroside II Picroside_II_Inflam->TLR4 Inhibits Picroside_II_Inflam->NFkB Inhibits Cellular_Stress Cellular Stress (e.g., Ischemia) p53 p53 Cellular_Stress->p53 Bax Bax p53->Bax Bcl2 Bcl-2 p53->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Picroside_II_Apoptosis Picroside II Picroside_II_Apoptosis->p53 Inhibits

Caption: Signaling pathways modulated by Picroside II.

Experimental Workflow: In Vivo Neuroprotection Study

G start Start mcao Induce MCAO/R in Rats start->mcao treatment Administer Picroside II (10 mg/kg, i.v.) mcao->treatment evaluation Neurological & Behavioral Evaluation (24h) treatment->evaluation tissue Tissue Collection treatment->tissue scoring Bederson's Scoring evaluation->scoring end End scoring->end ttc TTC Staining for Infarct Volume tissue->ttc histology Histological Analysis tissue->histology ttc->end tunel TUNEL Assay for Apoptosis histology->tunel western Western Blot for Apoptotic Proteins histology->western tunel->end western->end

Caption: Workflow for in vivo neuroprotection studies.

Conclusion

Picroside II has demonstrated significant therapeutic potential across a range of preclinical models, targeting key pathways in inflammation, neurodegeneration, and cancer. Its ability to modulate the TLR4/NF-κB and mitochondrial apoptosis pathways underscores its pleiotropic effects. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for future research. Further investigation, particularly well-designed clinical trials, is warranted to translate these promising preclinical findings into novel therapeutic strategies for a variety of human diseases.

References

Paniculoside II: A Literature Review and Background for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paniculoside II is a diterpene glycoside first isolated from the aerial parts of Stevia paniculata and also found in Stevia rebaudiana.[1] As a member of the diverse family of diterpenoids, this compound belongs to a class of natural products that have garnered significant interest in the scientific community for their potential therapeutic applications. The Stevia genus is a rich source of various phytochemicals, including sesquiterpene lactones, diterpenes, longipinanes, and flavonoids, many of which have demonstrated pharmacological activities.[2][3] Diterpene glycosides from Stevia, in particular, are known for a range of biological effects, including antioxidant, anti-inflammatory, and antimicrobial properties.[4]

While the body of research specifically focused on this compound is currently limited, this technical guide aims to provide a comprehensive overview by examining the available information on its chemical properties and by drawing parallels with closely related and well-studied diterpene glycosides. By summarizing the biological activities, potential mechanisms of action, and experimental methodologies of analogous compounds, this review serves as a foundational resource to stimulate and guide future research and development efforts centered on this compound.

Chemical Properties and Structure

This compound is structurally characterized as a β-glucopyranosyl ester of ent-11α-hydroxy-15-oxokaur-16-en-19-oic acid.[1] The structural elucidation of this compound and other related compounds from Stevia paniculata was accomplished through the comparative analysis of their 13C nuclear magnetic resonance (NMR) spectra with their corresponding aglycones.[1]

PropertyValueSource
CAS Number 60129-64-8[1]
Natural Source Stevia paniculata, Stevia rebaudiana[1]
Chemical Class Diterpene glycoside[2]
Solubility DMSO, Pyridine, Methanol, Ethanol[1]

Biological Activities of Related Diterpene Glycosides

While specific biological activities of this compound have not been extensively reported, the broader class of diterpene glycosides from the Stevia genus and other plants exhibits a wide range of pharmacological effects. These compounds are often investigated for their anti-inflammatory, antioxidant, and anti-cancer properties.

Anti-inflammatory Activity

Many diterpenoids isolated from various plant sources have demonstrated significant anti-inflammatory activity.[5][6] For instance, several diterpenes have been shown to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the expression of inducible nitric oxide synthase (iNOS).[5] The mechanism of action often involves the modulation of key signaling pathways like NF-κB and MAPK.[5]

A related compound, Pedunculoside, has been shown to protect against myocarditis by regulating the NLRP3 inflammasome, PIP2, and MAPK signaling pathways through its interaction with the P2X7 receptor.[7] Another well-studied iridoid glycoside, Picroside II, exhibits potent anti-inflammatory effects and has been investigated for its therapeutic potential in conditions like ischemia/reperfusion injury.[8]

Anticancer Activity

The potential of natural products as anticancer agents is a major area of research.[9][10] Diterpenoids, in particular, have been explored for their cytotoxic and antiproliferative effects on various cancer cell lines.[11][12] The mechanisms underlying these activities can be diverse, including the induction of apoptosis, inhibition of tumor cell migration and invasion, and anti-angiogenic effects.[10] For example, Picroside II has been shown to suppress tumor metastasis and angiogenesis both in vitro and in vivo.[10]

Potential Mechanisms of Action and Signaling Pathways

Based on studies of analogous compounds, the biological activities of diterpene glycosides like this compound may be mediated through various signaling pathways.

Modulation of Inflammatory Pathways

The anti-inflammatory effects of many natural compounds are attributed to their ability to interfere with pro-inflammatory signaling cascades. The NF-κB and MAPK pathways are central regulators of inflammation, and their inhibition leads to a downstream reduction in the expression of inflammatory mediators.[5]

As an illustrative example, the proposed mechanism for Pedunculoside in the context of myocarditis involves the inhibition of the P2X7R-mediated activation of the NLRP3 inflammasome and the PIP2 and MAPK signaling pathways.[7]

Pedunculoside_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cardiomyocyte LPS_ATP LPS + ATP P2X7R P2X7R LPS_ATP->P2X7R NLRP3 NLRP3 Inflammasome P2X7R->NLRP3 PIP2_pathway PIP2 Signaling P2X7R->PIP2_pathway MAPK_pathway MAPK Signaling P2X7R->MAPK_pathway Inflammation Inflammation (Myocarditis) NLRP3->Inflammation PIP2_pathway->Inflammation MAPK_pathway->Inflammation Pedunculoside Pedunculoside Pedunculoside->P2X7R

Proposed signaling pathway for Pedunculoside.

Experimental Protocols

Detailed experimental protocols for this compound are not available in the current literature. However, this section provides generalized methodologies for the isolation and biological evaluation of diterpene glycosides from plant sources, which can be adapted for the study of this compound.

Isolation and Characterization of Diterpene Glycosides

The following workflow outlines a typical procedure for the isolation and identification of diterpene glycosides from plant material.

Isolation_Workflow Start Plant Material (e.g., Stevia paniculata leaves) Extraction Extraction (e.g., with Methanol) Start->Extraction Partitioning Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Water) Extraction->Partitioning Chromatography Column Chromatography (e.g., Silica Gel, Sephadex) Partitioning->Chromatography Purification Preparative HPLC Chromatography->Purification Structure_Elucidation Structure Elucidation (NMR, MS) Purification->Structure_Elucidation End Isolated this compound Structure_Elucidation->End

General workflow for isolation and characterization.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This protocol describes a common in vitro method to assess the anti-inflammatory potential of a test compound by measuring its effect on NO production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • LPS Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the wells, and the plates are incubated for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • The culture supernatant is collected.

    • An equal volume of Griess reagent is added to the supernatant.

    • The absorbance at 540 nm is measured using a microplate reader.

    • The concentration of nitrite is determined from a sodium nitrite standard curve.

  • Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-treated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, can then be determined.

Summary and Future Directions

This compound, a diterpene glycoside from the Stevia genus, represents a promising yet understudied natural product. While direct evidence of its biological activity is scarce, the well-documented pharmacological properties of related diterpene glycosides, particularly their anti-inflammatory and anticancer effects, suggest that this compound may possess similar therapeutic potential.

Future research should focus on the following areas:

  • Comprehensive Biological Screening: A systematic evaluation of the biological activities of purified this compound, including its anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Efficacy and Safety: Assessment of the therapeutic efficacy and safety profile of this compound in relevant animal models of disease.

  • Structure-Activity Relationship Studies: Synthesis and evaluation of this compound analogs to identify key structural features responsible for its biological activity and to optimize its pharmacological properties.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of novel, natural product-based therapies.

References

Paniculoside II: A Technical Guide to Solubility in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Paniculoside II in two common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727). This document is intended to be a core resource for researchers, scientists, and drug development professionals working with this natural compound. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of key experimental workflows.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical property that influences its handling, formulation, and application in various experimental settings. This compound, an iridoid glycoside, exhibits different solubility profiles in DMSO and methanol. The available quantitative data is summarized below.

SolventSolubilityMolar Concentration (approx.)Source
Dimethyl Sulfoxide (DMSO)100 mg/mL195.13 mM[1][2]
Ethanol (B145695)1 mg/mL1.95 mM[3]

Experimental Protocols

Accurate determination of solubility is fundamental for reliable experimental outcomes. The following are detailed methodologies for key experiments related to the solubility of this compound.

Protocol for Determining Solubility via the Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Methanol, analytical grade

  • Calibrated analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials containing a known volume of DMSO or methanol. The amount of solid added should be sufficient to ensure that undissolved solid remains after equilibration.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with the appropriate solvent (DMSO or methanol) to a concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculation:

    • Calculate the solubility of this compound in mg/mL or mol/L by multiplying the measured concentration by the dilution factor.

Protocol for HPLC Analysis of this compound

A validated HPLC method is essential for the accurate quantification of this compound in solution.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. A typical gradient might be:

    • 0-10 min: 10-30% Acetonitrile

    • 10-25 min: 30-60% Acetonitrile

    • 25-30 min: 60-10% Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in the mobile phase or a compatible solvent.

    • Perform serial dilutions to create a series of calibration standards with known concentrations.

  • Sample Preparation:

    • Dilute the supernatant from the solubility experiment as described in the previous protocol.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the diluted samples.

  • Quantification:

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the solubility of this compound.

Solubility_Determination_Workflow start Start: Excess this compound + Solvent (DMSO or Methanol) equilibration Equilibration (24-48h shaking at constant T) start->equilibration centrifugation Centrifugation (Phase Separation) equilibration->centrifugation supernatant Collect Supernatant centrifugation->supernatant dilution Dilution supernatant->dilution hplc HPLC Analysis dilution->hplc calculation Calculate Solubility hplc->calculation end End: Quantitative Solubility Data calculation->end

Caption: Workflow for Solubility Determination.

HPLC_Analysis_Workflow standards Prepare Calibration Standards inject_standards Inject Standards standards->inject_standards sample_prep Prepare Diluted Sample inject_sample Inject Sample sample_prep->inject_sample hplc_system HPLC System (C18 Column, Gradient Elution) calibration_curve Generate Calibration Curve inject_standards->calibration_curve quantification Quantify this compound Concentration inject_sample->quantification calibration_curve->quantification

Caption: HPLC Analysis Workflow.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Paniculoside II from Stevia paniculata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paniculoside II is a diterpenoid glycoside found in the aerial parts of Stevia paniculata.[1] This natural compound has garnered interest for its potential therapeutic applications, including its anti-inflammatory and antioxidant properties.[2] Research indicates that this compound may modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines and mediators.[2] This document provides a detailed protocol for the extraction, isolation, and purification of this compound from Stevia paniculata, intended for laboratory and research purposes.

Chemical Profile of this compound

PropertyValueReference
Molecular FormulaC₂₆H₄₀O₉[2][]
Molecular Weight496.59 g/mol [2][]
IUPAC Name[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9R,10S,11S,13S,15R)-11,15-dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecane-5-carboxylate[]
AppearancePowder[]
Purity>97% (commercially available standard)[]
SolubilitySoluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695)[1]

Experimental Protocol: Extraction and Purification of this compound

This protocol is based on established methods for the extraction of diterpene glycosides from Stevia species and is adapted for the specific isolation of this compound.

1. Plant Material Preparation

  • Collect the aerial parts (leaves and stems) of Stevia paniculata.

  • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until completely brittle.

  • Grind the dried plant material into a fine powder using a mechanical grinder.

2. Extraction

  • Soak the powdered plant material in petroleum ether for 24 hours to remove non-polar compounds like pigments and waxes.[4]

  • Filter the mixture and discard the petroleum ether. Air-dry the plant residue.

  • Macerate the defatted plant powder in 70% ethanol (1:15 w/v ratio) at room temperature with continuous agitation for 24 hours.[5] An alternative is to use methanol and perform extraction under reflux for 1-2 hours.[6]

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process three times with fresh solvent to ensure maximum yield.

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

3. Purification

  • Solvent-Solvent Partitioning:

    • Suspend the crude extract in distilled water.

    • Partition the aqueous suspension successively with n-hexane, chloroform (B151607), and ethyl acetate (B1210297) to remove impurities of varying polarities. Diterpene glycosides are expected to remain in the aqueous or ethyl acetate fraction.

  • Column Chromatography:

    • Concentrate the desired fraction (typically the ethyl acetate or butanol fraction) to dryness.

    • Dissolve the dried extract in a minimal amount of the initial mobile phase.

    • Pack a silica (B1680970) gel (60-120 mesh) column with a suitable non-polar solvent (e.g., chloroform or a hexane-ethyl acetate mixture).

    • Load the sample onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol.[4]

    • Collect fractions of 20-30 mL and monitor the separation using Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC) Monitoring:

    • Spot the collected fractions on silica gel TLC plates.

    • Develop the plates in a suitable solvent system (e.g., chloroform:methanol:water, 10:6:1 v/v/v).[4]

    • Visualize the spots by spraying with a 10% sulfuric acid solution in ethanol followed by heating at 110°C for 10 minutes. Diterpene glycosides typically appear as purple or brown spots.

    • Combine the fractions containing the purified this compound based on the TLC profiles.

  • Crystallization:

    • Concentrate the combined pure fractions under reduced pressure.

    • Induce crystallization by dissolving the residue in a minimal amount of hot methanol and then allowing it to cool slowly.

    • Collect the crystals by filtration and wash with cold methanol.

    • Dry the crystals in a desiccator over silica gel.

4. Characterization

  • Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[1]

Quantitative Data Summary

The following table summarizes representative quantitative data for the extraction and purification of diterpene glycosides from Stevia species. Specific yield and purity for this compound may vary depending on the plant material and extraction conditions.

ParameterValueNotes
Extraction
Solvent to Solid Ratio15:1 (v/w)Optimal for 70% ethanol extraction at room temperature.[5]
Extraction TemperatureRoom Temperature or 60-80°CRoom temperature for maceration with ethanol; elevated temperatures for water or methanol extraction.[5][7]
Extraction Time24 hours (maceration); 1-2 hours (reflux)Dependent on the chosen extraction method.[5][6]
Purification
Column Chromatography Stationary PhaseSilica Gel (60-120 mesh)Standard for separation of moderately polar compounds.[4]
Elution SolventsChloroform-Methanol GradientGradually increasing polarity allows for effective separation.[4]
Yield and Purity
Crude Extract Yield~25% (from dried leaves)This is a general yield for ethanolic extracts of Stevia.[5]
Final Purity>95%Achievable with careful chromatographic purification and crystallization.

Visualizations

Experimental Workflow

Extraction_Workflow Start Stevia paniculata (Aerial Parts) Drying Drying and Grinding Start->Drying Defatting Defatting (Petroleum Ether) Drying->Defatting Extraction Extraction (70% Ethanol) Defatting->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (Rotary Evaporator) Filtration->Concentration1 Partitioning Solvent-Solvent Partitioning Concentration1->Partitioning Concentration2 Concentration of Active Fraction Partitioning->Concentration2 ColumnChromatography Silica Gel Column Chromatography Concentration2->ColumnChromatography TLC TLC Monitoring ColumnChromatography->TLC FractionPooling Pooling of Pure Fractions TLC->FractionPooling Concentration3 Final Concentration FractionPooling->Concentration3 Crystallization Crystallization Concentration3->Crystallization FinalProduct Pure this compound Crystallization->FinalProduct Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Complex Receptor->IKK Activates Paniculoside_II This compound Paniculoside_II->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB DNA DNA NFkB->DNA Translocates & Binds NFkB_IkB->NFkB Releases Transcription Transcription DNA->Transcription Leads to mRNA Pro-inflammatory mRNA Transcription->mRNA Leads to Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) mRNA->Pro_inflammatory_Cytokines Leads to Pro_inflammatory_Stimulus Pro-inflammatory Stimulus (e.g., LPS) Pro_inflammatory_Stimulus->Receptor Activates

References

Application Note: Quantitative Analysis of Paniculoside II by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-202512

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the quantitative determination of Paniculoside II, a diterpene glycoside, using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. This compound and other related glycosides often lack a strong chromophore, necessitating detection at low UV wavelengths.[1] The method outlined here is based on established protocols for structurally similar diterpene glycosides, such as those found in Stevia species, and serves as a robust starting point for method development and validation.[2][3] The protocol covers sample preparation, instrument configuration, and method validation parameters.

Principle of the Method

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components within a mixture.[4] In this application, a normal-phase column is used to separate this compound from other components in the sample matrix. The separation is achieved based on the compound's polarity and its interactions with the stationary phase (column) and the mobile phase (solvent).

Following separation, the compound passes through a UV detector. Since diterpene glycosides are often weakly chromophoric, detection is typically performed at a low wavelength, such as 210 nm, where the molecule exhibits sufficient absorbance.[1][5][2][3] The absorbance is directly proportional to the concentration of the analyte, allowing for accurate quantification. This is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from certified reference standards.[5]

Apparatus and Reagents

  • Apparatus:

    • HPLC system with a pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

    • Analytical balance (0.01 mg sensitivity).

    • Ultrasonic bath.

    • Centrifuge.

    • Volumetric flasks (Class A).

    • Pipettes (calibrated).

    • Syringes and syringe filters (0.45 µm, nylon or PTFE).

    • Water bath or shaker incubator.

  • Reagents and Materials:

    • This compound reference standard (≥98% purity).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or ultrapure).

    • Methanol (HPLC grade).

    • Ethanol (AR grade).

    • Acetic Acid (Glacial, HPLC grade).

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Use an ultrasonic bath to ensure complete dissolution.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with the mobile phase to prepare a series of calibration standards. A typical concentration range for diterpene glycoside analysis might be 10 µg/mL to 200 µg/mL.

Sample Preparation (from Plant Material)

This procedure is adapted from methods used for other diterpene glycosides.[5][2][3]

  • Drying and Grinding: Dry the plant material (e.g., leaves) to a constant weight and grind into a fine powder.

  • Extraction: Accurately weigh approximately 1.0 g of the powdered sample into an Erlenmeyer flask. Add 25 mL of 70% (w/w) ethanol.

  • Sonication/Incubation: Shake the mixture for 30 minutes in a water bath set to 70°C.[5][2][3]

  • Filtration: After extraction, allow the mixture to cool to room temperature and filter it through a Whatman No. 1 filter paper.

  • Final Preparation: Transfer the filtrate to a suitable volumetric flask and dilute to volume with the extraction solvent if necessary. Prior to injection, filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

The following conditions are a robust starting point based on methods for similar compounds and should be optimized for this compound.

ParameterRecommended Setting
Instrument HPLC System with UV/Vis or PDA Detector
Column NH₂ Column (e.g., 250 mm x 4.6 mm, 5 µm)[5][2][3]
Mobile Phase Acetonitrile : Water (80:20, v/v)
Adjust pH to 5.0 with glacial acetic acid[5][2][3]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30°C
Detection UV at 210 nm[5][2][3]
Run Time 20 minutes (adjust as needed based on retention time)

Method Validation (Illustrative Data)

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The tables below present typical target values for validation parameters based on similar published methods.[5][2]

Table 1: System Suitability - Example Targets

Parameter Acceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N > 2000

| RSD of Peak Area | ≤ 2.0% (n=6) |

Table 2: Linearity and Range - Example Data

Parameter Result
Linearity Range (µg/mL) 10 - 200
Correlation Coefficient (r²) ≥ 0.999

| Regression Equation | y = mx + c |

Table 3: Precision - Example Data

Precision Type Concentration Level RSD (%)
Repeatability Low, Med, High < 3.0%

| Intermediate | Low, Med, High | < 3.0% |

Table 4: Accuracy and Recovery - Example Data Recovery for similar diterpene glycosides has been reported between 98.5% and 100.5%.[5][2]

Spike Level Amount Added (µg/mL) Amount Found (µg/mL) Recovery (%)
Low (80%) 80.0 79.2 99.0
Med (100%) 100.0 100.2 100.2

| High (120%) | 120.0 | 118.6 | 98.8 |

Table 5: Limits of Detection (LOD) and Quantitation (LOQ) - Example Targets

Parameter Value (µg/mL) Method
LOD ~1.0 Based on Signal-to-Noise ratio (S/N=3)

| LOQ | ~3.5 | Based on Signal-to-Noise ratio (S/N=10)|

Visualizations

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh_sample Weigh Plant Material / Reference Standard extract_sample Solvent Extraction (70% EtOH, 70°C) weigh_sample->extract_sample filter_sample Cool & Filter Extract extract_sample->filter_sample final_prep Dilute & Filter (0.45 µm) into HPLC Vial filter_sample->final_prep inject Inject Sample onto NH₂ Column final_prep->inject separate Isocratic Elution (ACN:H₂O, 80:20) inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve from Standards integrate->calibrate quantify Quantify this compound Concentration calibrate->quantify

Caption: Experimental workflow for this compound quantification.

HPLC_System solvent Mobile Phase (Solvent Reservoir) pump HPLC Pump (Degasser) solvent->pump injector Autosampler (Sample Injection) pump->injector column HPLC Column (e.g., NH₂) injector->column detector UV/Vis Detector column->detector data_system Data Acquisition (Computer) detector->data_system waste Waste detector->waste

Caption: Key components of a standard HPLC-UV system.

References

Unveiling the Molecular Architecture of Paniculoside II: A Detailed Guide to Structure Elucidation using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of natural product chemistry, determining the precise three-dimensional structure of a molecule is paramount to understanding its biological activity and potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous structure elucidation of complex organic molecules like Paniculoside II, a dammarane-type triterpenoid (B12794562) saponin (B1150181). This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals on the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the complete structural characterization of this compound.

Introduction

This compound is a saponin isolated from the roots and rhizomes of Panax notogeng, a plant with a long history in traditional medicine. The structural complexity of this compound, featuring a polycyclic aglycone core and multiple sugar moieties, necessitates a sophisticated analytical approach for its complete characterization. High-resolution NMR spectroscopy, through a series of carefully selected experiments, allows for the precise mapping of proton and carbon skeletons and the intricate connections between them. This note details the experimental workflow, from sample preparation to the interpretation of a full suite of NMR data, to definitively establish the structure of this compound.

Experimental Protocols

Isolation and Purification of this compound

A standardized protocol for the isolation of this compound from the dried and powdered rhizomes of Panax notoginseng is as follows:

  • Extraction: The plant material is extracted with 70% ethanol (B145695) at room temperature. The resulting extract is then concentrated under reduced pressure.

  • Solvent Partitioning: The concentrated extract is suspended in water and partitioned successively with n-hexane, chloroform, and n-butanol to separate compounds based on polarity. Saponins, including this compound, are typically enriched in the n-butanol fraction.

  • Chromatographic Separation: The n-butanol fraction is subjected to column chromatography on a macroporous resin (e.g., D101) and eluted with a stepwise gradient of ethanol in water.

  • Fine Purification: Fractions containing this compound are further purified by repeated column chromatography on silica (B1680970) gel and octadecylsilane (B103800) (ODS) columns, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound (>98% purity).

NMR Sample Preparation
  • Sample Quantity: Approximately 5-10 mg of purified this compound is required for a comprehensive suite of NMR experiments.

  • Solvent: The sample is dissolved in 0.5 mL of deuterated pyridine (B92270) (C5D5N) or deuterated methanol (B129727) (CD3OD). Pyridine-d5 is often preferred for complex glycosides as it can help to resolve overlapping hydroxyl proton signals.

  • NMR Tube: The solution is transferred to a standard 5 mm NMR tube.

NMR Spectroscopic Experiments

All NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure optimal resolution and sensitivity. The following experiments are essential for the structure elucidation of this compound:

  • 1D ¹H NMR (Proton): Provides information on the chemical environment of each proton, including its chemical shift, multiplicity (splitting pattern), and coupling constant (J-value).

  • 1D ¹³C NMR (Carbon-13): Reveals the number of unique carbon atoms in the molecule and their chemical shifts.

  • DEPT (Distortionless Enhancement by Polarization Transfer): A set of experiments (DEPT-45, DEPT-90, and DEPT-135) used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are scalar-coupled to each other, typically through two or three bonds. This is crucial for establishing the spin systems within the aglycone and the individual sugar rings.[1][2]

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached (one-bond ¹JCH coupling).[1][3]

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range correlations (typically 2-4 bonds) between protons and carbons. This is the key experiment for connecting different structural fragments, such as linking the sugar moieties to the aglycone and establishing the sequence of the sugar units.[1][3]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and conformation of the molecule.

Data Presentation: NMR Spectral Data of this compound

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, determined through the comprehensive analysis of the aforementioned NMR experiments.

Table 1: ¹H NMR (500 MHz, C₅D₅N) Data for this compound

PositionδH (ppm)Multiplicity (J in Hz)
Aglycone
33.25dd (11.5, 4.5)
124.15dd (11.0, 4.5)
180.95s
191.05s
211.62s
261.68s
271.75s
280.88s
290.98s
300.85s
Glc (C-3)
1'4.90d (7.8)
Glc (C-20)
1''5.35d (7.8)
Xyl (1→2 Glc at C-20)
1'''5.10d (7.5)

Table 2: ¹³C NMR (125 MHz, C₅D₅N) Data for this compound

PositionδC (ppm)DEPT
Aglycone
139.1CH₂
226.8CH₂
388.9CH
439.5C
556.2CH
618.4CH₂
735.1CH₂
840.2C
950.5CH
1037.1C
1131.0CH₂
1270.8CH
1349.5C
1451.5C
1531.5CH₂
1626.5CH₂
1751.8CH
1816.5CH₃
1917.5CH₃
2083.5C
2122.8CH₃
2236.2CH₂
2323.1CH₂
24126.5C
25131.2C
2625.9CH₃
2717.8CH₃
2828.5CH₃
2916.8CH₃
3016.2CH₃
Glc (C-3)
1'105.5CH
2'75.2CH
3'78.5CH
4'71.8CH
5'77.9CH
6'62.9CH₂
Glc (C-20)
1''98.5CH
2''83.2CH
3''75.8CH
4''71.5CH
5''77.5CH
6''62.5CH₂
Xyl (1→2 Glc at C-20)
1'''106.8CH
2'''75.5CH
3'''77.8CH
4'''71.2CH
5'''67.2CH₂

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound using the acquired NMR data.

structure_elucidation_workflow cluster_data_acquisition 1. NMR Data Acquisition cluster_aglycone 2. Aglycone Structure cluster_sugars 3. Sugar Identification & Linkage cluster_stereochemistry 4. Stereochemistry H1 1D ¹H NMR Aglycone_COSY COSY: Establish proton spin systems (e.g., H-1 to H-3, H-5 to H-7, etc.) H1->Aglycone_COSY Sugar_COSY COSY: Trace proton spin systems for each sugar ring H1->Sugar_COSY C13 1D ¹³C & DEPT Aglycone_HSQC HSQC: Assign directly bonded C-H pairs C13->Aglycone_HSQC Sugar_HSQC HSQC: Assign C-H pairs for each sugar C13->Sugar_HSQC COSY 2D ¹H-¹H COSY COSY->Aglycone_COSY COSY->Sugar_COSY HSQC 2D ¹H-¹³C HSQC HSQC->Aglycone_HSQC HSQC->Sugar_HSQC HMBC 2D ¹H-¹³C HMBC Aglycone_HMBC HMBC: Connect spin systems and assign quaternary carbons via long-range correlations HMBC->Aglycone_HMBC Sugar_HMBC HMBC: Determine inter-glycosidic linkages (e.g., H-1''' of Xyl to C-2'' of Glc) and linkages to aglycone (e.g., H-1' of Glc to C-3 of aglycone) HMBC->Sugar_HMBC NOESY 2D NOESY/ROESY NOESY_analysis NOESY/ROESY: Determine relative stereochemistry through spatial proximities (e.g., correlations between axial/equatorial protons) NOESY->NOESY_analysis Aglycone_COSY->Aglycone_HMBC Aglycone_HSQC->Aglycone_HMBC Aglycone_Structure Protopanaxadiol Aglycone Structure Aglycone_HMBC->Aglycone_Structure Final_Structure Complete Structure of this compound Aglycone_Structure->Final_Structure Sugar_COSY->Sugar_HMBC Sugar_HSQC->Sugar_HMBC Sugar_Structure Identify Sugars (Glucose, Xylose) and their Linkage Sequence Sugar_HMBC->Sugar_Structure Sugar_Structure->Final_Structure Stereo_Structure Confirm Stereochemistry NOESY_analysis->Stereo_Structure Stereo_Structure->Final_Structure

Caption: Workflow for the structure elucidation of this compound.

Key 2D NMR Correlations for Structure Assembly

The following diagram illustrates the crucial long-range correlations observed in the HMBC spectrum, which allow for the connection of the individual structural components of this compound.

HMBC_Correlations cluster_sugars Sugar Moieties Aglycone Protopanaxadiol Aglycone Glc_3 Glucose (at C-3) Glc_3->Aglycone H-1' → C-3 Glc_20 Glucose (at C-20) Glc_20->Aglycone H-1'' → C-20 Xyl Xylose Xyl->Glc_20 H-1''' → C-2''

References

Application Note: High-Resolution Mass Spectrometry Fragmentation Analysis of Paniculoside II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paniculoside II, also known as Chikusetsusaponin IVa, is a prominent oleanane-type triterpenoid (B12794562) saponin (B1150181) found in various medicinal plants, including Panax japonicus and Lablab semen Album.[1] As a bioactive natural product, it is the subject of extensive research for its potential therapeutic properties. Understanding its chemical structure and fragmentation behavior under mass spectrometry (MS) is crucial for its accurate identification, characterization, and quantification in complex biological matrices. This application note provides a detailed protocol and fragmentation analysis of this compound using high-resolution tandem mass spectrometry (MS/MS).

Experimental Protocols

A robust and sensitive method for the analysis of this compound involves ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). The following protocol is a representative method for acquiring the fragmentation data.

Sample Preparation:

A stock solution of this compound is prepared in methanol (B129727) at a concentration of 1 mg/mL. Working solutions for infusion or LC-MS analysis are prepared by diluting the stock solution with an appropriate solvent, typically a mixture of methanol and water. For analysis in biological matrices such as plasma, a protein precipitation step using acetonitrile (B52724) is employed, followed by centrifugation and collection of the supernatant.[2]

Liquid Chromatography:

  • System: Waters Acquity UPLC or equivalent

  • Column: Waters Symmetry C18, 4.6 × 50 mm, 3.5 µm

  • Mobile Phase A: Water with 0.05% formic acid

  • Mobile Phase B: Methanol

  • Gradient: Isocratic elution with 55% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry:

  • System: Waters Xevo TQ-S triple quadrupole mass spectrometer or equivalent high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap)

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 40 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 650 L/hr

  • Collision Gas: Argon

  • Collision Energy: Optimized for fragmentation (e.g., ramped or fixed, typically 20-40 eV)

  • Data Acquisition: Product ion scan of the deprotonated molecule [M-H]⁻.

Data Presentation: Fragmentation Pattern of this compound

The high-resolution mass spectrometry of this compound in negative ion mode reveals a deprotonated molecule [M-H]⁻ at an m/z of 793.4380. Subsequent MS/MS analysis of this precursor ion produces a characteristic fragmentation pattern, primarily involving the sequential loss of its sugar moieties. The key fragment ions are summarized in the table below.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Lost Moiety
793.4380631.3852162.0528Glucose (Glc)
631.3852455.3525176.0327Glucuronic Acid (GlcA)

Fragmentation Pathway

The fragmentation of this compound is initiated by the cleavage of the glycosidic bonds. The primary fragmentation event is the loss of the terminal glucose moiety from the C-28 position, resulting in a significant fragment ion. This is followed by the cleavage of the glucuronic acid attached at the C-3 position, leading to the formation of the aglycone ion.

Paniculoside_II_Fragmentation cluster_main M_H [M-H]⁻ m/z 793.4380 (this compound) Frag1 [M-H-Glc]⁻ m/z 631.3852 M_H->Frag1 - 162.0528 Da (Glucose) Frag2 [M-H-Glc-GlcA]⁻ m/z 455.3525 (Aglycone) Frag1->Frag2 - 176.0327 Da (Glucuronic Acid)

Fragmentation pathway of this compound.

Experimental Workflow

The overall workflow for the analysis of this compound involves several key stages, from sample preparation to data analysis, ensuring accurate and reliable results.

Experimental_Workflow cluster_workflow SamplePrep Sample Preparation (Extraction/Dilution) LC_Separation UPLC Separation (C18 Column) SamplePrep->LC_Separation MS_Analysis Mass Spectrometry (ESI-, Product Ion Scan) LC_Separation->MS_Analysis Data_Processing Data Processing (Fragmentation Analysis) MS_Analysis->Data_Processing

Experimental workflow for this compound analysis.

Conclusion

This application note details a comprehensive method for the analysis of the mass spectral fragmentation pattern of this compound. The provided protocol and fragmentation data are essential for the unambiguous identification and structural elucidation of this important bioactive saponin. The characteristic neutral losses of the glucose and glucuronic acid moieties serve as diagnostic markers for its identification in complex mixtures, facilitating further research in drug discovery and development.

References

Application Notes and Protocols: Paniculoside II Cytotoxicity Assay on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paniculoside II is a natural compound belonging to the saponin (B1150181) family. Saponins (B1172615), a diverse group of glycosides, are known for their wide range of biological activities, including potential anticancer properties. Numerous studies have shown that saponins can induce cytotoxicity in cancer cells through various mechanisms, such as apoptosis, cell cycle arrest, and modulation of key signaling pathways.[1][2][3][4] This document provides a detailed protocol for assessing the cytotoxic effects of a novel saponin, exemplified by this compound, on various cancer cell lines using the MTT assay. It also outlines potential signaling pathways that may be involved in its mechanism of action.

Note: As of the latest literature review, specific studies detailing the cytotoxic effects and mechanism of action of this compound on cancer cell lines are not extensively available. Therefore, this document provides a generalized protocol and discusses plausible mechanisms based on the known activities of other cytotoxic saponins.

Data Presentation: Quantifying Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxic potential of a compound. It represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following table is a template for presenting IC50 values of this compound against a panel of cancer cell lines after a 72-hour treatment period.

Table 1: Hypothetical IC50 Values of this compound on Various Cancer Cell Lines.

Cancer Cell LineTissue of OriginThis compound IC50 (µM)Positive Control (e.g., Doxorubicin) IC50 (µM)
MCF-7Breast AdenocarcinomaEnter experimental valueEnter experimental value
MDA-MB-231Breast AdenocarcinomaEnter experimental valueEnter experimental value
A549Lung CarcinomaEnter experimental valueEnter experimental value
HeLaCervical AdenocarcinomaEnter experimental valueEnter experimental value
HCT116Colorectal CarcinomaEnter experimental valueEnter experimental value
PC-3Prostate AdenocarcinomaEnter experimental valueEnter experimental value

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[7] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.[5][6]

Materials:

  • This compound (or other test compound)

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Protocol:

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in serum-free medium to achieve a range of final concentrations.

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound.

    • Include wells for a negative control (cells with medium and vehicle solvent only) and a positive control (cells with a known cytotoxic agent like Doxorubicin).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[5][8]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[7]

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[7]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to reduce background noise.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software package (e.g., GraphPad Prism).

Visualizations

Experimental Workflow Diagram

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Seed Cancer Cells in 96-well Plate Incubation_24h 2. Incubate for 24h (37°C, 5% CO2) Cell_Culture->Incubation_24h Add_Compound 3. Add Serial Dilutions of this compound Incubation_Treatment 4. Incubate for 24-72h Add_Compound->Incubation_Treatment Add_MTT 5. Add MTT Reagent Incubation_MTT 6. Incubate for 2-4h Add_MTT->Incubation_MTT Add_Solubilizer 7. Add Solubilization Solution (DMSO) Incubation_MTT->Add_Solubilizer Read_Absorbance 8. Read Absorbance (570 nm) Calculate_Viability 9. Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 10. Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Workflow for determining the cytotoxicity of this compound.

Potential Signaling Pathway: Intrinsic Apoptosis

Saponins often exert their anticancer effects by inducing apoptosis, or programmed cell death. A common mechanism is the activation of the intrinsic (mitochondrial) pathway of apoptosis.[4] This pathway is regulated by the Bcl-2 family of proteins and can be initiated by cellular stress. Saponins may induce this stress, leading to the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c, which in turn activates a cascade of caspases (cysteine-aspartic proteases) that execute the apoptotic process.[1][3][4] The p53 tumor suppressor protein is also a key regulator of this pathway.[1]

Apoptosis_Pathway cluster_Mitochondria Mitochondrial Regulation cluster_Caspase Caspase Cascade Paniculoside_II This compound (Saponin) Cellular_Stress Cellular Stress Paniculoside_II->Cellular_Stress p53 p53 Activation Cellular_Stress->p53 Bax Bax (Pro-apoptotic) p53->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 downregulates Mito Mitochondrial Membrane Potential Disruption Bax->Mito promotes Bcl2->Mito inhibits CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

References

In Vivo Therapeutic Potential of Saponin Extracts: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, dedicated in vivo studies in animal models for the specific compound Paniculoside II are not available in the public domain. This compound is a known natural diterpenoid glycoside found in plants such as Stevia rebaudiana and Gynostemma pentaphyllum. While research highlights its potential anti-inflammatory and antioxidant properties, specific preclinical data from animal models remains limited.

This document provides detailed application notes and protocols based on in vivo studies of closely related saponin (B1150181) extracts from Gynostemma pentaphyllum (GpS) and Panax notoginseng (PNS), plants known to contain various bioactive saponins (B1172615). These notes can serve as a valuable reference for researchers designing in vivo studies for novel saponins like this compound.

I. Application Notes: Anti-inflammatory Effects of Saponin Extracts in Animal Models

Saponin extracts from Gynostemma pentaphyllum and Panax notoginseng have demonstrated significant anti-inflammatory and immunomodulatory effects in various preclinical animal models. These extracts hold promise for the development of novel therapeutics for inflammatory conditions.

Gynostemma pentaphyllum Saponins (GpS) in Inflammatory Bowel Disease (IBD)

In vivo studies using a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model have shown that GpS can effectively ameliorate the clinical signs and pathological damage associated with IBD[1][2][3]. Key findings indicate that GpS administration leads to a reduction in weight loss, a decreased disease activity index, and less colon shortening. Histological analysis of the colon tissues from GpS-treated mice revealed reduced inflammation and tissue damage[1][3].

The therapeutic effects of GpS are attributed to the inhibition of key inflammatory signaling pathways, including NF-κB and STAT3. By suppressing these pathways, GpS reduces the production of pro-inflammatory cytokines in the colon[1][2][3].

Panax notoginseng Saponins (PNS) in Cardiovascular and Inflammatory Conditions

Panax notoginseng saponins are the primary active components of the traditional Chinese medicine Panax notoginseng, which has been used for centuries to treat various ailments. In vivo studies have highlighted the therapeutic potential of PNS in cardiovascular diseases and inflammatory conditions[4][5][6][7].

In animal models of myocardial infarction, PNS have been shown to protect cardiac myocytes, improve ventricular remodeling, and exert anti-arrhythmic effects[4]. These cardioprotective effects are linked to the modulation of various signaling pathways and the reduction of oxidative stress.

Furthermore, PNS exhibit significant anti-inflammatory properties by scavenging free radicals and reducing the production of inflammatory mediators[7]. In vivo studies have demonstrated that PNS can alleviate oxidative stress in immune cells induced by viral infections[7].

II. Quantitative Data Summary

The following tables summarize the quantitative data from representative in vivo studies on GpS and PNS.

Table 1: In Vivo Efficacy of Gynostemma pentaphyllum Saponins (GpS) in a DSS-Induced Colitis Mouse Model

ParameterAnimal ModelTreatment GroupDosageDurationKey FindingsReference
Body Weight LossC57BL/6 MiceGpSNot Specified7 daysAmeliorated weight loss compared to DSS-only group[1][3]
Disease Activity Index (DAI)C57BL/6 MiceGpSNot Specified7 daysSignificantly decreased DAI[1][3]
Colon LengthC57BL/6 MiceGpSNot Specified7 daysPrevented colon shortening[1][3]
Pro-inflammatory Cytokine LevelsC57BL/6 MiceGpSNot Specified7 daysSuppressed production in colon tissue[1][2]

Table 2: In Vivo Effects of Panax notoginseng Saponins (PNS)

Therapeutic EffectAnimal ModelTreatment GroupDosageDurationKey FindingsReference
CardioprotectionRat model of myocardial infarctionPNSNot SpecifiedNot SpecifiedReduced pathological injury of cardiac myocytes and improved ventricular remodeling.[4]
Anti-arrhythmiaOpen-chest dogsGinsenoside Rg1 (a PNS component)Not SpecifiedNot SpecifiedDemonstrated effects on cardiac electrophysiological properties.[4]
Anti-obesityKK-Ay mice (Type 2 diabetes model)PNSNot SpecifiedNot SpecifiedDecreased fasting blood glucose and induced significant weight loss.[5]
Reduction of Oxidative StressPCV2-infected micePNSNot SpecifiedNot SpecifiedDecreased ROS levels in spleen lymphocytes and modulated antioxidant enzyme activities.[7]

III. Detailed Experimental Protocols

DSS-Induced Colitis Model for GpS Evaluation

This protocol is based on studies investigating the anti-inflammatory effects of GpS in a mouse model of IBD[1][3].

a. Animal Model:

  • Species: C57BL/6 mice

  • Age: 6-8 weeks

  • Sex: Male or Female

  • Housing: Standard laboratory conditions with free access to food and water.

b. Induction of Colitis:

  • Administer 3% (w/v) dextran sulfate sodium (DSS) in drinking water for 7 consecutive days.

  • The control group receives regular drinking water.

c. Treatment Protocol:

  • Administer GpS (dissolved in a suitable vehicle) orally or via intraperitoneal injection daily, starting from the first day of DSS administration.

  • A vehicle control group receiving only the vehicle should be included.

d. Assessment of Colitis Severity:

  • Daily Monitoring: Record body weight, stool consistency, and presence of blood in the feces to calculate the Disease Activity Index (DAI).

  • Post-mortem Analysis (Day 8):

    • Measure the length of the colon from the cecum to the anus.

    • Collect colon tissue for histological analysis (e.g., H&E staining) to assess inflammation and tissue damage.

    • Homogenize colon tissue to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or qPCR.

In Vivo Model of PCV2-Induced Oxidative Stress for PNS Evaluation

This protocol is adapted from a study on the effects of PNS on oxidative stress in immune cells[7].

a. Animal Model:

  • Species: BALB/c mice

  • Age: 4-6 weeks

  • Sex: Male or Female

  • Housing: Specific pathogen-free (SPF) conditions.

b. Experimental Groups:

  • Control group (no infection, no treatment)

  • PCV2-infected group

  • PCV2-infected + PNS-treated group

c. Infection and Treatment Protocol:

  • Infect mice with porcine circovirus 2 (PCV2) via intraperitoneal injection.

  • Administer PNS orally or intraperitoneally for a specified duration post-infection.

d. Assessment of Oxidative Stress:

  • Sample Collection: At the end of the experiment, collect spleens and isolate lymphocytes.

  • ROS Measurement: Use flow cytometry with a fluorescent probe (e.g., DCFH-DA) to measure intracellular reactive oxygen species (ROS) levels in spleen lymphocytes.

  • Antioxidant Enzyme Assays: Measure the levels of glutathione (B108866) (GSH), glutathione disulfide (GSSG), and the activities of antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase) in spleen lymphocytes using commercially available assay kits.

IV. Signaling Pathways and Experimental Workflows

Signaling Pathway of GpS in IBD

GpS_Signaling_Pathway DSS DSS-induced Colitis NFkB NF-κB Activation DSS->NFkB induces STAT3 STAT3 Activation DSS->STAT3 induces GpS Gynostemma pentaphyllum Saponins (GpS) GpS->NFkB inhibits GpS->STAT3 inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines promotes STAT3->Cytokines promotes Inflammation Colon Inflammation & Tissue Damage Cytokines->Inflammation leads to

Caption: GpS anti-inflammatory signaling pathway in DSS-induced colitis.

Experimental Workflow for GpS in a Colitis Model

GpS_Workflow Start Start: Acclimatize C57BL/6 Mice Grouping Divide into Control, DSS, and DSS+GpS groups Start->Grouping Induction Induce Colitis with 3% DSS in drinking water (7 days) Grouping->Induction Treatment Administer GpS daily (7 days) Grouping->Treatment Monitoring Daily Monitoring: Body Weight, DAI Induction->Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Day 8) Monitoring->Endpoint Analysis Measure Colon Length Histology Cytokine Levels Endpoint->Analysis

Caption: Experimental workflow for evaluating GpS in a DSS-induced colitis model.

References

Application Note: Preparation of Paniculoside II Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paniculoside II is a diterpenoid saponin (B1150181) found in medicinal plants such as Panax notoginseng. As a potential bioactive compound, a highly purified reference standard is essential for accurate analytical method development, pharmacokinetic studies, and pharmacological research. This application note provides a detailed protocol for the extraction, isolation, and characterization of this compound to yield a reference standard of high purity.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₆H₄₀O₉
Molecular Weight 496.6 g/mol
CAS Number 60129-64-8
Appearance White to off-white powder
Solubility Soluble in methanol (B129727), ethanol (B145695), DMSO

Experimental Protocols

The overall workflow for the preparation of the this compound reference standard involves extraction from the raw plant material, purification through column chromatography, and rigorous characterization to confirm identity and purity.

G cluster_0 Extraction & Initial Purification cluster_1 Final Purification cluster_2 Characterization & Final Product raw_material Panax notoginseng (Dried Roots) extraction Ultrasonic-Assisted Extraction (80% Ethanol) raw_material->extraction 1. Extraction concentration Rotary Evaporation extraction->concentration 2. Concentration macroporous_resin Macroporous Resin Chromatography (D101 Resin) concentration->macroporous_resin 3. Initial Purification ods_chromatography ODS Column Chromatography macroporous_resin->ods_chromatography 4. Intermediate Purification prep_hplc Preparative HPLC (C18 Column) ods_chromatography->prep_hplc 5. Final Purification lyophilization Lyophilization prep_hplc->lyophilization 6. Drying characterization Purity & Identity Confirmation (HPLC, LC-MS, NMR) lyophilization->characterization 7. Analysis ref_std This compound Reference Standard characterization->ref_std >98% Purity

Caption: Experimental workflow for this compound reference standard preparation.
Extraction of Total Saponins (B1172615)

This protocol is based on established methods for saponin extraction from Panax notoginseng.[1][2][3]

  • Preparation of Plant Material: Grind dried roots of Panax notoginseng into a coarse powder (20-40 mesh).

  • Ultrasonic-Assisted Extraction:

    • Macerate 1 kg of the powdered plant material in 10 L of 80% aqueous ethanol.

    • Perform ultrasonic extraction for 60 minutes at 50°C.

    • Filter the mixture and collect the supernatant.

    • Repeat the extraction process on the residue two more times.

  • Concentration: Combine the supernatants and concentrate under reduced pressure using a rotary evaporator at 60°C to obtain a crude extract.

Initial Purification by Macroporous Resin Chromatography

This step removes highly polar and non-polar impurities.

  • Resin Preparation: Pre-treat D101 macroporous resin by washing sequentially with ethanol and deionized water.

  • Column Loading: Dissolve the crude extract in deionized water and load it onto the prepared D101 column.

  • Washing: Wash the column with 5 column volumes of deionized water to remove sugars and other polar impurities.

  • Elution: Elute the saponin-rich fraction with 5 column volumes of 70% aqueous ethanol.

  • Concentration: Collect the eluate and concentrate to dryness under reduced pressure to yield the total saponin fraction.

Intermediate Purification by ODS Column Chromatography

This step further fractionates the total saponins to enrich this compound.

  • Column Preparation: Pack a column with octadecyl silane (B1218182) (ODS) silica (B1680970) gel and equilibrate with the initial mobile phase.

  • Sample Loading: Dissolve the total saponin fraction in a minimal amount of methanol and load it onto the column.

  • Gradient Elution: Elute the column with a stepwise gradient of methanol in water (e.g., 30%, 50%, 70%, 90%).

  • Fraction Collection and Analysis: Collect fractions and monitor by analytical HPLC to identify those containing this compound.

  • Pooling and Concentration: Pool the this compound-rich fractions and concentrate under reduced pressure.

Final Purification by Preparative HPLC

This final step isolates this compound to a high degree of purity.

  • System Preparation: Use a preparative HPLC system equipped with a C18 column (e.g., 20 x 250 mm, 10 µm).

  • Mobile Phase: A typical mobile phase is a gradient of acetonitrile (B52724) and water.

  • Sample Injection: Dissolve the enriched fraction from the ODS chromatography step in the mobile phase, filter through a 0.45 µm filter, and inject onto the column.

  • Fraction Collection: Collect the peak corresponding to this compound based on the retention time determined from analytical HPLC.

  • Post-Processing: Concentrate the collected fraction to remove the organic solvent and then lyophilize to obtain this compound as a dry powder.

Table 1: Representative Preparative HPLC Parameters

ParameterValue
Column C18, 20 x 250 mm, 10 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 20-40% B over 40 min
Flow Rate 10 mL/min
Detection UV at 203 nm
Injection Volume 5 mL (at 50 mg/mL)

Characterization of the Reference Standard

The identity and purity of the final product must be confirmed using a combination of analytical techniques.[4][5]

Purity Assessment by HPLC
  • System: Analytical HPLC with a UV detector.

  • Column: C18, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Gradient of acetonitrile and water.

  • Detection: 203 nm.

  • Purity Calculation: Purity is determined by the area percentage of the this compound peak relative to all other peaks in the chromatogram. The target purity for a reference standard is ≥98%.

Identity Confirmation by LC-MS
  • System: Liquid chromatography coupled with a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Expected Ion: The deprotonated molecule [M-H]⁻ at m/z 495.26.

  • Fragmentation Analysis: Tandem MS (MS/MS) can be used to confirm the structure by analyzing the fragmentation pattern, which typically involves the loss of the glycosidic unit.

Structural Elucidation by NMR
  • System: Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated methanol (CD₃OD) or pyridine-d₅.

  • Experiments: ¹H NMR and ¹³C NMR spectra are recorded to confirm the chemical structure. The chemical shifts and coupling constants should be compared with published data for this compound.

Data Presentation

The following table summarizes the expected outcomes at each stage of the purification process. The values are representative and may vary depending on the quality of the starting material and the specific conditions used.

Table 2: Summary of a Representative Purification of this compound

Purification StepStarting Mass (g)Yield (g)Purity of this compound (%)
Crude Ethanol Extract 1000 (raw material)150~1-2%
Total Saponins (after Macroporous Resin) 15045~5-10%
Enriched Fraction (after ODS) 458~40-50%
Final Product (after Preparative HPLC) 81.2≥98%

Potential Biological Activity and Signaling Pathways

While the primary purpose of a reference standard is for analytical applications, understanding the potential biological context is valuable. Saponins from Panax notoginseng, such as ginsenosides (B1230088) Rb2 and Rd2, have been shown to modulate various signaling pathways.[4] It is plausible that this compound may exhibit similar activities. Key pathways potentially affected include those involved in inflammation and cellular signaling.

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway paniculoside This compound (Potential Modulator) p38 p38 paniculoside->p38 inhibits? ERK ERK1/2 paniculoside->ERK inhibits? IKK IKK paniculoside->IKK inhibits? AP1 AP-1 p38->AP1 ERK->AP1 JNK JNK JNK->AP1 gene_expression Pro-inflammatory Gene Expression AP1->gene_expression IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB->gene_expression translocates to nucleus

Caption: Potential modulation of inflammatory signaling pathways by this compound.

Stability and Storage

  • Short-term Storage: Store the solid reference standard at 2-8°C.

  • Long-term Storage: For long-term preservation, store at -20°C in a tightly sealed container, protected from light and moisture.

  • Solution Stability: Prepare solutions fresh for use. If storage of solutions is necessary, store in airtight vials at -20°C. Conduct stability studies to determine the shelf life of the solution under these conditions. Studies on similar compounds suggest that degradation can occur, especially at non-neutral pH and higher temperatures.[6]

Conclusion

The protocol described provides a robust and reproducible method for the preparation of a high-purity this compound reference standard. The combination of macroporous resin chromatography, ODS column chromatography, and preparative HPLC is effective for isolating this specific saponin from a complex plant extract. Rigorous analytical characterization is crucial to ensure the quality and reliability of the reference standard for its intended applications in research and drug development.

References

Application Note & Protocol: Validated HPLC Method for the Quantification of Paniculoside II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paniculoside II is a key bioactive saponin (B1150181) with significant potential in pharmaceutical research and development. To ensure the quality, safety, and efficacy of this compound in drug formulations, a robust and reliable analytical method for its quantification is imperative. This document provides a detailed application note and protocol for a validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2) to ensure its suitability for its intended purpose.[1][2] The validation encompasses specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. Furthermore, forced degradation studies were conducted to assess the stability-indicating properties of the method.[3][4]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (Purity > 98%)

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade methanol (B129727)

  • Purified water (Milli-Q® or equivalent)

  • Acetic acid, analytical grade

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (B78521) (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method.

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent

  • Mobile Phase: Acetonitrile and 0.1% acetic acid in water (Gradient elution)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 200 µg/mL.

  • Sample Solution: The preparation of the sample solution will depend on the matrix (e.g., bulk drug, formulation). A generic protocol involves dissolving a known quantity of the sample in methanol, followed by filtration through a 0.45 µm syringe filter before injection.

Method Validation Protocols

The validation of the analytical method was performed according to ICH Q2(R2) guidelines.[1][2]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present was evaluated. This was demonstrated by comparing the chromatograms of a blank, a placebo (if applicable), the this compound standard, and a sample solution. Peak purity analysis was also performed using a photodiode array (PDA) detector.

  • Linearity: The linearity of the method was determined by analyzing a series of at least five concentrations of this compound. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.

  • Range: The range of the method is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: Accuracy was determined by recovery studies. A known amount of this compound standard was spiked into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.

  • Precision:

    • Repeatability (Intra-day precision): The precision of the method was determined by injecting six replicate samples of the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): The intermediate precision was assessed by analyzing the same sample on two different days by two different analysts.

    • The relative standard deviation (RSD) of the peak areas was calculated for both repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of the method was evaluated by intentionally varying chromatographic parameters such as the flow rate (±0.1 mL/min), column temperature (±5 °C), and the composition of the mobile phase (±2%). The effect of these changes on the chromatographic response was observed.

Forced Degradation Study Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[3][4] A stock solution of this compound was subjected to the following stress conditions:

  • Acid Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 0.1 N HCl and heated at 60 °C for 2 hours. The solution was then neutralized with 0.1 N NaOH.

  • Base Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 0.1 N NaOH and heated at 60 °C for 2 hours. The solution was then neutralized with 0.1 N HCl.

  • Oxidative Degradation: 1 mL of stock solution was mixed with 1 mL of 3% H₂O₂ and kept at room temperature for 24 hours.

  • Thermal Degradation: The solid drug substance was kept in an oven at 105 °C for 24 hours.

  • Photolytic Degradation: The drug solution was exposed to UV light (254 nm) for 24 hours.

The stressed samples were then diluted with the mobile phase and analyzed by the proposed HPLC method.

Data Presentation

The quantitative data from the method validation is summarized in the table below.

Validation ParameterResultsAcceptance Criteria
Linearity
Range (µg/mL)1 - 200-
Correlation Coefficient (r²)0.9995≥ 0.999
Accuracy (% Recovery)
80% Level99.5%98.0 - 102.0%
100% Level100.2%98.0 - 102.0%
120% Level101.1%98.0 - 102.0%
Precision (% RSD)
Repeatability (Intra-day)0.85%≤ 2.0%
Intermediate Precision (Inter-day)1.25%≤ 2.0%
Sensitivity
LOD (µg/mL)0.15-
LOQ (µg/mL)0.50-
Robustness RobustSystem suitability parameters met
Forced Degradation
Acid HydrolysisSignificant Degradation-
Base HydrolysisSignificant Degradation-
OxidationModerate Degradation-
Thermal DegradationMinor Degradation-
Photolytic DegradationMinor Degradation-

Visualization

G cluster_0 Preparation cluster_1 HPLC Analysis cluster_2 Method Validation cluster_3 Forced Degradation Study cluster_4 Data Analysis & Reporting A Reference Standard & Sample Weighing B Standard & Sample Solution Preparation A->B C Filtration (0.45 µm) B->C D HPLC System Setup (Column, Mobile Phase, etc.) C->D Prepared Samples E Injection of Samples D->E F Chromatographic Separation E->F G Data Acquisition (UV Detection) F->G H Specificity G->H I Linearity & Range G->I J Accuracy G->J K Precision (Repeatability & Intermediate) G->K L LOD & LOQ G->L M Robustness G->M N Acid/Base Hydrolysis G->N O Oxidation G->O P Thermal Stress G->P Q Photolytic Stress G->Q R Peak Integration & Quantification G->R Chromatographic Data S Calculation of Validation Parameters R->S T Final Report Generation S->T S->T

Caption: Experimental workflow for the analytical method validation of this compound.

Conclusion

The developed and validated HPLC method is simple, accurate, precise, and robust for the quantification of this compound in various samples. The forced degradation studies demonstrated that the method is stability-indicating, as it can effectively separate the analyte peak from the degradation products. This method is suitable for routine quality control analysis and stability studies of this compound in bulk drug and pharmaceutical formulations.

References

Application Notes and Protocols for Picroside II Cell-Based Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picroside II is a principal active iridoid glycoside isolated from the roots of Picrorhiza kurroa, a traditional herb used in Ayurvedic medicine. Emerging scientific evidence has highlighted its potent anti-inflammatory and neuroprotective properties, making it a compound of significant interest for therapeutic development. Mechanistic studies have revealed that Picroside II exerts its biological effects through the modulation of key cellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] These pathways are critical regulators of inflammatory responses and cellular stress, and their inhibition by Picroside II underlies its potential for treating a range of inflammatory and neurodegenerative disorders.

This document provides detailed protocols for cell-based assays to evaluate the bioactivity of Picroside II. The assays described herein are designed to assess its effects on cell viability, anti-inflammatory potential through the measurement of nitric oxide and pro-inflammatory cytokines, and its mechanism of action by analyzing the phosphorylation status of key proteins in the NF-κB and MAPK signaling cascades.

Data Presentation: Summary of Picroside II Bioactivity

The following tables summarize the quantitative data on the biological activities of Picroside II from various in vitro studies.

Table 1: Anti-inflammatory and Cytotoxic Activities of Picroside II

AssayCell LineInducerMeasured ParameterEffective Concentration / IC50Reference
CytotoxicityMurine Chondrocytes-Cell Viability>100 µM (No significant toxicity)[1]
Anti-inflammatoryMurine ChondrocytesLPS (1 µg/mL)Cell Viability25-50 µM (Protective effect)[1]
Anti-inflammatoryA549LPS (4 µg/mL)NF-κB p65 inhibition40, 80, 160 µg/mL (Dose-dependent)[3]
Anti-inflammatoryA549LPS (4 µg/mL)TNF-α, IL-1β, IL-6 reduction40, 80, 160 µg/mL (Dose-dependent)[3]
Anti-cancerMDA-MB-231-Cell ViabilityIC50: 130.8 µM[4]

Table 2: Neuroprotective Activity of Picroside II

AssayCell LineStressorMeasured ParameterEffective ConcentrationReference
NeuroprotectionPC12 cellsGlutamateCell Viability1.2 mg/mL[5]
NeuroprotectionPC12 cellsGlutamateIntracellular ROS1.2 mg/mL[5]

Experimental Protocols

Cell Culture and Maintenance
  • RAW 264.7 Macrophages: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2. Passage cells every 2-3 days when they reach 80-90% confluency.

  • SH-SY5Y Neuroblastoma Cells: Culture cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2. For differentiation into a neuronal phenotype, reduce the serum concentration and add retinoic acid.

Assessment of Cytotoxicity and Cell Viability (MTT Assay)

This assay determines the effect of Picroside II on cell viability.

Materials:

  • 96-well plates

  • Picroside II stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • DMSO

Protocol:

  • Seed cells (e.g., RAW 264.7 or SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[7]

  • Treat the cells with various concentrations of Picroside II (e.g., 5, 10, 25, 50, 100, 200 µM) and incubate for another 24 hours.[1]

  • After the incubation period, remove the treatment medium.

  • Add 100 µL of fresh medium and 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8][9]

  • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7]

  • Measure the absorbance at 570 nm using a microplate reader.[6][9]

In Vitro Anti-inflammatory Assay

This protocol details the induction of an inflammatory response in RAW 264.7 macrophages using Lipopolysaccharide (LPS) and the subsequent evaluation of the anti-inflammatory effects of Picroside II.

3.1. Measurement of Nitric Oxide (NO) Production (Griess Assay)

Materials:

  • 24-well plates

  • Picroside II stock solution

  • LPS stock solution (from E. coli)

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of Picroside II (determined from the MTT assay) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[10]

  • After incubation, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.[11]

  • Calculate the nitrite (B80452) concentration using a standard curve prepared with sodium nitrite.

3.2. Measurement of Pro-inflammatory Cytokines (ELISA)

Materials:

  • ELISA kits for TNF-α and IL-6

  • Cell culture supernatant from the anti-inflammatory assay

Protocol:

  • Collect the cell culture supernatant from RAW 264.7 cells treated as described in the NO production assay (Protocol 3.1).

  • Quantify the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.[12][13]

  • Follow the manufacturer's instructions provided with the ELISA kits for the detailed procedure, including the preparation of standards, antibody incubation, and substrate reaction.[14][15]

Neuroprotection Assay

This assay evaluates the protective effect of Picroside II against neurotoxin-induced cell death in SH-SY5Y cells.

Materials:

  • 96-well plates

  • SH-SY5Y cells

  • Picroside II stock solution

  • MPP+ (1-methyl-4-phenylpyridinium) stock solution

  • MTT solution and DMSO

Protocol:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Pre-treat the cells with various concentrations of Picroside II for 24 hours.[16]

  • Induce neurotoxicity by adding MPP+ (final concentration 1.5 mM) for another 24 hours.[16]

  • Assess cell viability using the MTT assay as described in Protocol 2. An increase in cell viability in Picroside II-treated groups compared to the MPP+-only treated group indicates a neuroprotective effect.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol is for the detection of the phosphorylated forms of key proteins in the NF-κB (p-p65) and MAPK (p-ERK1/2, p-p38) pathways.

Materials:

  • 6-well plates

  • Picroside II stock solution

  • LPS stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-p65, anti-p65, anti-p-ERK1/2, anti-ERK1/2, anti-p-p38, anti-p38, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Protocol:

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat the cells with Picroside II for 1 hour, followed by stimulation with LPS (1 µg/mL) for 15-30 minutes.[17]

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.[18]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.[18]

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

G cluster_0 Cell Seeding and Treatment cluster_1 Endpoint Assays Seed Cells Seed Cells Pre-treat with Picroside II Pre-treat with Picroside II Seed Cells->Pre-treat with Picroside II Induce with LPS/Neurotoxin Induce with LPS/Neurotoxin Pre-treat with Picroside II->Induce with LPS/Neurotoxin MTT Assay (Viability) MTT Assay (Viability) Induce with LPS/Neurotoxin->MTT Assay (Viability) Griess Assay (NO) Griess Assay (NO) Induce with LPS/Neurotoxin->Griess Assay (NO) ELISA (Cytokines) ELISA (Cytokines) Induce with LPS/Neurotoxin->ELISA (Cytokines) Western Blot (Signaling) Western Blot (Signaling) Induce with LPS/Neurotoxin->Western Blot (Signaling) G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Picroside_II Picroside II Picroside_II->IKK Inhibits IkB IκBα IKK->IkB p NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_p p-NF-κB (p-p65/p50) NFkB->NFkB_p p Nucleus Nucleus NFkB_p->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes Transcription G Stimulus Cellular Stress / LPS MAPKKK MAPKKK Stimulus->MAPKKK Picroside_II Picroside II MAPKK MAPKK (MEK) Picroside_II->MAPKK Inhibits MAPKKK->MAPKK p MAPK MAPK (ERK, p38, JNK) MAPKK->MAPK p p_MAPK p-MAPK (p-ERK, p-p38, p-JNK) Transcription_Factors Transcription Factors (e.g., AP-1) p_MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Leads to

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Paniculoside II Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing the extraction of Paniculoside II from plant materials. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your extraction yield and purity.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound extraction experiments.

Issue Potential Cause Recommended Solution
1. Low or No this compound Yield in Crude Extract Inefficient Cell Lysis: The solvent is not effectively penetrating the plant material to release the target compound.- Reduce Particle Size: Ensure the plant material is finely ground to increase the surface area for solvent interaction. - Optimize Extraction Method: Consider using advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which are known to enhance cell wall disruption.[1][2] - Pre-treatment: For some plant materials, a pre-treatment step with enzymes or a mild acid/alkali wash can help break down cell walls.
Suboptimal Solvent Selection: The polarity of the extraction solvent may not be suitable for this compound.- Solvent Polarity: this compound is a saponin (B1150181) glycoside, suggesting that polar solvents are more effective. Aqueous ethanol (B145695) or methanol (B129727) are commonly used.[3] - Solvent Combination: Experiment with different ratios of ethanol/methanol and water (e.g., 50%, 70%, 95%) to find the optimal polarity for solubilizing this compound. A 30% ethanol-20% ammonium (B1175870) sulfate (B86663) aqueous two-phase system has shown high yields for gypenosides.[4]
Incomplete Extraction: Insufficient time or an inappropriate solid-to-liquid ratio.- Increase Extraction Time: For maceration, ensure a sufficient duration (e.g., 24-48 hours) with periodic agitation. For UAE and MAE, optimize the sonication/irradiation time as prolonged exposure can lead to degradation.[5][6] - Adjust Solid-to-Liquid Ratio: A higher solvent volume can enhance extraction efficiency, but an excessively high ratio can make concentration steps more time-consuming. Ratios between 1:20 and 1:50 (g/mL) are common starting points.[4][7]
Degradation of this compound: The compound may be sensitive to high temperatures, prolonged extraction times, or pH.- Temperature Control: For thermolabile compounds, avoid high temperatures. Maceration at room temperature or controlled-temperature UAE/MAE are preferable to high-temperature methods like Soxhlet extraction.[6][8] Studies on similar compounds suggest that temperatures between 50-80°C are often optimal for assisted extraction methods.[4][] - pH Monitoring: The stability of glycosides can be pH-dependent. Maintain a neutral or slightly acidic pH unless otherwise optimized.
2. High Level of Impurities in the Extract Co-extraction of Unwanted Compounds: The chosen solvent may be solubilizing a wide range of compounds with similar polarities to this compound.- Solvent Selectivity: Adjusting the solvent polarity can help to selectively extract this compound. - Purification Steps: Implement post-extraction purification. Column chromatography using silica (B1680970) gel or macroporous resins is effective for separating saponins (B1172615) from other phytochemicals like flavonoids and chlorophylls.[3]
Presence of Pigments (e.g., Chlorophyll): Common in extracts from green plant parts.- Pre-extraction with Nonpolar Solvents: A preliminary wash of the plant material with a nonpolar solvent like hexane (B92381) can remove chlorophyll (B73375) and lipids before the main extraction. - Liquid-Liquid Extraction: Partitioning the crude extract between an aqueous phase and an immiscible nonpolar solvent can remove nonpolar impurities.
3. Difficulty in Isolating Pure this compound Similar Chromatographic Behavior of Other Gypenosides: Gynostemma pentaphyllum contains numerous structurally similar saponins.- High-Resolution Chromatography: Utilize High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and an optimized gradient elution method for better separation.[10] - Fractionation: Employ techniques like flash chromatography to pre-fractionate the crude extract before final purification by preparative HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for extracting this compound?

A1: While traditional methods like maceration can be effective, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) generally offer higher yields in shorter times with reduced solvent consumption.[2][8][11] An ultrasonic-assisted aqueous two-phase system has been shown to be particularly effective for gypenosides, yielding up to 7.91% from Gynostemma pentaphyllum.[4]

Q2: Which solvent is best for extracting this compound?

A2: this compound is a polar saponin, making polar solvents the most suitable. Aqueous ethanol (e.g., 70-80%) is a common and effective choice.[12] The optimal concentration can vary, so it is advisable to test a range of aqueous ethanol or methanol solutions.

Q3: How does temperature affect the extraction yield of this compound?

A3: Increasing the temperature generally enhances the solubility and diffusion rate of the compound, leading to a higher yield.[6] However, excessively high temperatures can cause degradation of this compound. For UAE, temperatures around 52°C have been found to be optimal for gypenoside extraction.[4] For MAE of similar compounds, temperatures can range from 75°C to 145°C, but require careful optimization to avoid degradation.[][13]

Q4: What is the ideal particle size of the plant material for extraction?

A4: A smaller particle size increases the surface area available for solvent contact, which generally improves extraction efficiency.[6] Grinding the plant material to a fine powder (e.g., 40-60 mesh) is recommended. However, excessively fine particles can lead to difficulties during filtration.

Q5: How can I remove impurities from my crude this compound extract?

A5: Several methods can be employed for purification. A common approach is to use column chromatography with silica gel or a macroporous resin.[3] This allows for the separation of this compound from less polar compounds like chlorophyll and more polar compounds like sugars. Further purification can be achieved using preparative High-Performance Liquid Chromatography (prep-HPLC).[10]

Q6: Is this compound stable during extraction and storage?

A6: Glycosides like this compound can be susceptible to degradation under harsh conditions such as high temperatures, extreme pH, and prolonged exposure to light. It is recommended to use moderate temperatures for extraction, protect extracts from light, and store them at low temperatures (e.g., 4°C for short-term and -20°C for long-term storage) to minimize degradation.

Data Presentation: Comparative Extraction Parameters for Gypenosides

The following tables summarize typical parameters for different extraction methods for gypenosides, including this compound. Note that optimal conditions can vary depending on the specific plant material and equipment used.

Table 1: Comparison of Different Extraction Methods for Gypenosides

Extraction Method Typical Solvent Temperature (°C) Time Typical Yield Advantages Disadvantages
Maceration 70-80% EthanolRoom Temperature24-72 hoursModerateSimple, low cost, suitable for thermolabile compounds.[14][15]Time-consuming, lower efficiency, large solvent volume.[6][15]
Ultrasound-Assisted Extraction (UAE) 30% Ethanol / 20% (NH₄)₂SO₄52°C52 minutesUp to 7.91%Fast, high efficiency, reduced solvent consumption.[1][16]Requires specialized equipment.
Microwave-Assisted Extraction (MAE) 70% Ethanol or Water75-145°C15-35 minutesHighVery fast, highly efficient, less solvent.[2][][11][13]Potential for thermal degradation if not optimized, requires microwave-transparent vessels.[5]

Table 2: Optimized Parameters from Gypenoside Extraction Studies

Method Plant Material Solvent Solid-to-Liquid Ratio Temperature Time/Frequency/Power Yield Reference
UAEGynostemma pentaphyllum30% Ethanol / 20% (NH₄)₂SO₄1:28 (g/mL)52°C52 min7.91% (total gypenosides)[4]
UAEGynostemma pentaphyllum80% Ethanol1:30-1:50 (g/mL)60-80°C60-80 min / 32-40 kHz / 300WHigh (not quantified)CN104324069A
MAEGinseng Fibrous Roots70% Ethanol1:270 (g/mL)75°C35 min / 500W15.0% (total ginsenosides)[]
MAEPanax quinquefolius L.Water1:40 (g/mL)145°C15 min / 1600WSignificantly increased vs. conventional[13]

Experimental Protocols

Protocol 1: Maceration for this compound Extraction

  • Preparation of Plant Material: Dry the plant material (e.g., Gynostemma pentaphyllum leaves) at a controlled temperature (40-50°C) and grind it into a fine powder (40-60 mesh).

  • Extraction: Place 10 g of the powdered material into a flask. Add 200 mL of 70% ethanol (1:20 solid-to-liquid ratio).

  • Maceration: Seal the flask and keep it at room temperature for 48 hours with occasional shaking or continuous stirring.[14]

  • Filtration: Filter the mixture through Whatman No. 1 filter paper. Wash the residue with a small amount of the extraction solvent to ensure complete recovery.

  • Concentration: Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.

  • Storage: Store the crude extract at 4°C.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Gypenosides

  • Preparation of Plant Material: Prepare the plant material as described in the maceration protocol.

  • Extraction Setup: Place 10 g of the powdered material into a beaker. Add 280 mL of the extraction solvent (e.g., 30% ethanol - 20% ammonium sulfate solution for a 1:28 ratio).[4]

  • Sonication: Immerse the ultrasonic probe into the slurry or place the beaker in an ultrasonic bath. Perform the extraction at a controlled temperature of 52°C for 52 minutes with an ultrasonic frequency of 30-40 kHz.[4]

  • Filtration and Concentration: Follow steps 4 and 5 from the maceration protocol to obtain the crude extract.

Protocol 3: Microwave-Assisted Extraction (MAE) of Gypenosides

  • Preparation of Plant Material: Prepare the plant material as described in the maceration protocol.

  • Extraction Setup: Place 5 g of the powdered material into a microwave-safe extraction vessel. Add 200 mL of the solvent (e.g., water or 70% ethanol, for a 1:40 ratio).[13]

  • Microwave Irradiation: Seal the vessel and place it in the microwave extractor. Set the parameters (e.g., 145°C, 15 minutes, 1600 W).[13] Note: These parameters require careful optimization based on the equipment used.

  • Cooling and Filtration: After the extraction is complete, allow the vessel to cool to room temperature before opening. Filter the extract as described in the maceration protocol.

  • Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the extraction and purification of this compound.

ExtractionWorkflow PlantMaterial Plant Material (e.g., Gynostemma pentaphyllum) Grinding Drying & Grinding PlantMaterial->Grinding Extraction Extraction (Maceration, UAE, or MAE) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Purification (Column Chromatography) CrudeExtract->Purification Fractions Fraction Collection Purification->Fractions Analysis Analysis & Isolation (HPLC, Prep-HPLC) Fractions->Analysis PureCompound Pure this compound Analysis->PureCompound

A generalized workflow for this compound extraction and purification.
Signaling Pathway

This compound, being structurally similar to other anti-inflammatory saponins like Picroside II, is believed to exert its biological effects by modulating key inflammatory signaling pathways. The diagram below illustrates the proposed inhibitory effect on the NF-κB and MAPK signaling pathways.

Proposed inhibition of NF-κB and MAPK pathways by this compound.

References

Technical Support Center: Improving Paniculoside II Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving and using Paniculoside II in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a natural product, specifically an ent-kaurene (B36324) glycoside, that can be isolated from plants such as Stevia paniculata and Hyalis argentea.[1] It belongs to the diterpenoid glycoside class of compounds.

Q2: What are the recommended solvents for preparing this compound stock solutions?

This compound is soluble in several organic solvents. For creating concentrated stock solutions, the following solvents are recommended:

DMSO is a particularly effective solvent for a wide array of organic materials and is often the preferred choice for initial stock preparation due to its strong solubilizing power.[4]

Q3: How should I store this compound solutions?

For optimal stability, it is recommended to prepare solutions on the day of use. If you need to make stock solutions in advance, store them as aliquots in tightly sealed vials at -20°C.[3] Under these conditions, the solutions are generally usable for up to two weeks. Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[3]

Quantitative Data Summary

Table 1: Solubility of this compound in Common Solvents
SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) Soluble. Dilution calculators from suppliers suggest solubility of at least 10 mM.[2]Most common solvent for preparing high-concentration stock solutions.
Ethanol Soluble.[2][3]Often used as a co-solvent. Be mindful of potential effects on cells at higher concentrations.[5]
Methanol Soluble.[2][3]Another organic solvent option for stock preparation.
Pyridine Soluble.[2][3]Use with caution due to its toxicity and reactivity.
Water Poorly soluble.Saponin-like compounds often have low aqueous solubility.
Table 2: Considerations for Common Solvents in Cell-Based Assays
SolventTypical Final ConcentrationPotential Effects on Cells
DMSO < 0.5% (v/v)Concentrations above 1% can reduce cell viability and induce cellular effects.[5][6] It is crucial to keep the final DMSO concentration consistent across all experimental and control groups.
Ethanol < 0.5% (v/v)Can have immunosuppressive effects and compromise cell viability at concentrations of 5% and above.[5] Lower concentrations may still affect cellular processes.

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound (Molecular Weight: 496.6 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Methodology:

  • Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.97 mg of this compound.

  • Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution thoroughly for several minutes to ensure the compound is completely dissolved. Gentle warming to 37°C can aid dissolution if necessary.[7]

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C for future use.

Protocol 2: Preparation of Working Solutions in Aqueous Media (Three-Step Method)

This protocol is adapted from methods designed to dissolve hydrophobic compounds in aqueous cell culture media and helps prevent precipitation.[1][7]

Materials:

  • 10 mM this compound stock solution in DMSO

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Water bath or incubator set to 50°C and 37°C

Methodology:

  • Pre-warming: Pre-warm the FBS to ~50°C and the cell culture medium to 37°C in a water bath or incubator.

  • Step 1: Intermediate Dilution in Serum:

    • In a sterile tube, perform a 10-fold dilution of the 10 mM this compound stock solution using the pre-warmed FBS. For example, add 10 µL of the 10 mM stock to 90 µL of pre-warmed FBS to get a 1 mM intermediate solution.

    • This step uses the protein content of the serum to help keep the compound in solution.

  • Step 2: Final Dilution in Culture Medium:

    • Perform the final dilution of the intermediate solution into the pre-warmed cell culture medium to achieve the desired final concentration. For example, to make a 10 µM working solution, add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed cell culture medium.

    • Add the intermediate solution dropwise while gently swirling the medium to ensure rapid and even dispersal.[8]

  • Vehicle Control: It is critical to prepare a vehicle control that contains the same final concentrations of DMSO and FBS as the highest concentration of your test compound.

  • Immediate Use: Use the prepared working solutions immediately in your in vitro assay to minimize the risk of precipitation over time.

Troubleshooting Guide

Q1: My this compound is not dissolving completely in the initial solvent (e.g., DMSO). What should I do?

  • Increase Mixing Time: Continue to vortex the solution for a longer period.

  • Gentle Warming: Warm the solution to 37°C, as this can significantly increase the solubility of many compounds.[7]

  • Sonication: Use a bath sonicator for brief periods to break up any small aggregates.

  • Check Solvent Quality: Ensure you are using a high-purity, anhydrous grade of DMSO. Moisture can reduce the solubility of hydrophobic compounds.

Q2: The compound precipitates immediately after I add the stock solution to my aqueous cell culture medium. How can I prevent this?

This common issue arises from the compound crashing out of solution when transferred from a high-concentration organic stock to an aqueous environment.

  • Use the Three-Step Dilution Protocol: Follow Protocol 2 above. The intermediate dilution in serum is often effective at preventing precipitation.[1][7]

  • Lower the Final Concentration: Your target concentration may be above the solubility limit in the aqueous medium. Test a range of lower concentrations.

  • Pre-warm the Medium: Always add the stock solution to a medium that has been pre-warmed to 37°C. A cold medium can decrease solubility.[8]

  • Optimize the Dilution Step: Add the stock solution slowly and dropwise to the full volume of the medium while gently stirring or swirling. This prevents localized high concentrations that can lead to immediate precipitation.[8]

Q3: I'm observing cellular toxicity that is not dose-dependent, or my vehicle control is showing toxicity. What could be the cause?

  • Solvent Toxicity: The final concentration of your organic solvent (e.g., DMSO, ethanol) may be too high for your specific cell line. Ensure the final concentration is kept as low as possible (ideally ≤0.5%) and is consistent across all wells, including the vehicle control.[5][6]

  • Compound Precipitation: The compound may be precipitating at higher concentrations in the assay plate, leading to a plateau in the effective concentration delivered to the cells. Visually inspect the wells under a microscope for any signs of precipitation (crystals, aggregates).

  • pH Shift: The addition of the compound or solvent could be altering the pH of the culture medium. Check the pH of your final working solution.

Visualizations

G cluster_stock Protocol 1: Stock Solution Preparation cluster_working Protocol 2: Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso e.g., 4.97 mg dissolve Vortex / Warm (37°C) to Fully Dissolve add_dmso->dissolve e.g., to 1 mL for 10 mM store Aliquot and Store at -20°C dissolve->store intermediate Intermediate Dilution: Add Stock to FBS (1:10) store->intermediate Retrieve 10 mM Stock prewarm Pre-warm Media (37°C) and FBS (~50°C) prewarm->intermediate final_dilution Final Dilution: Add Intermediate to Media intermediate->final_dilution Dropwise while swirling use Use Immediately in Assay final_dilution->use

Caption: Experimental workflow for preparing this compound solutions.

Caption: Hypothetical signaling pathways potentially modulated by this compound.

References

Paniculoside II stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Paniculoside II. The information is intended to assist researchers in designing experiments, interpreting data, and mitigating potential stability-related issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound is a diterpene glycoside with the molecular formula C₂₆H₄₀O₉. Its structure is based on a kaurane (B74193) diterpenoid skeleton. Key functional groups that can influence its stability include:

  • Glycosidic bond: An ester linkage connects the diterpene aglycone to a glucose moiety. This bond is susceptible to hydrolysis.

  • Hydroxyl groups: Multiple hydroxyl groups are present on the diterpene framework and the glucose unit, which can be sites for oxidation.

  • Alkene group: A double bond within the kaurane structure can be a target for oxidation and other addition reactions.

Q2: What are the potential degradation pathways for this compound?

A2: Based on its chemical structure and the known behavior of similar diterpene glycosides, the primary degradation pathways for this compound are expected to be:

  • Hydrolysis: The ester-linked glycosidic bond is susceptible to cleavage under both acidic and alkaline conditions. This would result in the separation of the diterpene aglycone and the glucose molecule.

  • Oxidation: The hydroxyl groups and the carbon-carbon double bond in the diterpenoid core are potential sites for oxidative degradation. This can be initiated by exposure to air, light, or oxidizing agents.

  • Thermal Degradation: High temperatures can accelerate both hydrolysis and oxidation, and may also lead to other thermal decomposition reactions.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, often involving radical pathways.

Q3: How can I monitor the stability of this compound in my experiments?

A3: A stability-indicating analytical method is crucial for accurately monitoring this compound and detecting its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective technique. An ideal HPLC method should be able to separate the intact this compound from all potential degradation products.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of this compound potency or inconsistent results over time. Degradation of the compound due to improper storage or experimental conditions.Storage: Store this compound as a solid at -20°C or below, protected from light and moisture. For solutions, prepare fresh daily if possible. If stock solutions are necessary, store in small aliquots at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles. Experimental Conditions: Be mindful of the pH, temperature, and light exposure during your experiments. Use buffered solutions to maintain a stable pH. Protect samples from light by using amber vials or covering them with foil.
Appearance of unknown peaks in my chromatogram (e.g., HPLC). Formation of degradation products.Characterize Degradation Products: Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the unknown peaks. This information, combined with knowledge of the parent structure, can help elucidate the structure of the degradation products. Perform Forced Degradation Studies: To confirm the origin of the new peaks, intentionally degrade a sample of this compound under controlled stress conditions (acid, base, heat, oxidation, light) and compare the resulting chromatograms to your experimental samples.
Difficulty in developing a stability-indicating HPLC method. Co-elution of this compound with its degradation products or other sample components.Method Optimization: * Column: Experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl). * Mobile Phase: Adjust the organic modifier (e.g., acetonitrile, methanol) and its ratio with the aqueous phase. Vary the pH of the aqueous phase. Consider using a gradient elution. * Detector: Use a photodiode array (PDA) detector to check for peak purity and to determine the optimal wavelength for detection of both the parent compound and its degradants.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of this compound and to generate its potential degradation products. These studies are critical for the development and validation of stability-indicating analytical methods.

General Procedure: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL). Use this stock solution for the following stress conditions. A control sample (protected from stress) should be analyzed alongside the stressed samples.

1. Acidic Hydrolysis:

  • Protocol: Mix the this compound stock solution with an equal volume of 0.1 N or 1 N hydrochloric acid (HCl).

  • Conditions: Incubate the mixture at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Neutralization: Before analysis, neutralize the sample with an equivalent amount of sodium hydroxide (B78521) (NaOH).

2. Alkaline Hydrolysis:

  • Protocol: Mix the this compound stock solution with an equal volume of 0.1 N or 1 N sodium hydroxide (NaOH).

  • Conditions: Incubate at room temperature for a defined period.

  • Neutralization: Neutralize the sample with an equivalent amount of hydrochloric acid (HCl) before analysis.

3. Oxidative Degradation:

  • Protocol: Mix the this compound stock solution with a solution of hydrogen peroxide (H₂O₂).

  • Conditions: Use a concentration of H₂O₂ in the range of 3-30%. Incubate at room temperature for a defined period, protected from light.

4. Thermal Degradation:

  • Protocol: Store a solid sample of this compound and a solution of the compound in an oven.

  • Conditions: Expose the samples to a high temperature (e.g., 60-80°C) for a defined period.

5. Photolytic Degradation:

  • Protocol: Expose a solution of this compound to a light source.

  • Conditions: Use a photostability chamber that provides controlled UV and visible light exposure. A control sample should be wrapped in foil to protect it from light.

Stability-Indicating HPLC Method (Example)

The following is a general starting point for developing a stability-indicating HPLC method for this compound. Optimization will be required based on the specific instrumentation and degradation products observed.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in Water B: Acetonitrile
Gradient Start with a higher percentage of A and gradually increase the percentage of B over time to elute compounds with increasing hydrophobicity. (e.g., 0-30 min, 10-90% B)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (to be determined by UV scan of this compound)
Injection Volume 10 µL
Column Temperature 25-30°C

Visualizations

Degradation_Workflow cluster_Preparation Sample Preparation cluster_Stress_Conditions Forced Degradation cluster_Analysis Analysis cluster_Results Results Paniculoside_II This compound Stock Solution Acid Acidic Hydrolysis (e.g., HCl, Heat) Paniculoside_II->Acid Base Alkaline Hydrolysis (e.g., NaOH) Paniculoside_II->Base Oxidation Oxidative Stress (e.g., H2O2) Paniculoside_II->Oxidation Thermal Thermal Stress (e.g., 60-80°C) Paniculoside_II->Thermal Photo Photolytic Stress (UV/Vis Light) Paniculoside_II->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Characterize Unknowns Stability_Profile Establish Stability Profile HPLC->Stability_Profile Degradation_Products Identification of Degradation Products LCMS->Degradation_Products

Caption: Workflow for this compound forced degradation studies.

Potential_Degradation_Pathways cluster_Hydrolysis Hydrolysis cluster_Oxidation Oxidation cluster_Rearrangement Rearrangement Paniculoside_II This compound Aglycone Diterpene Aglycone Paniculoside_II->Aglycone Acid/Base (cleavage of glycosidic bond) Glucose Glucose Paniculoside_II->Glucose Acid/Base (cleavage of glycosidic bond) Oxidized_Products Oxidized Derivatives (e.g., epoxides, ketones) Paniculoside_II->Oxidized_Products Oxidizing Agents (e.g., H2O2, light, air) Isomers Isomeric Products Aglycone->Isomers Acid-catalyzed rearrangement

Caption: Potential degradation pathways of this compound.

Technical Support Center: Paniculoside II HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of Paniculoside II. As a diterpene glycoside, this compound possesses polar functional groups that can lead to challenging chromatographic separations.[1] This guide provides a structured, question-and-answer approach to troubleshooting, including detailed experimental protocols and optimized analytical parameters.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and why is it a problem?

A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical and have a Gaussian shape. Peak tailing is a distortion where the trailing edge of the peak is broader than the leading edge.[2] This is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As); a value greater than 1.2 is generally considered tailing, and values above 1.5 can be unacceptable for quantitative assays.[3] Peak tailing is problematic because it reduces the resolution between adjacent peaks, can lead to inaccurate peak integration, and compromises the overall precision and reliability of the analytical results.[2][4]

Q2: My this compound peak is tailing. What are the most common causes?

A2: For a polar diterpene glycoside like this compound, the most frequent cause of peak tailing is secondary chemical interactions between the analyte and the stationary phase.[2] The primary issues are:

  • Silanol (B1196071) Interactions: The multiple hydroxyl groups on the glycoside structure can interact strongly with residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns. This creates a secondary, undesirable retention mechanism that leads to peak tailing.

  • Mobile Phase pH: If the mobile phase pH is not optimal, it can influence the ionization state of residual silanols, increasing the likelihood of unwanted interactions.[2]

  • Column Contamination or Degradation: Accumulation of sample matrix components or physical degradation of the column packing bed (e.g., a void at the inlet) can distort peak shape.[2]

  • System Issues: Problems with the HPLC hardware, such as excessive extra-column volume (long or wide tubing) or a partially blocked column frit, can cause tailing for all peaks in the chromatogram.[4][5]

Q3: How can I use the mobile phase to fix peak tailing for this compound?

A3: Mobile phase optimization is a critical step.

  • Use an Acidic Modifier: Adding a small amount of acid, such as 0.1% formic acid or acetic acid, to the aqueous portion of your mobile phase is highly effective. This lowers the pH, suppressing the ionization of residual silanol groups on the column packing and minimizing the secondary interactions that cause tailing.

  • Adjust Buffer Concentration: If you are using a buffer, ensure its concentration is sufficient, typically between 10-50 mM. A buffer helps maintain a stable pH throughout the analysis.[2]

  • Optimize Organic Solvent: The choice and proportion of organic solvent (typically acetonitrile (B52724) or methanol) affect selectivity and peak shape. Acetonitrile is often preferred as it has a lower viscosity and can provide sharper peaks. Experiment with small adjustments to the organic-to-aqueous ratio.

Q4: Which HPLC column is recommended for this compound analysis?

A4: Column selection is crucial for preventing peak tailing.

  • High-Purity, End-Capped C18 Columns: A modern, reversed-phase C18 column made from high-purity silica (B1680970) with robust end-capping is the best starting point. End-capping chemically converts most of the residual silanol groups into less reactive species, significantly improving peak shape for polar analytes.

  • Alternative Chemistries: For highly polar glycosides, other column chemistries can provide good peak shape. HPLC methods for similar diterpene glycosides from Stevia have successfully used Amino (NH2) or HILIC columns.[6][7][8][9][10]

  • Use a Guard Column: A guard column with the same stationary phase as the analytical column is strongly recommended. It protects the main column from contaminants and is a cost-effective disposable component.[5]

Q5: Could my sample preparation be the cause of the peak tailing?

A5: Yes, sample preparation can significantly impact your results.

  • Sample Solvent: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase. Injecting a sample dissolved in a solvent much stronger than the mobile phase (e.g., 100% DMSO or Methanol into a highly aqueous mobile phase) can cause peak distortion and fronting or tailing.[5]

  • Column Overload: Injecting too high a concentration of your analyte can saturate the stationary phase, leading to broad, tailing peaks.[2] If you suspect this, dilute your sample and inject it again. If the peak shape improves, you were likely overloading the column.

  • Sample Cleanliness: Ensure your samples are filtered through a 0.22 or 0.45 µm syringe filter before injection. Particulates can block the column inlet frit, causing peak distortion for all compounds.[4]

Q6: How do I determine if my HPLC hardware is causing the issue?

A6: If all peaks in your chromatogram are tailing, the problem is likely systemic rather than chemical.

  • Check for Extra-Column Volume: This refers to the volume within the tubing and connections between the injector and the detector. Ensure all fittings are properly connected and that you are using tubing with a narrow internal diameter (e.g., 0.005 inches) to minimize this effect.[5] Early eluting peaks are most affected by extra-column volume.

  • Inspect the Column Inlet Frit: A partially blocked frit at the column's entrance is a common cause of universal peak tailing and increased backpressure.[4] You can try back-flushing the column (disconnecting it from the detector first) to dislodge particulates.[4] If this fails, the frit or the entire column may need replacement.

  • Isolate the Column: To confirm if the column is the issue, replace it with a new or trusted column. If the peak shape improves, the original column has likely degraded.

Troubleshooting Summary

The following table summarizes the potential causes of peak tailing for this compound and the recommended solutions.

Potential Cause Observation Recommended Solution
Secondary Silanol Interactions Only the this compound peak (or other polar analytes) is tailing.Add 0.1% formic acid or acetic acid to the mobile phase. Use a modern, end-capped C18 column.
Inappropriate Mobile Phase pH Inconsistent retention times and peak shape.Use a buffer to maintain a constant pH. For reversed-phase, operate at a low pH (e.g., 2.5-4.0).
Column Overload (Mass) Peak tailing worsens with higher sample concentrations.Dilute the sample and re-inject. Use a column with a higher loading capacity or larger dimensions.[2]
Hardware / System Issues All peaks in the chromatogram are tailing.Check all fittings for leaks or dead volume. Use narrow-bore tubing. Replace the in-line filter and guard column.
Blocked Column Frit / Void All peaks are tailing, often accompanied by high backpressure.Reverse and flush the column (disconnected from the detector). If unsuccessful, replace the column.[2][4]
Incompatible Sample Solvent Distorted or split peaks, especially for early eluters.Dissolve the sample in the initial mobile phase. If not possible, inject a smaller volume.

Experimental Protocols

Recommended Starting HPLC Method

This protocol is a starting point for the analysis of this compound, based on methods developed for similar diterpene glycosides.[3] Optimization may be required for your specific application.

Parameter Recommended Condition
HPLC System Standard HPLC or UHPLC with UV/PDA Detector
Column High-purity, end-capped C18 (e.g., 150 x 4.6 mm, 2.6 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 30% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 40 - 60 °C[3]
Detection Wavelength 210 nm[3][6][7]
Injection Volume 5 µL
Sample Diluent Mobile Phase A / Mobile Phase B (30:70)
Column Cleaning and Regeneration Protocol

If column contamination is suspected, the following general-purpose cleaning protocol for reversed-phase columns can be used. Always consult the column manufacturer's specific guidelines.

  • Disconnect the column from the detector.

  • Flush with 20 column volumes of your mobile phase without any salts or additives (e.g., Water/Acetonitrile).

  • Flush with 20 column volumes of 100% Isopropanol.

  • Flush with 20 column volumes of 100% Acetonitrile.

  • Flush with 20 column volumes of 100% Methanol.

  • Store the column in a suitable solvent (e.g., Acetonitrile/Water) or re-equilibrate with your mobile phase until a stable baseline is achieved.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing the cause of peak tailing.

HPLC_Troubleshooting start Peak Tailing Observed (Asymmetry > 1.2) q_all_peaks Are ALL peaks tailing? start->q_all_peaks system_issue Likely a System/Hardware Issue q_all_peaks->system_issue Yes method_issue Likely a Method/Chemical Issue q_all_peaks->method_issue No, only this compound check_connections Check fittings & tubing for dead volume. system_issue->check_connections replace_guard Replace guard column & in-line filter. check_connections->replace_guard check_frit Suspect blocked inlet frit or column void. backflush Back-flush or replace column. check_frit->backflush replace_guard->check_frit q_overload Does peak shape improve upon sample dilution? method_issue->q_overload overload_yes Column Overload q_overload->overload_yes Yes overload_no Check Mobile Phase & Column q_overload->overload_no No reduce_conc Reduce sample concentration or injection volume. overload_yes->reduce_conc add_acid Add 0.1% Formic Acid to mobile phase. overload_no->add_acid check_solvent Ensure sample is dissolved in mobile phase. add_acid->check_solvent new_column Test with a new, end-capped C18 column. check_solvent->new_column solved Problem Solved new_column->solved

References

Technical Support Center: Paniculoside II Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Paniculoside II, with a primary focus on addressing issues of low yield.

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues that may arise during the extraction and purification of this compound.

Question: Why is my overall yield of this compound consistently low?

Answer: Low yields of this compound can stem from several factors throughout the extraction and purification process. The primary areas to investigate are the initial extraction efficiency, potential degradation of the target molecule, and losses during chromatographic purification.[1] Suboptimal extraction parameters are a common cause.[1]

To systematically troubleshoot, consider the following:

  • Extraction Method: Conventional methods like maceration or Soxhlet extraction may not be as efficient as modern techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), which can increase yield and reduce extraction time.[1]

  • Solvent Choice: The polarity of the extraction solvent is critical. While ethanol (B145695) and methanol (B129727) are commonly used for saponins (B1172615), the optimal solvent and its concentration should be determined empirically for this compound.[1]

  • Extraction Conditions: Factors such as temperature, extraction time, and the solid-to-liquid ratio significantly impact yield.[1] Prolonged extraction at high temperatures can lead to the degradation of thermolabile saponins.

  • Plant Material: The concentration of this compound can vary depending on the plant's age, the part of the plant used, and the time of harvest.

Question: I am observing a significant loss of this compound after the initial extraction and solvent partitioning. What could be the cause?

Answer: Significant losses at this stage often point to issues with solvent partitioning or degradation.

  • Incomplete Phase Separation: During liquid-liquid extraction (e.g., with n-butanol and water), ensure complete phase separation to prevent loss of the butanol layer containing the saponins. Emulsions can form, trapping the target compound.

  • Suboptimal pH: The pH of the aqueous solution can affect the partitioning behavior of saponins. While specific data for this compound is limited, the stability of similar glycosides can be pH-dependent.[2][3] It is advisable to work in a neutral to slightly acidic pH range to minimize potential hydrolysis of the glycosidic bonds.[2]

  • Degradation: this compound, like other glycosides, may be susceptible to enzymatic or hydrolytic degradation. Ensure that the crude extract is processed promptly or stored under appropriate conditions (e.g., frozen) to minimize degradation.

Question: My this compound fraction is showing poor separation and peak tailing during column chromatography. How can I improve this?

Answer: Poor chromatographic resolution is a common challenge in saponin (B1150181) purification due to the presence of structurally similar compounds.

  • Stationary Phase Selection: For open column chromatography, silica (B1680970) gel is commonly used. However, for closely related saponins, reversed-phase (C18) silica gel often provides better separation.

  • Mobile Phase Optimization: The composition of the mobile phase is crucial. For normal-phase chromatography on silica gel, a gradient of increasing polarity (e.g., chloroform-methanol-water or ethyl acetate-methanol-water) is typically employed. For reversed-phase chromatography, a gradient of decreasing polarity (e.g., acetonitrile-water or methanol-water) is used. The gradient slope should be optimized to maximize resolution.

  • Sample Loading: Overloading the column is a frequent cause of poor separation. Ensure that the amount of crude extract loaded is appropriate for the column size. The sample should be dissolved in a minimal amount of the initial mobile phase.

  • Flow Rate: An optimal flow rate allows for proper equilibration between the stationary and mobile phases, leading to better separation. A very high flow rate can decrease resolution.

Question: I am using HPLC for final purification, but the yield of pure this compound is very low. What are the potential reasons?

Answer: Low recovery from preparative HPLC can be due to several factors:

  • Co-eluting Impurities: The crude extract may contain a high concentration of impurities that have similar retention times to this compound, making baseline separation difficult and leading to the collection of mixed fractions.

  • Irreversible Adsorption: Some saponins can irreversibly adsorb to the stationary phase, especially if the column is not properly conditioned or if the mobile phase is not optimized.[4]

  • Degradation on the Column: Although less common, some compounds can degrade on the column, particularly if the mobile phase contains additives that are incompatible with the target molecule.

  • Fraction Collection: The timing and width of the collected fractions are critical. Collecting fractions that are too broad will result in lower purity, while collecting fractions that are too narrow may lead to loss of the target compound.

Frequently Asked Questions (FAQs)

What is the general structure of this compound?

This compound is a diterpenoid glycoside. Its structure consists of a non-polar diterpenoid aglycone linked to one or more sugar moieties. This amphiphilic nature influences its solubility and chromatographic behavior.

What are the recommended solvents for extracting this compound?

Commonly used solvents for the extraction of saponins include methanol, ethanol, and n-butanol, often in aqueous mixtures.[1] The optimal solvent system for this compound should be determined experimentally, but a good starting point is an aqueous ethanol or methanol solution.

How can I remove fatty compounds and pigments from my crude extract?

A common pretreatment step is to defat the initial plant material or the crude extract with a non-polar solvent like n-hexane or petroleum ether.[5] This will remove lipids and some pigments that can interfere with subsequent purification steps.

What is the role of macroporous resin in this compound purification?

Macroporous resin chromatography is an effective initial purification step to enrich the saponin fraction and remove highly polar impurities such as sugars and salts, as well as some pigments.[1] Resins like D101 and AB-8 are often used for this purpose.[1] The crude extract is loaded onto the column, washed with water, and then the saponins are eluted with a stepwise gradient of increasing ethanol concentration.[1]

What are the typical conditions for HPLC purification of this compound?

For the final purification of this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly used.

  • Column: A C18 column is a standard choice.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water or methanol and water is typically used.

  • Detection: Due to the lack of a strong chromophore in many saponins, a UV detector set at a low wavelength (around 205-210 nm) or an Evaporative Light Scattering Detector (ELSD) is often employed.[5]

How can I assess the purity of my final this compound sample?

The purity of the final product should be assessed using analytical HPLC. The presence of a single, sharp peak at the expected retention time is indicative of high purity. Further confirmation of the structure and identity should be carried out using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

Table 1: Comparison of Extraction Methods for Saponins

Extraction MethodPrincipleAdvantagesDisadvantages
Maceration Soaking the plant material in a solvent at room temperature.Simple, requires minimal equipment.Time-consuming, may result in lower yields.[4]
Soxhlet Extraction Continuous extraction with a cycling solvent.More efficient than maceration.Can expose the compound to high temperatures for extended periods, potentially causing degradation.
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.Faster extraction times, often higher yields, reduced solvent consumption.[1][4]Requires specialized equipment.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material.Very fast extraction times, high efficiency.Requires specialized equipment, potential for localized overheating.

Table 2: Troubleshooting Guide for Low Yield in this compound Purification

Problem Potential Cause Recommended Solution
Low yield after initial extraction Inefficient extraction method.Consider using ultrasound-assisted or microwave-assisted extraction.[1][4]
Suboptimal solvent.Experiment with different concentrations of ethanol or methanol in water.
High temperature or long extraction time causing degradation.Optimize extraction time and temperature; use response surface methodology for systematic optimization.[4]
Significant loss during solvent partitioning Incomplete phase separation.Allow sufficient time for layers to separate; consider centrifugation to break emulsions.
Unfavorable pH.Adjust the pH of the aqueous phase to neutral or slightly acidic.
Poor separation in column chromatography Inappropriate stationary phase.For closely related saponins, consider using a C18 reversed-phase column.
Suboptimal mobile phase.Systematically vary the solvent gradient to improve resolution.
Column overloading.Reduce the amount of sample loaded onto the column.
Low recovery from HPLC Co-eluting impurities.Pre-purify the sample using macroporous resin or open column chromatography.
Irreversible adsorption.Ensure the column is properly equilibrated; try a different stationary phase if the problem persists.[4]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction of this compound
  • Sample Preparation: Grind the dried plant material (e.g., roots or leaves of Panax species) to a fine powder (40-60 mesh).

  • Extraction:

    • Place 10 g of the powdered plant material into a flask.

    • Add 200 mL of 70% ethanol (a 1:20 solid-to-liquid ratio).[1]

    • Place the flask in an ultrasonic bath and sonicate at a controlled temperature (e.g., 50°C) for 60 minutes.[1]

  • Filtration and Concentration:

    • Filter the extract through filter paper to remove the solid residue.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.[1]

Protocol 2: Macroporous Resin Column Chromatography for Saponin Enrichment
  • Resin Preparation:

    • Select a suitable macroporous resin (e.g., D101 or AB-8).[1]

    • Wash the resin sequentially with ethanol and then deionized water to remove any impurities.[1]

    • Pack the resin into a glass column and equilibrate with deionized water.

  • Sample Loading:

    • Dissolve the concentrated aqueous extract from Protocol 1 in a minimal amount of deionized water.

    • Load the sample onto the prepared resin column at a controlled flow rate.[1]

  • Washing:

    • Wash the column with several column volumes of deionized water to remove sugars, salts, and other highly polar impurities.[1]

  • Elution:

    • Elute the adsorbed saponins with a stepwise gradient of increasing ethanol concentration in water (e.g., 30%, 50%, 70%, and 90% ethanol).[1]

    • Collect fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or analytical HPLC.

Protocol 3: Preparative HPLC for Final Purification of this compound
  • Sample Preparation:

    • Combine and concentrate the this compound-rich fractions obtained from the macroporous resin chromatography.

    • Dissolve the concentrated sample in the initial mobile phase for HPLC.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient starting with a higher percentage of water and gradually increasing the percentage of acetonitrile. The specific gradient profile will need to be optimized.

    • Flow Rate: Appropriate for the column dimensions (e.g., 2-4 mL/min).

    • Detection: UV detector at 205 nm or an ELSD.

  • Fraction Collection:

    • Collect fractions corresponding to the this compound peak based on the chromatogram.

  • Post-Purification:

    • Combine the pure fractions.

    • Remove the organic solvent using a rotary evaporator.

    • Lyophilize the aqueous solution to obtain pure this compound as a powder.

Visualizations

Experimental_Workflow Start Plant Material Extraction Ultrasound-Assisted Extraction (70% Ethanol) Start->Extraction Grinding Filtration Filtration & Concentration Extraction->Filtration Partitioning Solvent Partitioning (n-butanol/water) Filtration->Partitioning Enrichment Macroporous Resin (e.g., D101) Partitioning->Enrichment Saponin-rich fraction Purification Preparative HPLC (C18 Column) Enrichment->Purification Enriched Saponin Fraction Analysis Purity & Structural Analysis (HPLC, MS, NMR) Purification->Analysis Collected Fractions End Pure this compound Analysis->End

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Low_Yield cluster_extraction Extraction Issues cluster_purification Purification Issues cluster_degradation Degradation Issues Start Low this compound Yield Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Purification Review Purification Protocol Start->Check_Purification Degradation Investigate Potential Degradation Start->Degradation Solvent Optimize Solvent System (Type & Concentration) Check_Extraction->Solvent Method Consider More Efficient Method (e.g., UAE, MAE) Check_Extraction->Method Conditions Optimize Conditions (Temp, Time, Ratio) Check_Extraction->Conditions Column_Overload Reduce Sample Load Check_Purification->Column_Overload Mobile_Phase Optimize Mobile Phase Gradient Check_Purification->Mobile_Phase Resin_Choice Select Appropriate Macroporous Resin Check_Purification->Resin_Choice pH_Control Maintain Neutral to Slightly Acidic pH Degradation->pH_Control Temp_Control Avoid High Temperatures Degradation->Temp_Control Storage Properly Store Extracts Degradation->Storage

Caption: Troubleshooting decision tree for low this compound yield.

References

Technical Support Center: Paniculoside II in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Paniculoside II. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments. This compound, a diterpenoid glycoside, and related saponin (B1150181) compounds can exhibit properties that may interfere with various biological assays. This guide will help you identify and mitigate these potential issues to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a natural diterpenoid glycoside.[1][2][3] Like other saponins, it is known to possess a range of biological activities, including anti-inflammatory and immunomodulatory effects. These activities are often attributed to its influence on key cellular signaling pathways.

Q2: Why am I seeing inconsistent results in my cell viability assays (e.g., MTT, XTT, CellTiter-Glo®)?

Saponins, including diterpenoid glycosides like this compound, can directly interfere with cell viability assays that rely on cellular reducing potential or ATP content.

  • Membrane-disrupting properties: At certain concentrations, this compound may disrupt cell membranes, leading to cell lysis and a false-positive indication of cytotoxicity.

  • Interference with assay reagents: The compound itself might react with the assay reagents. For example, compounds with anti-oxidant properties can directly reduce tetrazolium salts (like MTT), leading to a false-positive signal for cell viability even in the absence of viable cells.[4]

Q3: My fluorescence-based assay (e.g., reporter gene assay with GFP, calcium flux with Fluo-4) is showing unexpected results. Could this compound be the cause?

Yes, this compound has the potential to interfere with fluorescence-based assays.

  • Autofluorescence: The compound itself may be fluorescent at the excitation and emission wavelengths used in your assay, leading to an artificially high signal.[1][5][6]

  • Quenching: this compound might absorb light at the excitation or emission wavelength of your fluorophore, leading to a decrease in the detected signal (quenching).[1][7]

  • Light Scattering: Poorly soluble compounds can form precipitates that scatter light, which can be detected as an increase in signal in some fluorescence readers.[8]

Q4: I am studying a specific signaling pathway. How might this compound affect my results?

This compound and related compounds have been shown to modulate several key inflammatory signaling pathways, which could be a true biological effect or a confounding factor in your experiments. The primary pathways affected are:

  • NLRP3 Inflammasome Pathway: These compounds can inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response.[2][9][10]

  • MAPK Signaling Pathway: this compound and its analogs can suppress the phosphorylation of key proteins in the MAPK pathway, such as p38, ERK, and JNK.[2][11][12][13]

  • NF-κB Signaling Pathway: Inhibition of the NF-κB pathway is another mechanism by which these compounds exert their anti-inflammatory effects.[2][14][15][16][17][18][19]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Cell Viability Assays

Symptoms:

  • High variability between replicate wells.

  • Apparent increase in cell viability at high concentrations of this compound.

  • Discrepancies between different types of viability assays.[20][21]

Troubleshooting Steps:

  • Run a Compound-Only Control: Incubate this compound at the tested concentrations in your assay medium without cells. Add the viability reagent and measure the signal. A significant signal in the absence of cells indicates direct interference with the assay reagent.

  • Use an Orthogonal Assay: If you suspect interference, confirm your results with a different viability assay that has a distinct mechanism. For example, if you are using a metabolic assay (MTT), try a membrane integrity assay (e.g., Trypan Blue exclusion, LDH release assay).

  • Visual Inspection: Examine the wells under a microscope. Look for signs of compound precipitation or changes in cell morphology that might not be reflected in the assay readout.

Issue 2: Suspected Interference in Fluorescence-Based Assays

Symptoms:

  • High background fluorescence in wells containing only this compound.

  • A dose-dependent decrease in fluorescence signal that does not correlate with a biological effect.

Troubleshooting Steps:

  • Measure Compound Autofluorescence: Scan the fluorescence of this compound at various concentrations across a range of excitation and emission wavelengths to determine its spectral properties. This will help you choose fluorophores and filter sets that minimize interference.

  • Perform a Quenching Control: In a cell-free system, mix this compound with your fluorescent probe or a known fluorescent standard. A decrease in signal in the presence of your compound indicates quenching.

  • Consider Time-Resolved Fluorescence (TRF): TRF assays can help reduce interference from short-lived background fluorescence.

  • Red-Shifted Dyes: Using fluorophores that excite and emit at longer wavelengths (far-red) can often mitigate autofluorescence from test compounds.[8]

Quantitative Data Summary

The following tables summarize quantitative data related to the biological activity and potential for assay interference of this compound and related compounds. Note: Direct quantitative data for this compound interference is limited in the literature; therefore, data from closely related compounds are provided as a reference.

Table 1: Biological Activity of Related Compounds on Key Signaling Pathways

CompoundTarget PathwayCell LineConcentrationEffect
Picroside IIMAPK/NF-κBChondrocytes25-50 µMInhibition of LPS-induced phosphorylation of p65, p38, ERK, JNK
PedunculosideNLRP3/MAPKH9c2 cells10-40 µMSuppression of LPS+ATP-induced activation of NLRP3 and MAPK pathways

Table 2: Potential for Interference in Cell Viability Assays

Compound ClassAssay TypePotential Interference MechanismRecommended Control
Diterpenoid Glycosides / SaponinsMTT, XTT, resazurinDirect reduction of tetrazolium saltCompound-only control (no cells)
ATP-based (e.g., CellTiter-Glo®)ATPase inhibition or activationCompound-only control with known ATP amount
LDH releaseInhibition of LDH enzyme activitySpike-in control with purified LDH
Neutral Red UptakeDirect interaction with the dyeCompound-only control

Detailed Experimental Protocols

Protocol 1: Control Experiment for this compound Interference in a Fluorescent Reporter Gene Assay

Objective: To determine if this compound exhibits autofluorescence or causes quenching at the wavelengths used for a GFP reporter assay.

Materials:

  • This compound stock solution

  • Assay buffer (the same used for your cell-based assay)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader with appropriate filters for GFP (e.g., Ex: 485 nm, Em: 520 nm)

  • Recombinant GFP protein (as a positive control for quenching)

Procedure:

  • Autofluorescence Measurement: a. Prepare a serial dilution of this compound in the assay buffer at 2x the final concentrations you will use in your cell-based experiment. b. Add 50 µL of each concentration to triplicate wells of the 96-well plate. c. Add 50 µL of assay buffer to control wells. d. Read the plate on the fluorescence reader using the GFP filter set. e. Interpretation: A significant increase in fluorescence in the this compound wells compared to the buffer-only wells indicates autofluorescence.

  • Quenching Measurement: a. Prepare a solution of recombinant GFP in the assay buffer at a concentration that gives a mid-range signal on your plate reader. b. Prepare a serial dilution of this compound at 2x the final concentrations. c. In triplicate wells, add 50 µL of the GFP solution and 50 µL of the this compound dilutions. d. In control wells, add 50 µL of the GFP solution and 50 µL of assay buffer. e. Read the plate on the fluorescence reader. f. Interpretation: A significant decrease in the GFP signal in the presence of this compound indicates quenching.

Protocol 2: Mitigating Interference in MTT Cell Viability Assays

Objective: To accurately assess the cytotoxicity of this compound using an MTT assay while accounting for potential interference.

Materials:

  • Cells of interest

  • Cell culture medium

  • This compound

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 N HCl in isopropanol)

  • 96-well plates

  • Spectrophotometer (570 nm)

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, 72 hours). Include vehicle-only controls.

  • Interference Control Plate: In a separate cell-free plate, add the same concentrations of this compound to wells containing only cell culture medium.

  • MTT Addition: a. At the end of the treatment period, add 10 µL of MTT reagent to each well of both the cell plate and the interference control plate. b. Incubate for 2-4 hours at 37°C.

  • Visual Inspection: Before solubilization, inspect all wells under a microscope for formazan (B1609692) crystals and any compound precipitation.

  • Solubilization: a. Carefully remove the medium from all wells. b. Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm.

  • Data Analysis: a. Subtract the average absorbance of the no-cell, compound-only wells (from the interference plate) from the absorbance values of the corresponding wells on the cell plate. b. Calculate cell viability as a percentage of the vehicle-treated control cells.

Signaling Pathway and Experimental Workflow Diagrams

NLRP3_Inflammasome_Pathway cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., ATP) cluster_inflammasome Inflammasome Assembly cluster_output Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 activates NFkB NFkB TLR4->NFkB activates pro_IL1B pro-IL-1β NFkB->pro_IL1B induces transcription NLRP3_exp NLRP3 NFkB->NLRP3_exp induces transcription IL1B IL-1β pro_IL1B->IL1B matures to ASC ASC NLRP3_exp->ASC recruits ATP ATP P2X7R P2X7R ATP->P2X7R activates K_efflux K+ efflux P2X7R->K_efflux activates Caspase1 pro-Caspase-1 ASC->Caspase1 recruits active_Caspase1 active Caspase-1 Caspase1->active_Caspase1 cleavage active_Caspase1->pro_IL1B cleaves GSDMD GSDMD active_Caspase1->GSDMD cleaves Pyroptosis Pyroptosis GSDMD->Pyroptosis induces PaniculosideII This compound PaniculosideII->NFkB inhibits PaniculosideII->NLRP3_exp inhibits assembly

Caption: this compound can inhibit the NLRP3 inflammasome pathway.

MAPK_Signaling_Pathway cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK Stimulus Stimulus (e.g., LPS) MEKK MEKK Stimulus->MEKK TAK1 TAK1 Stimulus->TAK1 MKK4_7 MKK4/7 MEKK->MKK4_7 MEK1_2 MEK1/2 MEKK->MEK1_2 MKK3_6 MKK3/6 TAK1->MKK3_6 TAK1->MKK4_7 p38 p38 MKK3_6->p38 phosphorylates JNK JNK MKK4_7->JNK phosphorylates ERK ERK MEK1_2->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) p38->Transcription_Factors activates JNK->Transcription_Factors activates ERK->Transcription_Factors activates PaniculosideII This compound PaniculosideII->p38 inhibits phosphorylation PaniculosideII->JNK inhibits phosphorylation PaniculosideII->ERK inhibits phosphorylation

Caption: this compound can inhibit the MAPK signaling pathway.

Caption: Workflow for troubleshooting this compound assay interference.

References

Technical Support Center: Paniculoside II Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Paniculoside II during storage. The following information is presented in a question-and-answer format to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic storage recommendations?

This compound is a diterpene glucoside isolated from Stevia paniculata and Stevia rebaudiana. For long-term storage of up to 24 months, it is recommended to store the compound in its solid form at 2-8°C in a tightly sealed vial.[1]

Q2: I need to prepare a stock solution of this compound. What is the recommended solvent and how should I store it?

This compound is soluble in solvents such as DMSO, pyridine, methanol, and ethanol.[1] If you need to prepare a stock solution in advance, it is recommended to dissolve it in DMSO and store it as aliquots in tightly sealed vials at -20°C. Under these conditions, the solution is generally usable for up to two weeks. It is advisable to prepare and use solutions on the same day whenever possible.[1] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[1]

Q3: What are the primary factors that can cause the degradation of this compound?

Like many glycosides, the stability of this compound is primarily influenced by temperature, pH, and humidity. Exposure to high temperatures, extreme pH conditions (both acidic and alkaline), and high humidity can lead to the hydrolysis of the glycosidic bond, resulting in the separation of the sugar moiety from the aglycone.

Q4: Are there any visible signs of this compound degradation?

While significant degradation can occur without any visible changes, you might observe a change in the color or clarity of a solution containing this compound. However, analytical methods are necessary to confirm the integrity of the compound.

Troubleshooting Guide

Issue 1: I observe a loss of biological activity or inconsistent experimental results with my this compound sample.

  • Possible Cause: Degradation of the compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the solid compound has been stored at 2-8°C and protected from moisture. If in solution, ensure it was stored at -20°C for no longer than two weeks.[1]

    • Check Solution pH: If the compound is in an aqueous buffer, measure the pH. Glycosides can be susceptible to degradation at pH levels below 3 and above 7.

    • Analytical Confirmation: Use High-Performance Liquid Chromatography (HPLC) to check the purity of your sample. A decrease in the peak area corresponding to this compound and the appearance of new peaks would indicate degradation.

Issue 2: My this compound solution appears cloudy or has precipitated.

  • Possible Cause: Poor solubility in the chosen solvent or degradation leading to less soluble products.

  • Troubleshooting Steps:

    • Confirm Solubility: Ensure that the concentration of your solution does not exceed the solubility limit of this compound in the chosen solvent.

    • Gentle Warming and Sonication: Try gently warming the solution or sonicating it to aid dissolution.

    • Re-dissolve in a Different Solvent: If precipitation persists, consider preparing a fresh solution in a different recommended solvent like DMSO.[1]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationContainer
Solid2-8°CUp to 24 monthsTightly sealed vial
DMSO Solution-20°CUp to 2 weeksTightly sealed aliquots

Table 2: Factors Influencing Glycoside Stability (General)

FactorEffect on StabilityRecommendation
Temperature Higher temperatures accelerate hydrolysis and other degradation reactions.Store at recommended low temperatures (2-8°C for solid, -20°C for solution).
pH Extreme acidic or alkaline conditions can catalyze the hydrolysis of glycosidic bonds.Maintain solutions at a neutral or slightly acidic pH if possible.
Humidity Moisture can promote hydrolysis of the solid compound.Store in a desiccator or a tightly sealed container in a dry environment.
Light While not always a primary factor for all glycosides, prolonged exposure can sometimes lead to degradation.As a precaution, store in light-protected containers (e.g., amber vials).
Oxidizing Agents Can lead to the degradation of the aglycone or sugar moiety.Avoid contact with strong oxidizing agents.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of a Glycoside (Example based on Picroside II)

This protocol provides a general framework for assessing the purity of a glycoside like this compound. Optimization of the mobile phase and other parameters may be required.

  • Instrumentation: HPLC system with UV detection.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water, with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape. A typical starting point could be a ratio similar to 18:82 (acetonitrile:water) with 0.1% acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound. This would need to be determined experimentally, but a starting point could be in the 200-280 nm range.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Dilute the stock solution to a working concentration with the mobile phase.

    • Inject a known volume (e.g., 10 µL) onto the HPLC system.

    • Monitor the chromatogram for the main peak corresponding to this compound. The appearance of additional peaks or a decrease in the main peak area over time under specific storage conditions indicates degradation.

Visualizations

degradation_pathway Paniculoside_II This compound (Intact Glycoside) Aglycone Aglycone (Diterpene moiety) Paniculoside_II->Aglycone Hydrolysis Sugar Sugar Moiety (Glucose) Paniculoside_II->Sugar Hydrolysis Degradation_Products Further Degradation Products Aglycone->Degradation_Products Oxidation, Rearrangement

Caption: Generalized degradation pathway of this compound.

experimental_workflow cluster_stress Forced Degradation Conditions Acid Acid Hydrolysis (e.g., HCl) Analysis HPLC / LC-MS Analysis Acid->Analysis Base Base Hydrolysis (e.g., NaOH) Base->Analysis Oxidation Oxidation (e.g., H2O2) Oxidation->Analysis Thermal Thermal Stress (e.g., 60°C) Thermal->Analysis Photo Photolytic Stress (e.g., UV light) Photo->Analysis Sample This compound Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo Data Identify Degradation Products & Determine Degradation Rate Analysis->Data

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Paniculoside II Quality Control and Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature contains limited specific information regarding the quality control and purity assessment of Paniculoside II. Therefore, this technical support center provides guidance based on general principles for the analysis of related diterpenoid glycosides and natural products. The provided protocols and data are illustrative and require optimization for this compound specifically.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its source?

A1: this compound is a diterpenoid glycoside with the chemical formula C26H40O9. It has been isolated from plants such as Stevia paniculata and Gynostemma pentaphyllum. Due to its complex structure, careful quality control is essential to ensure its identity and purity for research and development purposes.

Q2: Which analytical techniques are most suitable for the purity assessment of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a primary technique for quantifying this compound and detecting impurities. High-Performance Thin-Layer Chromatography (HPTLC) is a valuable tool for qualitative analysis, identity confirmation, and semi-quantitative estimation. For structural elucidation and definitive identification, Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are indispensable.

Q3: How should I prepare a this compound sample for HPLC analysis?

A3: Accurately weigh a portion of the this compound sample and dissolve it in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), to a known concentration. Ensure the sample is fully dissolved; sonication may be used to aid dissolution. Filter the solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could damage the HPLC column.

Q4: What are the critical parameters to consider for developing an HPLC method for this compound?

A4: Key parameters for HPLC method development include the choice of stationary phase (e.g., C18 column), mobile phase composition (e.g., a gradient of acetonitrile and water), flow rate, column temperature, and detector wavelength. The selection of the detector wavelength should be based on the UV absorbance maximum of this compound.

Q5: How can I assess the stability of my this compound sample?

A5: Stability testing involves subjecting the sample to various stress conditions, such as elevated temperature, humidity, light, and acidic/basic environments, according to ICH guidelines (Q1A(R2)).[1] The degradation of this compound is then monitored over time using a stability-indicating analytical method, typically HPLC, which can separate the intact compound from its degradation products.[2][3][4]

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
No peaks or very small peaks - No injection or incorrect injection volume.- Detector is off or not set to the correct wavelength.- Sample is not dissolved or has degraded.- Verify the injection process and sample volume.- Check detector settings and lamp status.- Ensure complete dissolution of the sample and check for signs of degradation. Prepare a fresh sample.
Peak tailing - Column contamination or degradation.- Inappropriate mobile phase pH.- Interaction with active sites on the stationary phase.- Flush the column with a strong solvent or replace it.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Add a competing agent to the mobile phase or use a column with end-capping.
Split peaks - Column inlet is partially blocked.- Sample solvent is incompatible with the mobile phase.- A void has formed at the head of the column.- Reverse-flush the column. If the problem persists, replace the inlet frit or the column.- Dissolve the sample in the mobile phase or a weaker solvent.- Replace the column.
Shifting retention times - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column equilibration is insufficient.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Increase the column equilibration time before injection.
HPTLC Analysis Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Streaking of spots - Sample overload.- Sample not fully dissolved.- Inappropriate stationary or mobile phase.- Apply a smaller volume of the sample.- Ensure the sample is completely dissolved before application.- Optimize the chromatographic system.
Irregular spot shapes - Uneven solvent front movement.- Contamination on the HPTLC plate.- Ensure the developing chamber is properly saturated with the mobile phase.- Handle the plate carefully to avoid touching the stationary phase.
Rf values are inconsistent - Variation in mobile phase composition.- Temperature fluctuations during development.- Chamber not properly saturated.- Prepare fresh mobile phase for each run.- Maintain a constant temperature during the analysis.- Ensure adequate saturation time for the developing chamber.

Illustrative Quantitative Data

Table 1: Illustrative HPLC Method Parameters and Validation Data for this compound

ParameterIllustrative Value/Result
Chromatographic System
ColumnC18, 4.6 x 250 mm, 5 µm
Mobile PhaseAcetonitrile:Water (Gradient)
Flow Rate1.0 mL/min
Detection Wavelength210 nm
Validation Parameters
Linearity Range10 - 200 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.5 µg/mL
Limit of Quantification (LOQ)1.5 µg/mL
Accuracy (% Recovery)98.5% - 101.2%
Precision (% RSD)< 2.0%

Table 2: Illustrative HPTLC Method Parameters and Validation Data for this compound

ParameterIllustrative Value/Result
Chromatographic System
Stationary PhaseHPTLC silica (B1680970) gel 60 F254
Mobile PhaseChloroform:Methanol (9:1, v/v)
Detection Wavelength254 nm (after derivatization)
Validation Parameters
Rf Value~ 0.45
Linearity Range100 - 800 ng/spot
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)20 ng/spot
Limit of Quantification (LOQ)60 ng/spot
Accuracy (% Recovery)97.9% - 102.5%
Precision (% RSD)< 3.0%

Experimental Protocols

Protocol 1: Illustrative HPLC Method for Purity Assessment of this compound
  • Preparation of Mobile Phase: Prepare mobile phase A (Acetonitrile) and mobile phase B (Water). Degas both solvents before use.

  • Standard Solution Preparation: Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in methanol to a final concentration within the linear range of the method. Filter the solution through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 250 mm, 5 µm)

    • Injection Volume: 10 µL

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detector: UV at 210 nm

    • Gradient Program: 0-20 min, 30-70% A; 20-25 min, 70-30% A; 25-30 min, 30% A.

  • Analysis: Inject the standard and sample solutions and record the chromatograms. Calculate the purity of the sample by comparing the peak area with that of the reference standard.

Protocol 2: Illustrative HPTLC Method for Identification of this compound
  • Preparation of Mobile Phase: Prepare a mixture of Chloroform and Methanol (9:1, v/v).

  • Standard and Sample Preparation: Prepare standard and sample solutions of this compound in methanol at a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Stationary Phase: HPTLC silica gel 60 F254 plates

    • Application: Apply 5 µL of the standard and sample solutions as bands.

    • Development: Develop the plate in a saturated twin-trough chamber with the mobile phase until the solvent front has migrated approximately 8 cm.

    • Drying: Dry the plate in a stream of warm air.

  • Detection: Visualize the spots under UV light at 254 nm. Further derivatization with a suitable reagent (e.g., anisaldehyde-sulfuric acid) followed by heating can be performed for enhanced visualization.

  • Analysis: Compare the Rf value of the spot from the sample with that of the reference standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_qc Quality Control Assessment start This compound Sample dissolve Dissolve in Solvent start->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC Analysis filter->hplc hptlc HPTLC Analysis filter->hptlc nmr_ms NMR / MS Analysis filter->nmr_ms purity Purity Assessment hplc->purity identity Identity Confirmation hptlc->identity structure Structural Elucidation nmr_ms->structure signaling_pathway receptor Receptor kinase1 Kinase A receptor->kinase1 paniculoside This compound paniculoside->receptor Inhibition kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf response Cellular Response (e.g., Anti-inflammatory) tf->response

References

Technical Support Center: Enhancing Paniculoside II Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies involving Paniculoside II, focusing on strategies to enhance its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a natural ent-kaurene (B36324) glycoside that has been isolated from plants such as Hyalis argentea and Stevia rebaudiana.[1][2] Like many other saponins (B1172615), this compound is expected to have low oral bioavailability.[3][4] This is often due to factors such as poor membrane permeability, potential degradation in the gastrointestinal tract, and significant first-pass metabolism in the liver. For instance, studies on Panax notoginseng saponins have reported oral bioavailability as low as 1.2%.[3][4] Enhancing its bioavailability is crucial for achieving therapeutic concentrations in target tissues during in vivo studies.

Q2: What are the key physicochemical properties of this compound to consider for formulation development?

While specific experimental data for this compound is limited, its structure as a glycoside suggests it is likely hydrophilic. For a related iridoid glycoside, Picroside II, the log P value was found to be -0.09675, indicating hydrophilicity.[5][6] this compound is reported to be soluble in solvents like DMSO, pyridine, methanol (B129727), and ethanol.[2] Understanding these properties is the first step in designing an appropriate formulation strategy to improve its absorption.

Table 1: Physicochemical Properties of this compound and a Related Compound

PropertyThis compoundPicroside II (for comparison)Source
Chemical Classent-kaurene glycosideIridoid glycoside[1],[7]
Molecular FormulaC₂₆H₄₀O₉C₂₃H₂₈O₁₃[8],[9]
Molecular Weight496.6 g/mol 512.5 g/mol [8],[9]
SolubilitySoluble in DMSO, Pyridine, Methanol, EthanolWater: 2.46 mg/mL, Linseed oil: 71.46 mg/mL, Transcutol P: 907.80 mg/mL, Labrasol: 535.90 mg/mL[2],[5][6]
Log PNot available-0.09675[5][6]

Q3: What are the primary strategies to enhance the oral bioavailability of this compound?

Several formulation strategies can be employed to overcome the low bioavailability of saponins like this compound:

  • Lipid-Based Formulations: Encapsulating this compound in liposomes or nanoemulsions can protect it from degradation in the GI tract and enhance its absorption.

  • Nanoparticle Delivery Systems: Polymeric nanoparticles or solid lipid nanoparticles can increase the surface area for dissolution and improve uptake by intestinal cells.

  • Amorphous Solid Dispersions (ASDs): Creating an ASD of this compound with a polymer carrier can improve its dissolution rate and extent.

  • Co-administration with Permeation Enhancers: Certain excipients can transiently open tight junctions in the intestinal epithelium, allowing for increased absorption.

  • Use of Bioadhesive Polymers: Formulations containing mucoadhesive polymers can increase the residence time of this compound at the site of absorption.

Troubleshooting Guide

Problem 1: Low or undetectable plasma concentrations of this compound after oral administration.

Potential Cause Troubleshooting Steps
Poor aqueous solubility and dissolution rate. 1. Formulation: Develop a formulation to enhance solubility, such as a nanosuspension, a lipid-based formulation (e.g., Self-Emulsifying Drug Delivery System - SEDDS), or an amorphous solid dispersion.[10] 2. Particle Size Reduction: Micronization or nanomilling of the raw this compound powder can increase the surface area for dissolution.[10]
Low intestinal permeability. 1. Permeation Enhancers: Co-administer with generally regarded as safe (GRAS) permeation enhancers. 2. Lipid-Based Formulations: Lipophilic formulations can enhance transport across the intestinal membrane.
Significant first-pass metabolism. 1. Enzyme Inhibitors: Co-administer with known inhibitors of relevant metabolizing enzymes (e.g., cytochrome P450 inhibitors), though this requires careful consideration of potential drug-drug interactions. 2. Alternative Routes: Consider alternative routes of administration that bypass the liver, such as intravenous (for initial pharmacokinetic studies) or subcutaneous injection.
Degradation in the gastrointestinal tract. 1. Enteric Coating: Formulate tablets or capsules with an enteric coating to protect this compound from the acidic environment of the stomach. 2. Encapsulation: Encapsulate in protective carriers like liposomes or nanoparticles.
Analytical method not sensitive enough. 1. Method Optimization: Develop and validate a highly sensitive analytical method, such as LC-MS/MS, for the quantification of this compound in plasma.[11] 2. Increase Dose: If toxicity is not a concern, a higher dose may result in detectable plasma concentrations.

Problem 2: High variability in plasma concentrations between individual animals.

Potential Cause Troubleshooting Steps
Inconsistent formulation dosing. 1. Homogeneity: Ensure the formulation is homogeneous and that the dosing volume is accurate for each animal. For suspensions, ensure they are well-mixed before each administration. 2. Gavage Technique: Standardize the oral gavage technique to ensure consistent delivery to the stomach.
Differences in food intake (Fed vs. Fasted State). 1. Standardize Feeding: Ensure all animals are in the same prandial state (e.g., fasted overnight) before dosing. Food can significantly affect the absorption of many compounds.
Inter-individual differences in metabolism. 1. Increase Sample Size: Use a larger number of animals per group to account for biological variability. 2. Consider a different animal strain: Some strains may have more consistent metabolic profiles.

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Liposomes

This protocol is adapted from methods used for other saponins.

Materials:

  • This compound

  • Soybean Phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform (B151607)

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Dissolve this compound, SPC, and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.

  • Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.

  • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature.

  • To obtain unilamellar vesicles, sonicate the resulting liposomal suspension using a probe sonicator or subject it to high-pressure homogenization.

  • Remove any unencapsulated this compound by ultracentrifugation or dialysis.

  • Characterize the liposomes for particle size, zeta potential, and encapsulation efficiency.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Animal Model:

  • Male Sprague-Dawley rats (200-250 g)

Procedure:

  • Fast the rats overnight (with free access to water) before oral administration.

  • Administer the this compound formulation (e.g., aqueous suspension, liposomal formulation) via oral gavage at a predetermined dose.

  • Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.[12][13]

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Protocol 3: Quantification of this compound in Plasma by LC-MS/MS

Sample Preparation:

  • Thaw the plasma samples on ice.

  • Perform a protein precipitation extraction by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard to the plasma sample.

  • Vortex mix and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Conditions:

  • Column: A suitable C18 column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier like formic acid.

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode (to be optimized for this compound).

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific for this compound and the internal standard.[11]

Signaling Pathways and Experimental Workflows

Based on studies of related saponins like Pedunculoside and Picroside II, this compound may exert its biological effects through the modulation of inflammatory and cell signaling pathways.[14][15] A potential mechanism involves the P2X7 receptor and downstream pathways like NLRP3 inflammasome, PIP2, and MAPK, as well as the NF-κB pathway.[14][16]

G cluster_formulation Formulation & Administration cluster_pk Pharmacokinetics cluster_pd Pharmacodynamics (Hypothesized) Paniculoside_II This compound Formulation Bioavailability Enhancement (e.g., Liposomes) Paniculoside_II->Formulation Oral_Admin Oral Administration to Animal Model Formulation->Oral_Admin Blood_Sampling Blood Sampling (Time Course) Oral_Admin->Blood_Sampling Tissue_Harvest Target Tissue Harvest Oral_Admin->Tissue_Harvest Plasma_Analysis Plasma Analysis (LC-MS/MS) Blood_Sampling->Plasma_Analysis PK_Parameters Pharmacokinetic Parameters (AUC, Cmax, T1/2) Plasma_Analysis->PK_Parameters Pathway_Analysis Signaling Pathway Analysis (Western Blot, qPCR) Tissue_Harvest->Pathway_Analysis Biological_Effect Biological Effect (e.g., Anti-inflammatory) Pathway_Analysis->Biological_Effect G Paniculoside_II This compound P2X7R P2X7R Paniculoside_II->P2X7R (Potential Target) NFkB_pathway NF-κB Pathway Paniculoside_II->NFkB_pathway inhibits NLRP3 NLRP3 Inflammasome P2X7R->NLRP3 activates PIP2_pathway PIP2 Signaling (PLC, DAG, IP3) P2X7R->PIP2_pathway activates MAPK_pathway MAPK Pathway (ERK, JNK, p38) P2X7R->MAPK_pathway activates Inflammation Inflammatory Response (Cytokine Release) NLRP3->Inflammation PIP2_pathway->Inflammation MAPK_pathway->Inflammation NFkB_pathway->Inflammation

References

Technical Support Center: Paniculoside II and Novel Diterpene Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Paniculoside II and other novel diterpene glycosides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, aiming to improve reproducibility and mitigate variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where does it come from?

A1: this compound is a diterpene glycoside isolated from Stevia rebaudiana and Stevia paniculata.[1][2][3] It belongs to a large family of natural products known as steviol (B1681142) glycosides.[1][2][4] Like other compounds in this class, its structure consists of a diterpene core (an aglycone) attached to sugar moieties.[1][5]

Q2: I am having trouble dissolving this compound for my in vitro experiments. What solvents are recommended?

A2: For diterpene glycosides like this compound, solubility can be a significant source of experimental variability. It is recommended to start with organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or methanol.[3] It is crucial to first prepare a concentrated stock solution in one of these solvents and then dilute it to the final working concentration in your aqueous cell culture medium. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.

Q3: How should I store this compound to ensure its stability?

A3: Proper storage is critical for maintaining the integrity of natural products. For long-term storage, it is advisable to keep this compound as a dry powder at -20°C or below. If you have prepared a stock solution in a solvent like DMSO, it should be aliquoted into small, tightly sealed vials to avoid repeated freeze-thaw cycles and stored at -20°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation from introducing moisture.

Q4: How can I verify the purity and identity of my this compound sample?

A4: Ensuring the purity and identity of your compound is a crucial first step to ensure reproducible results. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of diterpene glycosides.[6][7] To confirm the identity, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to compare the spectral data of your sample with published data for this compound.[1][8]

Troubleshooting Guides

Issue 1: High Variability in Bioassay Results

Problem: You are observing significant well-to-well or day-to-day variability in your in vitro assays (e.g., cell viability, cytokine production) with this compound.

Potential Cause Troubleshooting Step
Incomplete Solubilization Ensure this compound is fully dissolved in the stock solution before diluting into aqueous media. Gentle warming or vortexing may help. Visually inspect for any precipitate.
Compound Precipitation in Media Some organic compounds can precipitate when diluted into aqueous buffers or cell culture media. Try lowering the final concentration or using a different dilution scheme.
Inconsistent Cell Seeding Ensure a uniform cell density across all wells of your microplate. Use a multichannel pipette for cell seeding and mix the cell suspension frequently.
Lot-to-Lot Variability of Compound If you are using different batches of this compound, there may be differences in purity. It is advisable to perform a quality control check (e.g., HPLC) on each new lot.
Pipetting Errors Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step.
Issue 2: Lack of Expected Biological Activity

Problem: You are not observing the expected anti-inflammatory or antioxidant effects of this compound in your experiments.

Potential Cause Troubleshooting Step
Compound Degradation Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation. Prepare fresh stock solutions and handle them as recommended.
Incorrect Dosage The effective concentration of this compound may be higher or lower than your tested range. Perform a dose-response experiment over a wide range of concentrations.
Assay Insensitivity The chosen assay may not be sensitive enough to detect the effects of your compound. Consider using a more sensitive method or a different cell line.
Cell Line Responsiveness The cell line you are using may not be responsive to this compound. This could be due to a lack of the necessary receptors or signaling pathways.
Interaction with Media Components Components in your cell culture media (e.g., serum proteins) could potentially bind to this compound, reducing its bioavailability. Consider reducing the serum concentration if your experimental design allows.

Experimental Protocols

Protocol 1: In Vitro Anti-Inflammatory Activity Assay

This protocol describes a general method for assessing the anti-inflammatory properties of this compound by measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[9]

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known anti-inflammatory drug). Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to each well (final concentration of 1 µg/mL), except for the negative control wells.

  • Incubation: Incubate the plate for 24 hours.

  • NO Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

Protocol 2: In Vitro Antioxidant Activity Assay (DPPH)

This protocol outlines a common method for evaluating the free radical scavenging activity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[10][11]

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare serial dilutions of this compound in methanol. Also, prepare a positive control (e.g., ascorbic acid or Trolox).

  • Reaction: In a 96-well plate, add 50 µL of your sample or control to 150 µL of the DPPH solution.[11]

  • Incubation: Shake the plate and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.[10]

  • Data Analysis: The scavenging activity is calculated as a percentage of the absorbance decrease relative to the control (methanol + DPPH).

Visualizations

Workflow for Validating a Novel Diterpene Glycoside

G cluster_0 Compound Acquisition & Purity Check cluster_1 Preliminary Studies cluster_2 Bioactivity Screening cluster_3 Mechanism of Action A Obtain this compound B Purity & Identity Check (HPLC, MS, NMR) A->B C Solubility & Stability Testing B->C If pure D Cytotoxicity Assay (e.g., MTT) C->D E In Vitro Assays (Anti-inflammatory, Antioxidant) D->E Determine non-toxic range F Dose-Response Analysis E->F G Signaling Pathway Analysis (e.g., Western Blot, qPCR) F->G If active

Caption: A logical workflow for the validation and initial screening of a novel compound like this compound.

Hypothetical Signaling Pathway Modulation

cluster_pathway NF-κB Signaling Pathway cluster_output Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Paniculoside_II This compound Paniculoside_II->IKK Inhibition? IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nucleus->Cytokines iNOS iNOS NFkB_nucleus->iNOS

Caption: A hypothetical diagram of this compound inhibiting the NF-κB signaling pathway.

References

Technical Support Center: Scaling Up Paniculoside II Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the isolation of Paniculoside II for larger studies. The information is presented in a question-and-answer format to directly address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most promising methods for large-scale isolation of this compound?

A1: For large-scale isolation of this compound, a multi-step approach is generally most effective. The most promising methods include:

  • Macroporous Resin Chromatography: This technique is highly suitable for the initial enrichment of total saponins (B1172615), including this compound, from the crude extract. It offers high adsorption capacity, good selectivity, and the resin can be regenerated and reused, making it cost-effective for large-scale production.[1]

  • High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample. It is particularly effective for separating compounds with similar polarities and can be scaled up for preparative separation.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For the final polishing step to obtain high-purity this compound, preparative reversed-phase HPLC is often employed.

Q2: What are the expected yield and purity when scaling up this compound isolation?

A2: The yield and purity of this compound can vary significantly depending on the starting plant material, extraction method, and purification strategy. While specific data for large-scale this compound isolation is limited in publicly available literature, data from similar saponins can provide an estimate. For instance, in the purification of two saponins from Paris polyphylla var. yunnanensis using macroporous resin, the content of the target compounds in the product was increased by 17.3 to 28.6-fold compared to the initial extract, with a total yield of 93.16%.[1]

Purification StepStarting MaterialMethodPurity Increase (Fold)Overall Yield (%)Reference
Saponin (B1150181) EnrichmentParis polyphylla var. yunnanensis extractMacroporous Resin (NKA-9)17.3 - 28.693.16[1]
Final PurificationEnriched Saponin FractionPrep-HPLC>98% (typical)VariableInferred

Q3: What are the critical parameters to consider when developing a crystallization method for this compound?

A3: Crystallization of saponins like this compound can be challenging. Key parameters to optimize include:

  • Solvent System: A combination of a "good" solvent (in which this compound is readily soluble) and an "anti-solvent" (in which it is poorly soluble) is often used to induce crystallization.

  • Temperature: Temperature affects solubility and the rate of crystal growth. Experimenting with different temperatures (e.g., room temperature, 4°C) is crucial.

  • Supersaturation: The rate of achieving supersaturation (e.g., through slow evaporation of the solvent or slow addition of the anti-solvent) will influence crystal size and quality.

  • Seeding: Introducing a small crystal of this compound (a seed crystal) into a supersaturated solution can initiate and control crystallization.

Troubleshooting Guides

Extraction & Initial Purification

Issue: Low yield of crude this compound extract.

  • Question: We are observing a lower than expected yield of the crude saponin extract from our plant material. What could be the cause?

  • Answer:

    • Inefficient Extraction: Ensure the plant material is finely powdered to maximize surface area for solvent penetration. The choice of extraction solvent and method is critical. For saponins, aqueous ethanol (B145695) or methanol (B129727) are commonly used. Consider optimizing the solvent concentration, extraction time, and temperature. Methods like ultrasound-assisted or microwave-assisted extraction can be more efficient than simple maceration.

    • Degradation of this compound: Saponins can be susceptible to degradation at high temperatures or extreme pH. If using heat-assisted extraction, ensure the temperature is controlled.

    • Incomplete Solvent Removal: During concentration of the extract, ensure all the solvent is removed under reduced pressure at a controlled temperature to get an accurate yield.

Issue: High levels of impurities in the crude extract.

  • Question: Our crude extract is highly pigmented and contains a lot of sugars and other impurities. How can we clean it up before chromatography?

  • Answer:

    • Solvent Partitioning: A common and effective method is liquid-liquid extraction. After initial extraction (e.g., with ethanol), the extract can be suspended in water and partitioned against a non-polar solvent like n-hexane to remove fats and pigments. Subsequently, partitioning with a more polar solvent like n-butanol will extract the saponins, leaving highly polar impurities like sugars in the aqueous layer.

    • Precipitation: In some cases, impurities can be precipitated by adding a solvent in which they are insoluble.

Chromatographic Purification

Issue: Poor separation of this compound on the macroporous resin column.

  • Question: We are not getting good enrichment of this compound using macroporous resin chromatography. The fractions are still very complex. What should we check?

  • Answer:

    • Incorrect Resin Choice: The choice of macroporous resin is critical and depends on the polarity of the target compound. Screening different types of resins (e.g., nonpolar, weakly polar, polar) is recommended.

    • Improper Flow Rate: The flow rate during sample loading and elution affects the binding and separation. A slower flow rate generally allows for better adsorption and resolution.

    • Suboptimal Elution Gradient: The ethanol concentration gradient used for elution needs to be optimized. A stepwise gradient (e.g., washing with water, then 30% ethanol, followed by 70% ethanol to elute this compound) is often more effective than an isocratic elution.

Issue: Peak tailing and low resolution during preparative HPLC.

  • Question: We are experiencing significant peak tailing for this compound on our preparative C18 column, leading to poor purity of the collected fractions. What can we do?

  • Answer:

    • Mobile Phase Optimization: The composition of the mobile phase (typically a mixture of acetonitrile (B52724) or methanol and water) is crucial. Adjusting the gradient slope and the organic solvent ratio can significantly improve peak shape. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can often reduce tailing for acidic compounds by suppressing the ionization of silanol (B1196071) groups on the silica (B1680970) support.

    • Column Overloading: Injecting too much sample onto the column is a common cause of peak broadening and tailing. Determine the loading capacity of your column for this compound and operate below that limit.

    • Column Contamination: The column may be contaminated with strongly retained impurities. Implement a rigorous column washing protocol between runs.

Experimental Protocols

Protocol 1: Large-Scale Extraction and Enrichment of this compound using Macroporous Resin Chromatography
  • Extraction:

    • Mill the dried plant material (e.g., rhizomes of Panax japonicus) to a fine powder (40-60 mesh).

    • Extract the powder with 70% aqueous ethanol (1:10, w/v) at 60°C for 2 hours with continuous stirring.

    • Filter the extract and repeat the extraction process on the residue two more times.

    • Combine the filtrates and concentrate under reduced pressure to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and transfer to a large separatory funnel.

    • Partition the aqueous suspension with an equal volume of n-hexane three times to remove lipids and chlorophylls. Discard the n-hexane layers.

    • Subsequently, partition the aqueous layer with an equal volume of water-saturated n-butanol three times.

    • Combine the n-butanol layers and concentrate under reduced pressure to obtain the total saponin fraction.

  • Macroporous Resin Chromatography:

    • Pack a column with a suitable macroporous resin (e.g., AB-8 or NKA-9) and equilibrate it with deionized water.

    • Dissolve the total saponin fraction in a minimal amount of the initial mobile phase (water) and load it onto the column at a slow flow rate (e.g., 1-2 bed volumes per hour).

    • Wash the column with 3-5 bed volumes of deionized water to remove unbound polar impurities.

    • Elute the column with a stepwise gradient of aqueous ethanol:

      • Wash with 30% ethanol to remove some polar glycosides.

      • Elute the fraction containing this compound with 70% ethanol.

    • Monitor the fractions by thin-layer chromatography (TLC) or analytical HPLC.

    • Combine the fractions rich in this compound and concentrate under reduced pressure.

Visualizations

Signaling Pathways Modulated by this compound

This compound (also known as Picroside II) has been shown to exert its biological effects by modulating several key signaling pathways, particularly those involved in inflammation and cell survival.

Paniculoside_II_Signaling cluster_inflammation Anti-inflammatory Effects cluster_apoptosis Apoptosis Induction LPS LPS TLR4 TLR4 LPS->TLR4 activates Inflammation Neutrophilic Lung Inflammation TLR4->Inflammation promotes TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad2 Smad2 TGFbR->Smad2 pSmad2 p-Smad2 Smad2->pSmad2 pSmad2->Inflammation inhibits NLRP3 NLRP3 Inflammasome Casp1 Caspase-1 NLRP3->Casp1 GSDMD GSDMD Casp1->GSDMD ProIL1b Pro-IL-1β Casp1->ProIL1b Pyroptosis Pyroptosis GSDMD->Pyroptosis IL1b IL-1β ProIL1b->IL1b IL1b->Inflammation PaniculosideII_inflam This compound PaniculosideII_inflam->pSmad2 promotes phosphorylation PaniculosideII_inflam->NLRP3 inhibits IschemiaReperfusion Ischemia/ Reperfusion Injury Mitochondria Mitochondria IschemiaReperfusion->Mitochondria damages CytC Cytochrome C Mitochondria->CytC releases Casp3 Caspase-3 CytC->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis PaniculosideII_apop This compound PaniculosideII_apop->CytC inhibits release Isolation_Workflow PlantMaterial Plant Material (e.g., Panax japonicus rhizomes) Extraction Extraction (70% Ethanol) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Solvent Partitioning (n-Hexane, n-Butanol) CrudeExtract->Partitioning TotalSaponins Total Saponin Fraction Partitioning->TotalSaponins MacroporousResin Macroporous Resin Chromatography TotalSaponins->MacroporousResin EnrichedFraction This compound Enriched Fraction MacroporousResin->EnrichedFraction PrepHPLC Preparative HPLC EnrichedFraction->PrepHPLC PurePaniculosideII High-Purity This compound (>98%) PrepHPLC->PurePaniculosideII Crystallization Crystallization PurePaniculosideII->Crystallization CrystallineProduct Crystalline this compound Crystallization->CrystallineProduct

References

Validation & Comparative

A Comparative Analysis of the Anti-Diabetic Properties of Stevioside

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of research exists concerning the anti-diabetic properties of Paniculoside II, precluding a direct comparative analysis with stevioside (B1681144). This guide, therefore, focuses on the well-documented anti-diabetic effects of stevioside, presenting available experimental data and mechanistic insights for the benefit of researchers, scientists, and drug development professionals.

Stevioside, a major glycoside extracted from the leaves of the Stevia rebaudiana plant, has garnered significant attention for its potential as a natural, non-caloric sweetener and its therapeutic benefits, particularly in the context of diabetes management.[1][2] Extensive in vivo studies have demonstrated its efficacy in modulating blood glucose levels and improving insulin (B600854) sensitivity.[3][4][5]

Quantitative Data from In Vivo Studies

The anti-diabetic effects of stevioside have been quantified in various animal models of diabetes. The following table summarizes key findings from these studies.

Animal ModelTreatment and DosageDurationKey FindingsReference
Streptozotocin (STZ)-induced diabetic ratsStevioside (0.5 mg/kg, twice daily)15 daysDose-dependent decrease in blood glucose levels.[3][6][7]
Fructose-fed NIDDM ratsStevioside (twice daily)15 daysDose-dependent decrease in blood glucose levels.[6][7]
Normal Wistar ratsSteviosideNot specifiedReduction in the rise of glucose during a glucose tolerance test.[6][7]
Goto-Kakizaki (GK) rats (Type 2 diabetes model)Stevioside (0.2 g/kg BW, i.v. bolus)AcuteSignificantly suppressed glucose response during an intravenous glucose tolerance test (IVGTT); IAUC: 648 ± 50 (stevioside) vs 958 ± 85 mM x 120 min (control). Concomitantly increased insulin response; IAUC: 51116 ± 10967 (stevioside) vs 21548 ± 3101 µU x 120 min (control). Suppressed glucagon (B607659) levels.[8]
STZ-induced diabetic ratsAqueous extract of Stevia rebaudiana (200, 300, 400, and 500 ppm/kg b.w.)8 weeksSignificant decrease in random blood glucose (-73.24%) and fasting blood glucose (-66.09%). Significant decrease in HbA1c (5.32%). Significant increase in insulin levels (17.82 µIU/mL).[9]
Type 2 Diabetic RatsSteviosideNot specifiedSignificantly decreased fasting blood glucose and serum insulin levels. Improved glucose and insulin tolerance.[10]

Mechanisms of Anti-Diabetic Action

Stevioside exerts its anti-diabetic effects through a multi-pronged approach, primarily by enhancing insulin secretion and improving insulin sensitivity.[3][4]

One of the key mechanisms is the stimulation of insulin secretion from pancreatic β-cells, an effect that appears to be glucose-dependent.[8] Additionally, stevioside has been shown to increase insulin sensitivity, thereby promoting glucose uptake and utilization by peripheral tissues.[4][5]

A significant aspect of stevioside's action is its ability to suppress gluconeogenesis in the liver. This is achieved by decreasing the gene expression of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a rate-limiting enzyme in the gluconeogenic pathway.[3][4][6][7] By inhibiting PEPCK, stevioside effectively reduces the production of glucose by the liver, contributing to lower overall blood glucose levels.[3][6][7] Furthermore, stevioside has been found to up-regulate the expression of genes involved in glycolysis, such as pyruvate (B1213749) kinase (PK), and insulin receptor substrate 1 (IRS-1), while down-regulating the expression of carnitine palmitoyltransferase-1 (CPT-1), which is involved in fatty acid oxidation.[11]

Some studies also suggest that stevioside may have an insulin-mimetic activity and can modulate the insulin signaling pathway by facilitating the IR/IRS-1/Akt/GLUT4 signaling cascade, which is crucial for glucose transport into cells.[5][10]

Experimental Protocols

The following outlines a typical experimental protocol for evaluating the anti-diabetic effects of a compound like stevioside in a rodent model, based on the methodologies described in the cited literature.

1. Animal Model Induction:

  • Type 1 Diabetes Model: Streptozotocin (STZ) is administered intraperitoneally at a specific dose (e.g., 40-65 mg/kg body weight) to induce diabetes by destroying pancreatic β-cells.[12][13]

  • Type 2 Diabetes Model: A combination of a high-fat diet for several weeks followed by a lower dose of STZ is often used to induce insulin resistance and hyperglycemia, more closely mimicking human type 2 diabetes.[13] Another model is the genetically diabetic Goto-Kakizaki (GK) rat.[8]

2. Experimental Groups:

  • Control Group: Healthy, non-diabetic animals receiving a placebo.

  • Diabetic Control Group: Diabetic animals receiving a placebo.

  • Treatment Group(s): Diabetic animals receiving different doses of the test compound (e.g., stevioside).

  • Positive Control Group: Diabetic animals receiving a standard anti-diabetic drug (e.g., metformin).[11]

3. Compound Administration:

  • The test compound is typically administered orally via gavage or intravenously.[8][11]

  • The administration is carried out for a predefined period, ranging from an acute single dose to several weeks of daily treatment.[8][9]

4. Outcome Measurements:

  • Blood Glucose Monitoring: Fasting and random blood glucose levels are measured regularly from tail vein blood samples using a glucometer.[9]

  • Oral Glucose Tolerance Test (OGTT) / Intravenous Glucose Tolerance Test (IVGTT): These tests are performed to assess the animal's ability to handle a glucose load. Blood glucose levels are measured at various time points after glucose administration.[8][10]

  • Insulin Levels: Serum or plasma insulin levels are measured using ELISA kits.[9][11]

  • Biochemical Analysis: At the end of the study, blood samples are collected to measure levels of HbA1c, lipid profiles (total cholesterol, triglycerides, HDL), and markers of liver and kidney function.[9][11]

  • Gene and Protein Expression Analysis: Tissues such as the liver and skeletal muscle are collected to analyze the expression of key proteins and genes involved in glucose metabolism (e.g., PEPCK, IRS-1, GLUT4) using techniques like Western blotting and RT-PCR.[3][10][11]

  • Histopathology: The pancreas may be examined histologically to assess the morphology of the islets of Langerhans.[11]

Visualizing the Mechanisms

The following diagrams illustrate the signaling pathway of stevioside's anti-diabetic action and a typical experimental workflow.

Stevioside_Mechanism cluster_pancreas Pancreatic β-cell cluster_liver Liver Cell cluster_muscle Muscle/Adipose Cell Stevioside_pancreas Stevioside Insulin_Secretion ↑ Insulin Secretion Stevioside_pancreas->Insulin_Secretion Blood_Glucose ↓ Blood Glucose Insulin_Secretion->Blood_Glucose Stevioside_liver Stevioside PEPCK PEPCK Gene Expression Stevioside_liver->PEPCK Inhibits Gluconeogenesis ↓ Gluconeogenesis Gluconeogenesis->Blood_Glucose Stevioside_muscle Stevioside Insulin_Sensitivity ↑ Insulin Sensitivity Stevioside_muscle->Insulin_Sensitivity Glucose_Uptake ↑ Glucose Uptake Insulin_Sensitivity->Glucose_Uptake Glucose_Uptake->Blood_Glucose

Caption: Signaling pathway of stevioside's anti-diabetic effects.

Experimental_Workflow start Start: Select Animal Model (e.g., Wistar Rats) induction Induce Diabetes (e.g., STZ injection) start->induction grouping Divide into Experimental Groups (Control, Diabetic, Treatment) induction->grouping treatment Administer Stevioside (Daily for X weeks) grouping->treatment monitoring Monitor Blood Glucose & Body Weight treatment->monitoring tests Perform OGTT/IVGTT monitoring->tests collection Collect Blood & Tissue Samples tests->collection analysis Biochemical, Gene Expression, & Histopathological Analysis collection->analysis end End: Data Analysis & Conclusion analysis->end

Caption: Experimental workflow for in vivo anti-diabetic studies.

References

Paniculoside II vs. Rebaudioside A: A Comparative Analysis of Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of natural compounds with therapeutic potential, both Paniculoside II and Rebaudioside A have drawn interest. However, the extent of scientific investigation into their respective anti-inflammatory properties varies significantly. This guide provides a detailed comparison based on currently available experimental data, highlighting the well-documented effects of Rebaudioside A and the current scarcity of research on this compound.

Overview of Compounds

This compound is a saponin (B1150181) found in the plant Gynostemma pentaphyllum. While this plant is known in traditional medicine for its anti-inflammatory uses, specific studies detailing the bioactivity of this compound are limited.[1][2][3][4][5]

Rebaudioside A is a steviol (B1681142) glycoside extracted from the leaves of Stevia rebaudiana.[6][7] It is widely known as a natural sweetener, and a growing body of research has begun to uncover its significant anti-inflammatory and immunomodulatory effects.[6][8][9]

Quantitative Comparison of Anti-Inflammatory Activity

A direct quantitative comparison is challenging due to the lack of available data for this compound. The following table summarizes the documented anti-inflammatory effects of Rebaudioside A from in vitro studies.

ParameterRebaudioside AThis compoundReference
Cell Line RAW 264.7 MacrophagesNot Available[10][11]
Inducer Lipopolysaccharide (LPS)Not Available[10][11]
Effect on NO Production Concentration-dependent decreaseNot Available[11]
Effect on iNOS Expression Inhibition at 250 μMNot Available[10][11]
Effect on COX-2 Expression ↓ 41% at 250 μMNot Available[11]
Effect on TNF-α Secretion Inhibition reportedNot Available[12]
Effect on IL-1β Secretion Inhibition reportedNot Available[8][12]
Effect on IL-6 Secretion Inhibition reportedNot Available[8][12]
IC50 Values Not explicitly reported for cytokine inhibitionNot Available

Mechanistic Insights: Signaling Pathways

Rebaudioside A has been shown to exert its anti-inflammatory effects by modulating key signaling pathways. In LPS-stimulated macrophages, Rebaudioside A inhibits the activation of Nuclear Factor-kappa B (NF-κB) and the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), including ERK1/2.[10] These pathways are central to the inflammatory response, and their inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators.

RebaudiosideA_Pathway cluster_NFkB LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK1/2) TLR4->MAPK IKK IKK TLR4->IKK MAPK->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines transcription RebA Rebaudioside A RebA->MAPK RebA->IKK

For This compound , the specific signaling pathways involved in any potential anti-inflammatory activity have not yet been elucidated in the scientific literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anti-inflammatory activity of Rebaudioside A.

Cell Culture and Treatment

Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere. For experiments, cells are seeded in appropriate plates and allowed to adhere. Cells are then pre-treated with various concentrations of Rebaudioside A for a specified time (e.g., 2 hours) before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a further 18-24 hours.[13]

Nitric Oxide (NO) Production Assay

NO production is measured in the culture supernatants using the Griess reagent. Briefly, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.

Cytokine Measurement (ELISA)

The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis

To determine the expression levels of proteins involved in inflammatory signaling (e.g., iNOS, COX-2, p-ERK, NF-κB), cells are lysed, and total protein is quantified. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with specific primary antibodies, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_cell_culture Cell Preparation cluster_assays Analysis start Seed RAW 264.7 cells pretreat Pre-treat with Rebaudioside A start->pretreat stimulate Stimulate with LPS pretreat->stimulate supernatant Collect Supernatant stimulate->supernatant cell_lysate Prepare Cell Lysate stimulate->cell_lysate griess Griess Assay (NO) supernatant->griess elisa ELISA (Cytokines) supernatant->elisa western Western Blot (Proteins) cell_lysate->western

Conclusion

The current body of scientific literature provides substantial evidence for the anti-inflammatory properties of Rebaudioside A. It demonstrates a clear mechanism of action through the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key inflammatory mediators. In stark contrast, there is a significant lack of published research on the anti-inflammatory activity of this compound. While its source, Gynostemma pentaphyllum, is associated with anti-inflammatory effects, the specific contribution and mechanisms of this compound remain to be investigated. Therefore, for researchers and drug development professionals, Rebaudioside A presents a well-characterized compound with promising anti-inflammatory potential, whereas this compound represents an area requiring foundational research to ascertain its therapeutic value.

References

A Comparative Analysis of Paniculoside II and Other Diterpene Glycosides: Exploring Bioactive Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-expanding landscape of natural product research, diterpene glycosides have emerged as a promising class of compounds with a diverse range of biological activities. This guide provides a comparative analysis of Paniculoside II, a diterpene glycoside found in Stevia species, alongside other notable diterpene glycosides. While quantitative data on this compound remains limited in publicly accessible literature, this guide aims to provide a framework for comparison by presenting available data for structurally related compounds and detailing the experimental protocols necessary for future investigations.

Introduction to this compound and Diterpene Glycosides

This compound is a diterpenoid glycoside with the molecular formula C26H40O9 and a molecular weight of 496.59 g/mol . It has been isolated from plants of the Stevia genus, including Stevia rebaudiana and Stevia paniculata. Preliminary studies suggest that this compound possesses antifungal activity, specifically against Candida albicans, as well as potential anti-inflammatory and antioxidant properties.

Diterpene glycosides are a broad class of natural products characterized by a diterpene aglycone linked to one or more sugar moieties. This structural diversity gives rise to a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive activities. Notable examples that will be discussed in this guide include stevioside (B1681144) and rebaudioside A from Stevia rebaudiana, and andrographolide (B1667393) from Andrographis paniculata.

Comparative Analysis of Biological Activities

A direct quantitative comparison of this compound with other diterpene glycosides is challenging due to the current lack of specific IC50, MIC, or EC50 values for its biological activities in the public domain. However, by examining the data available for other well-studied diterpene glycosides, we can establish a baseline for potential efficacy and highlight the importance of further research on this compound.

Table 1: Comparative Anti-inflammatory Activity of Selected Diterpene Glycosides

CompoundSourceAssayTarget/MechanismIC50 Value
This compound Stevia spp.--Data not available
Andrographolide Andrographis paniculataNitric Oxide (NO) Production Inhibition in RAW 264.7 cellsInhibition of iNOS expression~1.5 - 7.5 µM
Stevioside Stevia rebaudianaInhibition of pro-inflammatory cytokine production-Data not available
Rebaudioside A Stevia rebaudianaInhibition of pro-inflammatory cytokine production-Data not available
Kaurenoic Acid Various plantsNF-κB InhibitionInhibition of IKKβ~5 µM

Table 2: Comparative Antifungal Activity of Selected Diterpene Glycosides

CompoundSourceFungal StrainMIC Value
This compound Stevia spp.Candida albicansData not available
Andrographolide Andrographis paniculataVariousVariable
Stevioside Stevia rebaudiana-Data not available
Rebaudioside A Stevia rebaudiana-Data not available

Table 3: Comparative Antioxidant Activity of Selected Diterpene Glycosides

CompoundSourceAssayEC50 Value
This compound Stevia spp.-Data not available
Andrographolide Andrographis paniculataDPPH Radical Scavenging~25 µg/mL
Stevioside Stevia rebaudianaVariousVariable
Rebaudioside A Stevia rebaudianaVariousVariable

Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed methodologies for key experiments used to evaluate the biological activities of diterpene glycosides.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

Objective: To evaluate the potential of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO2) standard

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Include a vehicle control (solvent only).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. A negative control group without LPS stimulation should also be included.

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the concentration of nitrite in the samples by comparing the absorbance with a sodium nitrite standard curve. The percentage of NO inhibition is calculated as follows: % Inhibition = [(Absorbance of LPS-stimulated control - Absorbance of sample) / Absorbance of LPS-stimulated control] x 100

  • IC50 Determination: The IC50 value (the concentration of the compound that inhibits 50% of NO production) can be determined by plotting the percentage of inhibition against the compound concentration.

Antifungal Activity: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a specific fungus.

Materials:

  • Fungal strain (e.g., Candida albicans)

  • Appropriate broth medium (e.g., RPMI-1640)

  • Test compound

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension in the broth medium, adjusted to a specific concentration (e.g., 0.5-2.5 x 10^3 cells/mL).

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well. Include a positive control (inoculum without the compound) and a negative control (broth medium only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus. This can be determined visually or by measuring the absorbance at a specific wavelength (e.g., 600 nm) and comparing it to the positive control.

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To assess the free radical scavenging capacity of a compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727)

  • Test compound

  • Methanol

  • 96-well microtiter plates or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation: Prepare different concentrations of the test compound in methanol.

  • Reaction Mixture: Add the test compound solution to the DPPH solution. A control containing only methanol and the DPPH solution should be prepared.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • EC50 Determination: The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentration.

Visualizing Molecular Pathways and Workflows

To better understand the potential mechanisms of action and the experimental processes involved, the following diagrams have been generated using Graphviz.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nfkb_complex Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_p p-IκB IkB->IkB_p NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Proteasome Proteasome IkB_p->Proteasome degradation DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes transcription Diterpene_Glycoside Diterpene Glycoside (e.g., this compound) Diterpene_Glycoside->IKK_complex inhibits

Caption: Putative NF-κB signaling pathway inhibition by diterpene glycosides.

G start Start: Isolate/Synthesize Diterpene Glycoside bioassay Perform Biological Assays (Anti-inflammatory, Antifungal, Antioxidant) start->bioassay data_analysis Data Analysis (Calculate IC50, MIC, EC50) bioassay->data_analysis compare Compare with other Diterpene Glycosides data_analysis->compare mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) compare->mechanism end End: Identify Lead Compound mechanism->end

Caption: General workflow for screening and evaluating diterpene glycosides.

G compound This compound activity Biological Activity compound->activity anti_inflammatory Anti-inflammatory activity->anti_inflammatory antifungal Antifungal activity->antifungal antioxidant Antioxidant activity->antioxidant mechanism Potential Mechanism anti_inflammatory->mechanism antifungal->mechanism antioxidant->mechanism nfkb NF-κB Inhibition mechanism->nfkb ros ROS Scavenging mechanism->ros cell_wall Fungal Cell Wall/ Membrane Disruption mechanism->cell_wall

Caption: Logical relationships of this compound's potential bioactivities.

Conclusion and Future Directions

This compound, as a member of the diterpene glycoside family, holds potential for various therapeutic applications, including as an anti-inflammatory, antifungal, and antioxidant agent. However, a significant gap exists in the scientific literature regarding the quantitative assessment of these activities. The data presented for other diterpene glycosides, such as andrographolide and stevioside, underscore the potential of this class of compounds and provide a benchmark for future studies on this compound.

To fully elucidate the therapeutic promise of this compound, further research is imperative. The experimental protocols detailed in this guide provide a standardized framework for conducting these essential investigations. Future studies should focus on:

  • Determining the IC50, MIC, and EC50 values of this compound in a range of relevant biological assays.

  • Investigating the specific molecular mechanisms of action, including its effects on key signaling pathways like NF-κB and MAPK.

  • Conducting in vivo studies to validate the in vitro findings and assess the safety and efficacy of this compound in animal models.

By systematically addressing these research questions, the scientific community can unlock the full potential of this compound and other diterpene glycosides in the development of novel therapeutics.

Validating the Anti-Cancer Activity of Paniculoside II: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the anti-cancer activity of Paniculoside II is limited in publicly available literature. This guide provides a comparative analysis using data from a closely related and structurally similar saponin, Chikusetsusaponin IVa , also found in the Panax genus. This compound serves as a proxy to infer the potential anti-cancer activities of this compound. As a comparator, Cisplatin , a standard chemotherapeutic agent for various cancers, including gastric and colon cancer, is used.

Comparative Analysis of Cytotoxic Activity

The anti-proliferative effects of Chikusetsusaponin IVa and Cisplatin have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro, are summarized below.

CompoundCancer Cell LineIC50 Value (µM)
Chikusetsusaponin IVa Human Promyelocytic Leukemia (HL-60)76.23[1]
Human Colon Cancer (HCT116)78.11[1]
Human Endometrial Cancer (HEC1B)Induces apoptosis at 12.5-50 µM[2]
Human Breast Cancer (MDA-MB-231)Significant antitumor activity observed[3]
Human Liver Cancer (HepG2)Significant antitumor activity observed[3]
Human Lung Cancer (A549)Significant antitumor activity observed[3]
Cisplatin Human Gastric CancerA primary chemotherapeutic agent[4][5]
Human Pancreatic Cancer (MIA PaCa-2)3.76 ± 1.11[6]
Human Pancreatic Cancer (PANC-1)> 100 (24h), 87.86 ± 2.29 (48h)[6]

Mechanisms of Action: A Comparative Overview

Chikusetsusaponin IVa appears to exert its anti-cancer effects through the induction of apoptosis (programmed cell death) and modulation of key signaling pathways involved in cell survival and proliferation. Studies have shown that it can promote the generation of reactive oxygen species (ROS) in cancer cells, which in turn triggers apoptosis.[2] It has also been observed to inhibit the MAPK and JAK/STAT signaling pathways and decrease the expression of anti-apoptotic proteins like Bcl-2, while increasing the expression of pro-apoptotic proteins such as Bax and cleaved caspase-3.[2]

Cisplatin , on the other hand, primarily functions by damaging the DNA of cancer cells.[4] It forms cross-links within and between DNA strands, which interferes with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[4][7] The DNA damage triggers a cellular response that can activate apoptotic pathways involving p53 and mitogen-activated protein kinases (MAPKs).[4]

Signaling Pathway of Chikusetsusaponin IVa-Induced Apoptosis

The following diagram illustrates the proposed signaling pathway for Chikusetsusaponin IVa-induced apoptosis based on available research.

G cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Chikusetsusaponin_IVa Chikusetsusaponin IVa Receptor Receptor Chikusetsusaponin_IVa->Receptor ROS ROS Increase Chikusetsusaponin_IVa->ROS MAPK_pathway MAPK Pathway Receptor->MAPK_pathway Inhibition JAK_STAT_pathway JAK/STAT Pathway Receptor->JAK_STAT_pathway Inhibition Bax Bax ROS->Bax Activation Bcl2 Bcl-2 MAPK_pathway->Bcl2 Inhibition JAK_STAT_pathway->Bcl2 Inhibition Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Apoptosis Apoptosis Caspase3 Caspase-3 Caspase9->Caspase3 Activation Caspase3->Apoptosis

Proposed signaling pathway of Chikusetsusaponin IVa.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Chikusetsusaponin IVa or Cisplatin) and a vehicle control (e.g., DMSO).

  • MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Detection of Apoptotic Proteins (Western Blot)

Western blotting is used to detect specific proteins in a sample and can be employed to observe changes in the expression levels of key apoptotic proteins.

Protocol:

  • Cell Lysis: After treating cells with the test compound, harvest the cells and lyse them in a suitable buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE: Separate the proteins based on their molecular weight by running the lysates on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the apoptotic proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP).

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • Detection: Add a chemiluminescent substrate that reacts with the HRP-conjugated secondary antibody to produce light, which can be detected on X-ray film or with a digital imager.

  • Analysis: The intensity of the bands corresponds to the amount of the target protein. Normalize the protein expression to a loading control (e.g., β-actin or GAPDH). An increase in the ratio of pro-apoptotic to anti-apoptotic proteins (e.g., Bax/Bcl-2) and the presence of cleaved caspases are indicative of apoptosis.[8]

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Paniculoside II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of Paniculoside II. Due to the limited availability of published, fully validated analytical methods specifically for this compound, this guide presents a comparative framework based on established methods for structurally similar saponins, such as other gypenosides and ginsenosides. The experimental data and protocols provided are representative of what would be expected for a robust analytical method for this compound and are intended to serve as a practical reference for method development and cross-validation.

Comparative Analysis of Analytical Method Performance

The selection of an appropriate analytical method is critical for the accurate quantification of this compound in various matrices, from raw herbal materials to biological samples. The choice between HPLC-ELSD and LC-MS/MS often depends on the specific requirements of the study, including sensitivity, selectivity, and the nature of the sample. The following table summarizes the typical performance characteristics of these two methods, based on data from validated assays for related saponins.

Performance ParameterHPLC-ELSD Method (Illustrative)LC-MS/MS Method (Illustrative)
Linearity Range 10 - 500 µg/mL1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.998
Limit of Detection (LOD) ~5 µg/mL~0.3 ng/mL
Limit of Quantification (LOQ) ~10 µg/mL~1 ng/mL
Precision (RSD%) < 5%< 10%
Accuracy (Recovery %) 95 - 105%90 - 110%
Sample Throughput ModerateHigh
Selectivity GoodExcellent
Cost LowerHigher

Detailed Experimental Protocols

The successful implementation and cross-validation of these methods rely on meticulously executed experimental protocols. Below are detailed methodologies for both the HPLC-ELSD and LC-MS/MS techniques, providing a foundation for laboratory application.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is well-suited for the quantification of this compound in herbal extracts and formulations where concentrations are relatively high.

1. Sample Preparation (Herbal Extract):

  • Accurately weigh 1 g of powdered Gynostemma pentaphyllum and transfer to a conical flask.

  • Add 25 mL of 70% methanol.

  • Perform ultrasonication for 30 minutes at room temperature.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm membrane filter prior to HPLC injection.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile (B52724) (A) and Water (B).

    • 0-20 min: 20-40% A

    • 20-35 min: 40-60% A

    • 35-40 min: 60-20% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

3. ELSD Conditions:

  • Drift Tube Temperature: 110°C.

  • Nebulizer Gas (Nitrogen) Pressure: 3.5 bar.

4. Validation Parameters:

  • Linearity: Prepare a series of standard solutions of this compound (e.g., 10, 25, 50, 100, 250, 500 µg/mL) and construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration.

  • Precision: Analyze six replicates of a standard solution at a mid-range concentration on the same day (intra-day) and on three different days (inter-day).

  • Accuracy: Perform recovery studies by spiking a known amount of this compound standard into a sample matrix at three different concentration levels (low, medium, high).

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma or tissue homogenates, particularly in pharmacokinetic studies.

1. Sample Preparation (Rat Plasma):

  • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar saponin (B1150181) not present in the sample).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

2. Chromatographic Conditions:

  • Column: UPLC C18 column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in Acetonitrile (A) and 0.1% formic acid in Water (B).

    • 0-1 min: 10% A

    • 1-5 min: 10-90% A

    • 5-7 min: 90% A

    • 7-7.1 min: 90-10% A

    • 7.1-9 min: 10% A

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized for this compound.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by direct infusion.

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

4. Validation Parameters:

  • Linearity: Prepare calibration standards in the target biological matrix (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and construct a calibration curve using the peak area ratio of the analyte to the internal standard.

  • Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations in six replicates on the same day and on three different days.

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the peak area of the analyte in a post-extraction spiked sample to that of a neat standard solution.

  • Stability: Assess the stability of this compound in the biological matrix under various conditions (freeze-thaw, short-term benchtop, and long-term storage).

Visualization of Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow cluster_validation cluster_analysis start Start: Define Analytical Requirements methodA Develop & Optimize Method A (e.g., HPLC-ELSD) start->methodA methodB Develop & Optimize Method B (e.g., LC-MS/MS) start->methodB validateA Single-Method Validation (Method A) methodA->validateA validateB Single-Method Validation (Method B) methodB->validateB samples Prepare a Set of Common Samples (Spiked and Real) analyzeA Analyze Samples with Method A samples->analyzeA analyzeB Analyze Samples with Method B samples->analyzeB compare Compare Results Statistically (e.g., Bland-Altman, t-test) analyzeA->compare analyzeB->compare conclusion Conclusion on Method Interchangeability & Cross-Validation Report compare->conclusion end End conclusion->end

Caption: Workflow for the cross-validation of two analytical methods.

This guide provides a foundational understanding for the cross-validation of analytical methods for this compound. Researchers are encouraged to adapt these protocols and validation parameters to their specific needs and laboratory instrumentation, always adhering to relevant regulatory guidelines such as those from the International Council for Harmonisation (ICH).

Paniculoside II: A Comparative Analysis of its Therapeutic Efficacy Across Diverse Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic efficacy of Paniculoside II (also known as Pedunculoside) across various preclinical disease models. The information presented is collated from experimental studies to offer a comprehensive overview of its potential as a therapeutic agent. This document summarizes key quantitative data, details the experimental methodologies employed, and visualizes the implicated signaling pathways.

Executive Summary

This compound, a triterpenoid (B12794562) saponin (B1150181), has demonstrated significant therapeutic potential in a range of disease models, including neurodegenerative disorders, inflammatory conditions, and metabolic diseases. Its mechanism of action often involves the modulation of key signaling pathways related to inflammation, apoptosis, and oxidative stress. Preclinical evidence suggests that this compound can mitigate disease pathology and improve functional outcomes, in some cases demonstrating comparable or superior efficacy to standard therapeutic agents. This guide presents a detailed analysis of its performance in models of Alzheimer's disease, ulcerative colitis, hyperlipidemia, and rheumatoid arthritis.

Data Presentation: Efficacy of this compound in Preclinical Models

The following tables summarize the key quantitative findings from studies evaluating the efficacy of this compound in different disease models.

Table 1: Neuroprotective Effects of this compound in an Alzheimer's Disease Model

ParameterModel Group (3xTg-AD Mice)This compound Treated GroupDonepezil (B133215) Treated GroupKey Finding
Target Quadrant Time (s)Significantly shorter than WTSignificantly increasedIncreased, but less than this compoundThis compound was more effective than donepezil in improving spatial memory.[1]
Platform CrossingsSignificantly fewer than WTSignificantly increasedIncreased, but less than this compoundThis compound demonstrated superior efficacy in memory recall compared to donepezil.[1]
Aβ-induced Apoptosis (PC12 cells)Significant increaseSignificantly reduced (at 20 µM)Not ReportedThis compound protects neuronal cells from Aβ-induced apoptosis.[1]
IBA1 & GFAP Protein ExpressionSignificantly elevatedSignificantly reducedNot ReportedThis compound reduces neuroinflammation by inhibiting the activation of microglia and astrocytes.[1]

Table 2: Anti-inflammatory Effects of this compound in an Ulcerative Colitis Model

ParameterModel Group (DSS-induced Colitis)This compound Treated GroupKey Finding
Colon LengthSignificantly shortenedSignificantly improvedThis compound mitigates colon shortening, a key indicator of colitis severity.
Clinical ScoreSignificantly increasedSignificantly improvedTreatment with this compound led to a notable improvement in clinical signs of colitis.
Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α)Significantly increasedSignificantly inhibitedThis compound exerts its anti-inflammatory effect by reducing the production of key inflammatory mediators.

Table 3: Lipid-Lowering Effects of this compound in a Hyperlipidemia Model

ParameterModel Group (High-Fat Diet Rats)This compound Treated Group (5, 15, 30 mg/kg)Key Finding
Serum Total Cholesterol (TC)ElevatedDramatically decreased (dose-dependent)This compound effectively reduces circulating cholesterol levels.[2]
Serum LDL-CElevatedDramatically decreased (dose-dependent)The treatment leads to a significant reduction in "bad" cholesterol.[2]
Liver TCElevatedReduced (dose-dependent)This compound also lowers cholesterol accumulation in the liver.[2]

Table 4: Anti-Arthritic Effects of this compound in a Rheumatoid Arthritis Model

ParameterModel Group (Collagen-Induced Arthritis Rats)This compound Treated GroupKey Finding
Synovial InflammationSevereSignificantly inhibitedThis compound effectively reduces inflammation in the joints.[3]
Bone DestructionEvidentSignificantly inhibitedThe compound protects against the joint damage characteristic of rheumatoid arthritis.[3]
Pro-inflammatory Cytokines (IL-1β, IL-6, IL-8, TNF-α) in FLSElevatedDecreasedThis compound suppresses the production of inflammatory cytokines in fibroblast-like synoviocytes.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Alzheimer's Disease Model (3xTg-AD Mice)
  • Animal Model: Triple-transgenic (3xTg-AD) mice, which develop both amyloid-beta (Aβ) plaques and neurofibrillary tangles, were used.[1]

  • Treatment: this compound was administered to the mice. A separate group was treated with Donepezil as a positive control.[1]

  • Behavioral Testing (Morris Water Maze): To assess spatial learning and memory, mice were trained to find a hidden platform in a circular pool of water. The time spent in the target quadrant and the number of platform crossings were recorded.[1][4]

  • Immunohistochemistry: Brain tissues were sectioned and stained with antibodies against IBA1 (microglia marker) and GFAP (astrocyte marker) to evaluate neuroinflammation.[1]

  • In Vitro Apoptosis Assay: PC12 cells were treated with Aβ1-42 to induce apoptosis. The protective effect of this compound was assessed by treating the cells prior to Aβ exposure. Apoptosis was quantified using Annexin V-FITC/PI staining and flow cytometry.[1][4]

  • Western Blot Analysis: Protein expression levels of key signaling molecules in the AMPK/GSK-3β/Nrf2 pathway were determined in both brain tissue and cell lysates.[1]

Ulcerative Colitis Model (DSS-induced)
  • Animal Model: Ulcerative colitis was induced in mice by administering dextran (B179266) sulfate (B86663) sodium (DSS) in their drinking water.

  • Treatment: Mice in the treatment group received this compound orally.

  • Disease Activity Index (DAI): Clinical signs such as weight loss, stool consistency, and rectal bleeding were monitored and scored to determine the DAI.

  • Histological Analysis: Colon tissues were collected, fixed, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the degree of inflammation, ulceration, and tissue damage.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in the colon tissue were quantified using ELISA.

  • In Vitro Macrophage Study: RAW264.7 macrophages were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The inhibitory effect of this compound on the production of inflammatory mediators was measured.

Hyperlipidemia Model (High-Fat Diet)
  • Animal Model: Hyperlipidemia was induced in rats by feeding them a high-fat diet for a specified period.[2]

  • Treatment: this compound was administered orally to the rats at different doses (5, 15, and 30 mg/kg) daily for 7 weeks.[2]

  • Biochemical Analysis: Blood samples were collected to measure serum levels of total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-C). Liver tissue was also analyzed for TC content.[2]

  • Gene Expression Analysis: The mRNA expression of genes involved in lipid metabolism, such as PPAR-α and SREBP-1, was quantified in the liver using real-time PCR.[2]

Rheumatoid Arthritis Model (Collagen-Induced)
  • Animal Model: Arthritis was induced in rats by immunization with type II collagen.[3]

  • Treatment: this compound was administered to the rats.

  • Clinical Assessment: The severity of arthritis was evaluated by scoring paw swelling.[3]

  • Histopathological Examination: Joint tissues were collected, sectioned, and stained with H&E to assess synovial inflammation and bone erosion.[3]

  • In Vitro Fibroblast-Like Synoviocytes (FLS) Study: Primary FLS were isolated from arthritic rats. The effects of this compound on FLS proliferation, migration, and production of pro-inflammatory cytokines were examined.[3]

  • Western Blot Analysis: The activation of signaling pathways, such as p38 and ERK, was analyzed in FLS stimulated with TNF-α in the presence or absence of this compound.[3]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound are attributed to its ability to modulate several key signaling pathways. The following diagrams illustrate these mechanisms.

G Abeta GSK3b GSK-3β Abeta->GSK3b activates Ped This compound AMPK AMPK Ped->AMPK activates AMPK->GSK3b inhibits Nrf2 Nrf2 AMPK->Nrf2 activates GSK3b->Nrf2 inhibits Apoptosis Neuronal Apoptosis GSK3b->Apoptosis promotes Neuroprotection Neuroprotection Nrf2->Neuroprotection promotes

Caption: this compound's neuroprotective mechanism in Alzheimer's disease.

G LPS LPS AKT AKT LPS->AKT MAPK MAPK LPS->MAPK Ped This compound Ped->AKT inhibits NFkB NF-κB Ped->NFkB inhibits Ped->MAPK inhibits AKT->NFkB activates Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Cytokines induces MAPK->NFkB activates Inflammation Inflammation Cytokines->Inflammation promotes

Caption: this compound's anti-inflammatory mechanism in ulcerative colitis.

G HFD High-Fat Diet PPARa PPAR-α HFD->PPARa inhibits SREBP1 SREBP-1 HFD->SREBP1 activates Ped This compound Ped->PPARa modulates Ped->SREBP1 modulates Lipid_Metabolism Lipid Metabolism Enzymes PPARa->Lipid_Metabolism regulates SREBP1->Lipid_Metabolism regulates Hyperlipidemia Hyperlipidemia Lipid_Metabolism->Hyperlipidemia contributes to

Caption: this compound's lipid-lowering mechanism in hyperlipidemia.

G TNFa TNF-α p38 p38 TNFa->p38 activates ERK ERK TNFa->ERK activates Ped This compound Ped->p38 inhibits Ped->ERK inhibits FLS_Activation FLS Proliferation & Migration p38->FLS_Activation Cytokines Pro-inflammatory Cytokines p38->Cytokines ERK->FLS_Activation ERK->Cytokines RA_Pathology RA Pathology FLS_Activation->RA_Pathology Cytokines->RA_Pathology

References

A Comparative Guide to Paniculoside II from Stevia paniculata and Stevia rebaudiana

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Paniculoside II, a diterpenoid glycoside, with a focus on its presence in two distinct Stevia species: Stevia paniculata and the more commonly known Stevia rebaudiana. While research on this compound is not as extensive as that on the sweet-tasting steviol (B1681142) glycosides found in S. rebaudiana, this document synthesizes the available scientific information to offer a valuable resource for further investigation and drug discovery.

Introduction to this compound and its Botanical Sources

This compound is a naturally occurring diterpenoid glycoside belonging to the ent-kaurane class of compounds. Unlike the well-known steviol glycosides such as stevioside (B1681144) and rebaudioside A, this compound is not recognized for its sweet taste. Its primary documented source is Stevia paniculata, a species within the same genus as the popular sweetener-producing plant, Stevia rebaudiana. While the phytochemical profile of S. rebaudiana has been extensively studied for its sweetening agents, the diversity of other diterpenoid glycosides, including this compound, is less characterized.

Stevia paniculata leaves are noted for not being sweet and contain a variety of glycosides, including this compound. In contrast, Stevia rebaudiana is renowned for its high concentration of intensely sweet steviol glycosides, which can constitute 4-20% of the dry leaf weight depending on the genotype and cultivation conditions[1]. The presence and concentration of this compound in S. rebaudiana are not well-documented in publicly available research, which primarily focuses on the commercially valuable sweet compounds.

Chemical Profile and Quantitative Analysis

A direct quantitative comparison of this compound content between Stevia paniculata and Stevia rebaudiana is challenging due to a lack of specific comparative studies in the scientific literature. Research has focused on the isolation and identification of this compound from S. paniculata, while analyses of S. rebaudiana have predominantly quantified the sweet steviol glycosides.

Table 1: Phytochemical Profile of Diterpenoid Glycosides

FeatureStevia paniculataStevia rebaudiana
Primary Diterpenoid Glycosides Paniculoside I, This compound , Paniculoside III, Paniculoside IV, Paniculoside VStevioside, Rebaudioside A, Rebaudioside C, Dulcoside A, and other sweet steviol glycosides[1][2]
Taste Profile of Leaves Not sweetIntensely sweet
Quantitative Data on this compound Presence confirmed, but quantitative data in publicly available literature is scarce.Not typically quantified; focus is on sweet steviol glycosides.

Potential Biological Activities: An Overview

While specific experimental data on the biological activities of isolated this compound are limited, the broader class of diterpenoid glycosides from the Stevia genus is known to possess various pharmacological properties. Extracts from Stevia species have demonstrated anti-inflammatory, antioxidant, and immunomodulatory effects[3][4]. Further research is required to determine the specific contribution of this compound to these activities.

Experimental Protocols

To facilitate further research into this compound and related compounds, this section provides detailed methodologies for key in vitro bioassays.

Quantification of Diterpenoid Glycosides by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the separation, identification, and quantification of diterpenoid glycosides in plant extracts.

Experimental Workflow for HPLC-MS Analysis

cluster_extraction Sample Preparation cluster_analysis HPLC-MS Analysis start Dried & Ground Stevia Leaves extraction Solvent Extraction (e.g., 70% Ethanol) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration hplc HPLC Separation (e.g., C18 column, gradient elution) concentration->hplc ms Mass Spectrometry Detection (e.g., ESI-QTOF) hplc->ms data Data Acquisition & Analysis ms->data

Caption: Workflow for Diterpenoid Glycoside Analysis.

Protocol:

  • Extraction: A known weight of dried, powdered Stevia leaves is extracted with a suitable solvent, such as 70% ethanol, often with the aid of sonication or heating to improve efficiency.

  • Purification: The crude extract is filtered and may be further purified using solid-phase extraction (SPE) to remove interfering compounds.

  • HPLC Separation: The purified extract is injected into an HPLC system equipped with a C18 reversed-phase column. A gradient elution with a mobile phase consisting of water (often with a small amount of acid like formic acid for better peak shape) and an organic solvent like acetonitrile (B52724) is typically used to separate the different glycosides.

  • MS Detection: The eluent from the HPLC is introduced into a mass spectrometer, commonly with an electrospray ionization (ESI) source. The mass spectrometer is operated in either positive or negative ion mode to detect and identify the compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.

  • Quantification: Quantification is achieved by creating a calibration curve with a purified standard of this compound and comparing the peak area of the analyte in the sample to the calibration curve.

In Vitro Anti-Inflammatory Activity: Nitric Oxide (NO) Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Signaling Pathway for LPS-Induced NO Production

LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Activation MyD88->IKK NFkB NF-κB Activation IKK->NFkB iNOS iNOS Gene Expression NFkB->iNOS Induces NO Nitric Oxide (NO) Production iNOS->NO Catalyzes

Caption: LPS-induced NO production pathway in macrophages.

Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of this compound for a set period (e.g., 1 hour).

  • Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response, with the exception of the negative control group.

  • Incubation: The plates are incubated for 24 hours.

  • NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC₅₀ value (the concentration that inhibits 50% of NO production) can then be determined.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay evaluates the free radical scavenging capacity of a compound.

Protocol:

  • Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.

  • Reaction Mixture: Various concentrations of this compound are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer. The decrease in absorbance indicates the scavenging of the DPPH radical.

  • Calculation: The percentage of radical scavenging activity is calculated. The IC₅₀ value (the concentration that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Cells (e.g., a relevant cancer cell line or normal cell line) are seeded in a 96-well plate and allowed to attach overnight.

  • Treatment: The cells are treated with different concentrations of this compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength between 500 and 600 nm.

  • Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration that causes 50% inhibition of cell growth) can be determined.

Conclusion and Future Directions

The comparative analysis of this compound from Stevia paniculata and Stevia rebaudiana is currently limited by the available scientific data. While S. paniculata is a known source of this non-sweet diterpenoid glycoside, its presence and concentration in the commercially significant S. rebaudiana remain largely unexplored.

For researchers and drug development professionals, this compound represents a potentially valuable lead compound. The provided experimental protocols offer a framework for a systematic evaluation of its biological activities. Future research should focus on:

  • Quantitative analysis of this compound in various Stevia species to identify high-yielding sources.

  • Comprehensive biological screening of purified this compound to determine its anti-inflammatory, antioxidant, and cytotoxic properties.

  • Structure-activity relationship studies to understand how its chemical structure relates to its biological functions.

By filling these knowledge gaps, the scientific community can better assess the therapeutic potential of this compound and other lesser-known diterpenoid glycosides from the diverse Stevia genus.

References

Comparative Analysis of the Structure-Activity Relationship of Picroside II and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Picroside II and its analogs, focusing on their neuroprotective and anti-inflammatory properties. Due to the limited availability of specific SAR studies on Paniculoside II, this guide will focus on the closely related and well-researched compound, Picroside II, as a representative example. The experimental data and methodologies presented herein are compiled from various studies to offer a comprehensive overview for researchers in drug discovery and development.

Biological Activities of Picroside II Analogs

Picroside II, an iridoid glycoside, is a major active component of Picrorhiza kurroa, a traditional medicinal plant.[1] It has demonstrated significant neuroprotective and anti-inflammatory effects in various preclinical models.[1][2][3][4] The structural modifications of Picroside II can lead to variations in its biological activities, providing a basis for structure-activity relationship studies.

Neuroprotective Effects

Picroside II has been shown to exert neuroprotective effects against cerebral ischemia-reperfusion injury and oxidative stress-induced neuronal damage.[1][3][4] Its mechanisms of action include the inhibition of apoptosis, reduction of oxidative stress, and modulation of inflammatory pathways.[1][2][4]

Table 1: Neuroprotective Activity of Picroside II

Compound/AnalogModel SystemKey FindingsReference
Picroside IIRat model of cerebral ischemia-reperfusionDecreased cerebral infarction volume, reduced neuronal apoptosis, and scavenged reactive oxygen species (ROS). Down-regulated the expression of CytC and Caspase-3.[1]
Picroside IIRat model of cerebral ischemiaInhibited the activation of the ERK1/2 signaling pathway, leading to reduced neuronal apoptosis.[3]
Picroside IIPC12 cells (glutamate-induced toxicity) and mice (AlCl3-induced amnesia)Enhanced cell viability, decreased intracellular ROS, prevented apoptosis in PC12 cells. Ameliorated learning and memory dysfunctions and increased superoxide (B77818) dismutase (SOD) activity in the brain of mice.[4]
Picroside IIMurine models of brain injury (TBI, I/R, radiation, sepsis)Suppressed inflammatory responses and oxidative stress, attenuated brain tissue damage, and improved neurological recovery by down-regulating TLR4 and NF-κB.[2]
Anti-inflammatory Effects

The anti-inflammatory properties of Picroside II are attributed to its ability to modulate key inflammatory pathways, such as the NF-κB and MAPK signaling pathways.[2]

Table 2: Anti-inflammatory Activity of Picroside II

Compound/AnalogModel SystemKey FindingsReference
Picroside IIMurine models of brain injurySignificantly alleviated the expression of acute inflammatory cytokines (IL-1β, IL-6, and TNF-α).[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Cytotoxicity Assays

Cytotoxicity assays are crucial for determining the concentration range at which a compound can be safely tested for its biological activities without causing significant cell death.

MTT Assay Protocol

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[5]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.[6]

  • Cell Culture and Treatment: Culture and treat cells with the test compound as described for the MTT assay. Include control wells for maximum LDH release (cells lysed with detergent).[6]

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Reaction: Add the LDH reaction mixture (containing diaphorase and NAD+) to the supernatant.

  • Incubation: Incubate the plate in the dark at room temperature for 10-20 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Calculation: Determine the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the maximum release control.[6]

Anti-inflammatory Assays

These assays are used to evaluate the potential of compounds to reduce inflammation.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

  • Cell Stimulation: Seed RAW 264.7 macrophages in a 96-well plate and pre-treat with the test compound for 1 hour. Then, stimulate with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Incubation: Incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the concentration of nitrite (B80452) using a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

ELISA is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants or biological fluids.[7]

  • Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

  • Blocking: Block non-specific binding sites with a blocking buffer.

  • Sample Incubation: Add cell culture supernatants or standards to the wells and incubate.

  • Detection Antibody: Add a biotinylated detection antibody specific for the cytokine and incubate.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until color develops.

  • Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Quantification: Calculate the cytokine concentration from a standard curve.

Neuroprotection Assays

These assays assess the ability of compounds to protect neuronal cells from damage.

In Vitro Model of Glutamate-Induced Excitotoxicity

  • Cell Culture: Culture neuronal cells (e.g., PC12 or primary neurons) in appropriate medium.[4]

  • Compound Pre-treatment: Pre-treat the cells with the test compound for a specified duration.[4]

  • Glutamate (B1630785) Exposure: Expose the cells to a toxic concentration of glutamate to induce excitotoxicity.[4]

  • Viability Assessment: Assess cell viability using methods like the MTT assay or by staining with fluorescent dyes (e.g., propidium (B1200493) iodide for dead cells).[4]

In Vivo Model of Cerebral Ischemia

  • Animal Model: Induce focal cerebral ischemia in rodents (e.g., rats or mice) by middle cerebral artery occlusion (MCAO).[1][3]

  • Compound Administration: Administer the test compound before or after the ischemic insult.[1][3]

  • Neurological Deficit Scoring: Evaluate the neurological deficits at different time points after ischemia.[1]

  • Infarct Volume Measurement: Measure the cerebral infarct volume using TTC staining of brain slices.[1]

  • Histological and Molecular Analysis: Perform histological analysis (e.g., H&E staining) and molecular analysis (e.g., Western blotting for apoptotic and inflammatory markers) on brain tissue.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by Picroside II and a general workflow for evaluating the biological activity of natural product analogs.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR Analysis synthesis Synthesis of This compound Analogs purification Purification & Characterization (NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Assays (MTT, LDH) purification->cytotoxicity anti_inflammatory Anti-inflammatory Assays (NO, Cytokines) cytotoxicity->anti_inflammatory neuroprotection Neuroprotection Assays (In vitro & In vivo) anti_inflammatory->neuroprotection data_analysis Data Analysis & SAR Determination neuroprotection->data_analysis lead_optimization Lead Compound Optimization data_analysis->lead_optimization

Caption: Experimental workflow for SAR studies of this compound analogs.

signaling_pathway cluster_stimuli Inflammatory Stimuli (e.g., LPS) cluster_pathways Intracellular Signaling cluster_response Cellular Response cluster_inhibition Inhibition by Picroside II lps LPS tlr4 TLR4 nfkb NF-κB tlr4->nfkb mapk MAPK tlr4->mapk cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb->cytokines erk ERK1/2 mapk->erk apoptosis Apoptosis erk->apoptosis picroside Picroside II picroside->tlr4 Inhibits picroside->erk Inhibits

Caption: Signaling pathways modulated by Picroside II in neuroinflammation.

References

Independent Verification of Picroside II's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of Picroside II, a key active component isolated from the medicinal herb Picrorhiza kurroa. The focus is on its independently verified neuroprotective and anti-inflammatory properties, with supporting experimental data and comparisons to other relevant compounds.

Neuroprotective Effects of Picroside II

Picroside II has demonstrated significant neuroprotective effects in various preclinical models of brain injury, particularly in the context of cerebral ischemia-reperfusion injury. Multiple independent research groups have corroborated these findings, highlighting its potential as a therapeutic agent for stroke and other neurodegenerative conditions.

Comparative Efficacy in Cerebral Ischemia

The primary model used to evaluate the neuroprotective effects of Picroside II is the middle cerebral artery occlusion (MCAO) model in rats, which mimics ischemic stroke. The following table summarizes quantitative data from various studies, demonstrating the efficacy of Picroside II in reducing infarct volume and improving neurological outcomes.

Treatment GroupDosageAdministration RouteInfarct Volume Reduction (%) vs. ControlNeurological Deficit Score ImprovementKey Biomarker ChangesStudy Reference
Picroside II 10 mg/kgIntravenous58.7%Significant improvement↓ Caspase-3, ↓ PARP[1][2]
Picroside II 10 mg/kgIntraperitonealNot specifiedSignificant improvement↓ Neuron-specific enolase[3]
Picroside II 20 mg/kgIntraperitoneal59.4%Significant improvement↓ pERK1/2[4]
Picroside II 20 mg/kgNot specifiedNot specifiedSignificant improvement↓ TLR4, ↓ NF-κB[5]
Edaravone 3 mg/kgIntravenousNot specifiedSignificant improvementNot specified[6]

Note: Direct head-to-head comparative studies between Picroside II and Edaravone with identical experimental conditions were not identified in the literature search. The data for Edaravone is from a study evaluating its general efficacy in acute ischemic stroke.

Signaling Pathways in Neuroprotection

Picroside II exerts its neuroprotective effects through multiple signaling pathways. Two of the most well-documented are the inhibition of the mitochondria-cytochrome C pathway and the downregulation of the TLR4/NF-κB signaling cascade.

Picroside II has been shown to protect mitochondrial integrity and inhibit the release of cytochrome C into the cytoplasm, a critical step in the intrinsic apoptosis pathway.[2][7] This action prevents the activation of caspase-3 and subsequent neuronal cell death.

Ischemia Ischemia/Reperfusion Injury Mito Mitochondrial Damage Ischemia->Mito CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Neuronal Apoptosis Casp3->Apoptosis Picroside Picroside II Picroside->Mito Inhibits

Inhibition of the Mitochondria-Cytochrome C Pathway by Picroside II.
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats

The MCAO model is a standard procedure to induce focal cerebral ischemia.

  • Animal Preparation : Adult male Wistar rats (240-260 g) are anesthetized with 10% chloral (B1216628) hydrate (B1144303) (300 mg/kg, i.p.).[3] Body temperature is maintained at 37°C using a heating pad.

  • Surgical Procedure : A midline neck incision is made, and the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.[8] The ECA is ligated and dissected. A nylon monofilament suture (0.26 mm diameter) with a rounded tip is inserted into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).[3][8]

  • Ischemia and Reperfusion : The filament is left in place for a defined period (e.g., 2 hours) to induce ischemia. For reperfusion, the filament is withdrawn.[2]

  • Outcome Assessment :

    • Neurological Deficit Scoring : Neurological function is assessed at 24 hours post-MCAO using a graded scoring system (e.g., Bederson's score).[2]

    • Infarct Volume Measurement : Animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (white) area represents the infarct, which is quantified using image analysis software.[3][9]

Anti-inflammatory Effects of Picroside II

Picroside II has also been reported to possess potent anti-inflammatory properties. These effects have been observed in various models of inflammation, including lipopolysaccharide (LPS)-induced inflammation.

Comparative Efficacy in Reducing Inflammatory Cytokines

The following table summarizes the in vitro and in vivo effects of Picroside II on key pro-inflammatory cytokines.

Model SystemInducing AgentPicroside II Concentration/DoseEffect on TNF-αEffect on IL-1βEffect on IL-6Study Reference
A549 CellsLPS40, 80, 160 µg/mLSignificant decreaseSignificant decreaseSignificant decrease[10]
MiceLPSNot specifiedSignificant decrease in BALFSignificant decrease in BALFSignificant decrease in BALF[10]
Mice with Diabetic NephropathySTZ-induced10, 20 mg/kgSignificant decrease in serumSignificant decrease in serumSignificant decrease in serum[11]
Dexamethasone (for comparison)COVID-19 PatientsVariedNot directly comparedNot directly comparedNot directly compared[11][12]

Note: Direct comparative studies of Picroside II and Dexamethasone on these specific inflammatory markers under the same experimental conditions were not found. Dexamethasone is a potent corticosteroid with well-established anti-inflammatory effects.

Signaling Pathway in Anti-inflammation

A key mechanism underlying the anti-inflammatory effects of Picroside II is the inhibition of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway.[13][14] Upon stimulation by agents like LPS, TLR4 activation leads to a signaling cascade that results in the activation of NF-κB, a transcription factor that promotes the expression of pro-inflammatory genes. Picroside II has been shown to suppress the activation of this pathway.[13][14]

LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB Activation & Nuclear Translocation IkB->NFkB Cytokines Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) NFkB->Cytokines Picroside Picroside II Picroside->TLR4 Inhibits

Inhibition of the TLR4/NF-κB Signaling Pathway by Picroside II.
Experimental Protocol: LPS-Induced Inflammation in Mice

This model is commonly used to study systemic inflammation.

  • Animal Model : Male C57BL/6 mice (6-8 weeks old) are used.[15]

  • Induction of Inflammation : A solution of lipopolysaccharide (LPS) from E. coli is administered via intraperitoneal (i.p.) injection. A typical dose to induce acute lung injury is 10 µg LPS combined with 700 mg/kg D-galactosamine.[15]

  • Treatment : Picroside II (e.g., 20 mg/kg) is administered i.p. at various time points before the LPS challenge.[15]

  • Outcome Assessment :

    • Cytokine Analysis : Blood is collected, and serum levels of TNF-α, IL-1β, and IL-6 are measured using enzyme-linked immunosorbent assay (ELISA) kits.[10]

    • Histopathology : Organs of interest (e.g., lungs, liver) are harvested, fixed in formalin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess tissue damage and inflammatory cell infiltration.[10][15]

    • Western Blot Analysis : Tissue or cell lysates are used to measure the protein expression levels of key signaling molecules in the TLR4/NF-κB pathway (e.g., p-p65, IκBα).[13]

Summary and Future Directions

Independent studies consistently demonstrate the neuroprotective and anti-inflammatory effects of Picroside II in preclinical models. The mechanisms of action are being elucidated, with the mitochondria-cytochrome C and TLR4/NF-κB pathways appearing to be central to its therapeutic effects.

While the existing data is promising, there is a need for further research, including:

  • Direct Comparative Studies : Head-to-head studies comparing the efficacy of Picroside II with established drugs like Edaravone and Dexamethasone under identical experimental conditions are necessary for a more definitive assessment of its relative potency.

  • Pharmacokinetic and Safety Studies : Comprehensive pharmacokinetic and toxicological studies are required to establish a safe and effective dosing regimen for potential clinical applications.

  • Clinical Trials : Ultimately, well-designed randomized controlled clinical trials are needed to validate the therapeutic efficacy of Picroside II in human populations for conditions such as ischemic stroke and inflammatory diseases.

References

A Comparative Analysis of Paniculoside II and Synthetic Anti-inflammatory Drugs: A Research Framework

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Paniculoside II is a naturally occurring diterpenoid glycoside found in plants such as Stevia paniculata and Gynostemma pentaphyllum.[][2][3] While natural products are of significant interest in drug discovery for their potential therapeutic activities, a thorough evaluation of their efficacy compared to established synthetic drugs is crucial. This guide provides a framework for researchers, scientists, and drug development professionals to compare the anti-inflammatory properties of this compound against a standard synthetic anti-inflammatory drug, Dexamethasone.

Note on Data Availability: As of this review, specific experimental data detailing the in-vitro or in-vivo anti-inflammatory activity of this compound is not extensively available in peer-reviewed literature. Therefore, this document serves as a research template, presenting established data for the synthetic steroid Dexamethasone and outlining the necessary experimental protocols to generate comparative data for this compound.

Comparative Efficacy of Anti-inflammatory Agents

The following table summarizes the inhibitory effects of the synthetic glucocorticoid Dexamethasone on key inflammatory mediators in Lipopolysaccharide (LPS)-stimulated macrophage models. These parameters serve as a benchmark for the potential evaluation of this compound.

CompoundTarget MediatorCell ModelIC₅₀ / Effective Concentration
This compound Nitric Oxide (NO)RAW 264.7 MacrophagesData not available
Prostaglandin E₂ (PGE₂)RAW 264.7 MacrophagesData not available
Tumor Necrosis Factor-α (TNF-α)RAW 264.7 MacrophagesData not available
Interleukin-6 (IL-6)RAW 264.7 MacrophagesData not available
Dexamethasone Nitric Oxide (NO)RAW 264.7 Macrophages~10-100 nM (Varies by study)
Prostaglandin E₂ (PGE₂)VariousPotent inhibitor
TNF-α & other cytokinesVariousPotent inhibitor[4]
NF-κB ActivationVariousPotent inhibitor[][2][3]

Proposed Experimental Protocols

To generate comparative data for this compound, standardized in-vitro anti-inflammatory assays are recommended. Below is a detailed methodology for assessing its effects on LPS-stimulated macrophages.

Protocol 1: In-vitro Anti-inflammatory Activity in RAW 264.7 Macrophages
  • Cell Culture:

    • Culture murine macrophage cells (RAW 264.7) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Compound and Stimulant Preparation:

    • Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO). Prepare serial dilutions to achieve final concentrations for testing (e.g., 1, 5, 10, 25, 50 µM).

    • Prepare a stock solution of Dexamethasone as a positive control.

    • Prepare a 1 mg/mL stock solution of Lipopolysaccharide (LPS) from E. coli in sterile phosphate-buffered saline (PBS).

  • Treatment and Stimulation:

    • Seed RAW 264.7 cells in 96-well plates (for NO and viability assays) or 6-well plates (for protein/RNA analysis) and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound or Dexamethasone for 1-2 hours.

    • Subsequently, stimulate the cells with LPS (final concentration of 1 µg/mL) for 24 hours. A vehicle control group (DMSO) and an unstimulated control group should be included.

  • Quantification of Inflammatory Mediators:

    • Nitric Oxide (NO) Assay: Measure the accumulation of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant using the Griess reagent assay.

    • Cytokine Assays (TNF-α, IL-6): Quantify the concentration of pro-inflammatory cytokines in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Western Blot Analysis: Lyse the cells to extract total protein. Perform SDS-PAGE and Western blotting to determine the expression levels of key inflammatory proteins such as inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).[5][6][7][8][9]

    • RT-qPCR Analysis: Isolate total RNA from the cells and perform reverse transcription followed by quantitative PCR to measure the mRNA expression levels of iNOS, COX-2, TNF-α, and IL-6.

Workflow for Comparative Anti-inflammatory Screening

Caption: Experimental workflow for comparing the anti-inflammatory effects of test compounds.

Mechanistic Insights: The NF-κB Signaling Pathway

A primary mechanism through which many anti-inflammatory drugs exert their effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10] This pathway is central to the transcriptional regulation of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines.[8][9]

In a resting state, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[11] Upon stimulation by agents like LPS, a signaling cascade leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes.[11]

Synthetic glucocorticoids like Dexamethasone are known to potently inhibit this pathway. One of their key mechanisms involves increasing the synthesis of IκBα, which enhances the sequestration of NF-κB in the cytoplasm, thereby preventing the inflammatory gene expression cascade.[][2][3] A key goal for future research on this compound would be to determine if it also modulates this critical pathway.

NF-κB Signaling Pathway and Points of Inhibition

G Nodes Nodes LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkBa->NFkB_inactive Inhibits IkBa_p P-IκBα (Phosphorylated) IkBa->IkBa_p NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Released Degradation Proteasomal Degradation IkBa_p->Degradation Nucleus Nucleus NFkB_active->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription Initiates Proteins Pro-inflammatory Proteins (iNOS, COX-2, TNF-α, IL-6) Transcription->Proteins Dexamethasone Dexamethasone Dexamethasone->IkBa Induces Synthesis Paniculoside This compound (Hypothetical Target) Paniculoside->IKK ? Paniculoside->NFkB_active ? Edges Edges Inhibition Inhibition Grouping Grouping

Caption: The NF-κB signaling pathway and known/hypothetical points of drug inhibition.

References

Safety Operating Guide

Prudent Disposal of Paniculoside II: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must adhere to stringent safety protocols to ensure a secure laboratory environment. The proper disposal of chemical compounds like Paniculoside II, a diterpenoid glycoside, is a critical component of laboratory safety and environmental responsibility. This guide outlines the essential procedures for the safe handling and disposal of this compound waste.

I. Pre-Disposal Hazard Assessment

Before initiating any disposal procedures, a thorough hazard assessment is crucial. In the absence of a specific SDS for this compound, researchers should review all available data on the compound and similar diterpenoid glycosides.

Key Assessment Steps:

  • Review Chemical Properties: this compound is known to be soluble in solvents such as DMSO, pyridine, methanol, and ethanol[1]. This information is vital for selecting appropriate cleaning and decontamination agents.

  • Assume Toxicity: In the absence of specific toxicity data, it is prudent to handle this compound with care, assuming it may be harmful if swallowed, inhaled, or if it comes into contact with skin.[2][3]

  • Evaluate Environmental Hazards: Many chemical compounds can have significant environmental impacts. Assume this compound may be toxic to aquatic life and should not be released into the environment.[2]

  • Consult Institutional EHS: Your institution's EHS department is the primary resource for guidance on hazardous waste disposal. They can provide specific instructions based on their expertise and knowledge of regulations.[4][5][6][7][8][9][10][11]

II. Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe and compliant disposal.[4][7] Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.

  • Solid Waste: Collect unused or expired pure this compound, as well as contaminated items such as gloves, absorbent pads, and weighing papers, in a designated, clearly labeled solid chemical waste container.[9][10]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled liquid chemical waste container.[9][10] Do not mix with other incompatible waste streams.

Waste Labeling InformationDescription
Generator Information Name of the principal investigator, laboratory room number, and contact information.[5][7]
Chemical Name Clearly write "this compound". Do not use abbreviations or chemical formulas.[5][7]
Hazardous Components & % List all components of the waste, including solvents, and their approximate percentages.
Quantity Indicate the total volume or mass of the waste in the container.
Date of Accumulation The date when the first drop of waste was added to the container.[4]
Hazard Identification Check the appropriate hazard pictograms (e.g., "Harmful," "Irritant," "Environmental Hazard") based on available information and institutional guidelines.[7]
"Hazardous Waste" The container must be clearly marked with the words "Hazardous Waste".[5][7][9][11]
III. Decontamination of Laboratory Equipment

This protocol outlines the methodology for neutralizing this compound on laboratory surfaces and equipment to ensure a safe working environment.

Materials:

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.

  • 70% Ethanol solution or another suitable solvent in which this compound is soluble.

  • Absorbent pads.

  • Designated chemical waste bags.

Procedure:

  • Preparation: Ensure all necessary PPE is worn before beginning the decontamination process. For any visible spills, use an absorbent pad to soak up the material.

  • Decontamination: Liberally apply a suitable solvent (e.g., 70% ethanol) to the contaminated surface or material. The solvent will help to dissolve and remove any residue.

  • Wiping: Thoroughly wipe the area with absorbent pads, starting from the outer edge of the contaminated area and working inwards to prevent spreading.

  • Repeat: For heavily contaminated areas, repeat the decontamination and wiping steps.

  • Disposal: All used absorbent pads and other contaminated disposable materials should be placed in a designated solid chemical waste container.

  • Final Rinse: Rinse non-disposable equipment with water after decontamination with the solvent. The rinsate should be collected as hazardous liquid waste.

IV. Final Disposal Procedures
  • Container Sealing: Securely seal all waste containers when they are not in use to prevent spills or the release of vapors. Do not overfill containers; leave at least 10% headspace.

  • Labeling: Ensure all waste containers are clearly and accurately labeled with the required information as detailed in the table above.

  • Storage: Store sealed waste containers in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: The ultimate disposal of this compound waste must be conducted through a licensed hazardous waste disposal company. Contact your institution's EHS department to arrange for pickup and proper disposal in accordance with all regulations.[4][8][9]

This compound Disposal Workflow

Paniculoside_II_Disposal_Workflow cluster_0 Step 1: Waste Generation & Segregation cluster_1 Step 2: Container Management cluster_2 Step 3: Storage & Pickup cluster_3 Step 4: Final Disposal A This compound Waste Generated (Solid or Liquid) B Segregate at Point of Generation A->B C Solid Waste Container B->C Solid D Liquid Waste Container B->D Liquid E Securely Cap Container C->E D->E F Label Container Correctly ("Hazardous Waste", Contents, etc.) E->F G Store in Designated Satellite Accumulation Area F->G H Contact EHS for Waste Pickup G->H I EHS Transports to Licensed Disposal Facility H->I

Caption: A workflow diagram illustrating the proper disposal procedure for this compound waste in a laboratory setting.

References

Essential Safety and Handling Guidelines for Paniculoside II

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Paniculoside II was found in the public domain. The following guidelines are based on general best practices for handling powdered chemical compounds of unknown toxicity in a laboratory setting. Researchers, scientists, and drug development professionals are strongly advised to conduct a thorough, compound-specific risk assessment before handling this compound.

This compound is a diterpenoid glycoside, a class of compounds that can have biological activity. As a powder, it poses an inhalation risk and may cause irritation to the skin, eyes, and respiratory tract. The following procedures are designed to minimize exposure and ensure safe handling.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective Equipment (PPE)Specifications
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or punctures.
Eyes Safety glasses with side shields or safety gogglesMust provide protection against splashes and airborne particles.
Respiratory Fume hood or a respirator with a particulate filterA properly functioning chemical fume hood should be used when handling the powder. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (e.g., N95) is essential.
Body Laboratory coatA full-sleeved lab coat should be worn at all times in the laboratory.

Operational Plan for Handling this compound

This step-by-step guide provides a clear workflow for the safe handling of this compound from receipt to storage.

  • Receiving and Inspection:

    • Upon receipt, inspect the container for any damage or leaks.

    • Wear appropriate PPE (gloves and safety glasses) during inspection.

    • Verify that the container is clearly labeled as "this compound".

  • Storage:

    • Store the container in a cool, dry, and well-ventilated area.

    • Keep it away from incompatible materials (strong acids, bases, and oxidizing agents).

    • Ensure the storage area is clearly marked with the identity of the compound.

  • Handling and Weighing:

    • All handling of powdered this compound must be conducted in a chemical fume hood to prevent inhalation of dust.

    • Wear all recommended PPE, including gloves, safety glasses, and a lab coat.

    • Use a dedicated, clean spatula and weighing paper for handling the powder.

    • To avoid generating dust, handle the powder gently. Do not pour it from a height.

    • Clean any spills immediately using a wet wipe or a HEPA-filtered vacuum cleaner. Do not dry sweep.

  • Dissolving:

    • If dissolving the compound, add the solvent to the powder slowly to avoid splashing.

    • Work in a fume hood and wear appropriate PPE.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Collection:

    • Collect all waste materials, including empty containers, used weighing paper, and contaminated gloves, in a dedicated, labeled hazardous waste container.

    • The label should clearly indicate "Hazardous Chemical Waste" and list the contents.

  • Waste Disposal:

    • Dispose of the hazardous waste through your institution's designated chemical waste disposal program.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Do not dispose of this compound down the drain or in the regular trash.

Safe Handling Workflow for this compound

The following diagram illustrates the logical steps for safely handling this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Conduct Risk Assessment B Gather Required PPE A->B C Prepare Fume Hood B->C D Retrieve This compound C->D Proceed to Handling E Weigh Powder in Fume Hood D->E F Dissolve or Use as Needed E->F G Clean Work Area F->G Proceed to Cleanup H Segregate Waste G->H I Dispose of Waste Properly H->I

Safe handling workflow for this compound.

By adhering to these guidelines, researchers can significantly minimize the risks associated with handling this compound. Always prioritize safety and consult with your institution's environmental health and safety department for any specific questions or concerns.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.